Trapidil
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=NC=NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045416 | |
| Record name | Trapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14745540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Trapidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15421-84-8 | |
| Record name | Trapidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trapidil [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trapidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trapidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trapidil's Cardiovascular Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Trapidil, a triazolopyrimidine derivative, exerts a multifaceted effect on the cardiovascular system, positioning it as a therapeutic agent for a range of conditions including angina pectoris, atherosclerosis, and restenosis following angioplasty.[1][2][3] Its mechanism of action is complex, primarily revolving around its roles as a phosphodiesterase (PDE) inhibitor and a platelet-derived growth factor (PDGF) antagonist.[1][4] These actions culminate in vasodilation, inhibition of platelet aggregation, and suppression of vascular smooth muscle cell (VSMC) proliferation and migration, key events in the pathogenesis of cardiovascular diseases.[4][5][6]
Molecular Mechanisms and Signaling Pathways
This compound's therapeutic efficacy stems from its ability to modulate several critical intracellular signaling cascades.
Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Signaling
At its core, this compound functions as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7] By inhibiting PDE, particularly PDE3, this compound leads to an accumulation of intracellular cAMP.[4] This elevation in cAMP activates Protein Kinase A (PKA), a key downstream effector that mediates many of this compound's cardiovascular effects.[5]
The increased cAMP/PKA signaling has several consequences:
-
Vasodilation: Elevated cAMP levels in vascular smooth muscle cells lead to their relaxation, resulting in vasodilation and improved blood flow.[1][4]
-
Cardioprotection: In ischemic-reperfused hearts, this compound has been shown to selectively increase the activity of PKAII isoforms, leading to phosphorylation of phospholamban (PLB), a key regulator of calcium sequestration in the sarcoplasmic reticulum. This enhances calcium uptake and contributes to cardioprotection.[5]
-
Inhibition of VSMC Proliferation and Migration: The cAMP/PKA pathway plays a crucial role in halting the cell cycle and inhibiting the migration of VSMCs, as detailed in the PDGF antagonism section.[8]
Antagonism of Platelet-Derived Growth Factor (PDGF) Signaling
This compound is a potent antagonist of PDGF, a key mitogen implicated in the development of atherosclerosis and restenosis.[4][9] It interferes with the PDGF signaling cascade at multiple levels, ultimately inhibiting the proliferation and migration of VSMCs.[8][10]
The binding of PDGF to its receptor (PDGFR) on VSMCs normally triggers a series of downstream events, including the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[11] this compound disrupts this pathway by:
-
Inhibiting Raf-1 and MAPK Activity: Studies have shown that this compound inhibits PDGF-stimulated mitogen-activated protein kinase (MAP kinase) activity.[10] This is achieved, in part, by attenuating the activation of Raf-1, an upstream activator of the MAP kinase cascade.[10][12]
-
Elevating MAP Kinase Phosphatase-1 (MKP-1): this compound treatment leads to an increase in the protein content of MKP-1, an enzyme that inactivates MAP kinase, further dampening the pro-proliferative signal.[10][11]
-
Decreasing Expression of PDGF and its Receptors: In a rat carotid balloon-injury model, this compound was found to decrease the mRNA levels of both PDGF ligands (A and B chains) and their receptors (alpha and beta).[13]
Furthermore, this compound's inhibitory effects on VSMC migration are also linked to its ability to suppress RhoA activation, a key regulator of the cellular migratory machinery.[8]
Antiplatelet and Antithrombotic Actions
This compound exhibits significant antiplatelet and antithrombotic activities through multiple mechanisms:
-
Inhibition of Thromboxane (B8750289) A2 Synthesis and Action: this compound inhibits thromboxane synthetase, the enzyme responsible for producing thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[1][14] It also antagonizes the thromboxane A2 receptor.[1]
-
Potentiation of Prostacyclin's Anti-aggregatory Effect: this compound enhances the inhibitory effect of prostacyclin on platelet aggregation.[14][15]
-
Inhibition of Platelet Aggregation: It directly inhibits platelet aggregation induced by various agonists such as ADP, arachidonic acid, and thrombin.[14]
These antiplatelet effects contribute to its efficacy in preventing thrombosis.[4][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound's efficacy.
Table 1: Preclinical Efficacy of this compound
| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |
| Inhibition of VSMC Proliferation | Cultured Rat VSMCs | 50 µM | 59.2% inhibition of MAPK activity | [16] |
| Cultured Rat VSMCs | 500 µM | 80.9% inhibition of MAPK activity | [16] | |
| Cultured Rat VSMCs | 5 µM | 16.4% inhibition of p34cdc2 activity | [16] | |
| Cultured Rat VSMCs | 50 µM | 22.6% inhibition of p34cdc2 activity | [16] | |
| Cultured Rat VSMCs | 500 µM | 40.8% inhibition of p34cdc2 activity | [16] | |
| Inhibition of Platelet Aggregation (IC50) | Rabbit Platelets (Arachidonic Acid-induced) | 139-251 µM | 50% inhibition | [14] |
| Cardioprotection | Ischemic-Reperfused Rabbit Hearts | 10 µM | 69% reduction in creatine (B1669601) kinase release | [5] |
| Prevention of Restenosis | Atherosclerotic Rabbit Iliac Artery | 30 mg/kg s.c. twice daily | Significant preservation of luminal diameter (1.27 vs 0.94 mm in control) | [2][17] |
| Reduced intimal thickness (0.33 vs 0.44 mm in control) | [2][17] | |||
| Rat Carotid Balloon-Injury | Oral and Topical Administration | >70% reduction in intimal lesion size | [13] | |
| PDE Inhibition | Dog Ventricular Muscle Extract | - | ~3 times more potent than theophylline | [7] |
Table 2: Clinical Efficacy of this compound
| Study (Acronym) | Patient Population | This compound Dosage | Comparator | Primary Endpoint | Result | Reference |
| STARC | PTCA Patients | 100 mg TID | Aspirin (B1665792) 100 mg TID | Angiographic Restenosis | 24.2% in this compound group vs. 39.7% in Aspirin group (p < 0.01) | [3][18] |
| JMIC-M | Coronary Artery Disease | 100 mg TID | No this compound | Cardiovascular Events | 11.1% in this compound group vs. 14.9% in control group (Relative Risk 0.75, p = 0.036) | [19] |
| JAMIS | Post-Acute Myocardial Infarction | 300 mg daily | No Antiplatelets | Cardiovascular Events | Significant reduction in events (p = 0.0039) | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Langendorff-Perfused Rabbit Heart Model for Ischemia-Reperfusion Injury
-
Animal Model: New Zealand White rabbits.
-
Heart Preparation: Hearts were excised and perfused via the aorta in a Langendorff apparatus with Krebs-Henseleit buffer at a constant flow rate.
-
Ischemia Induction: Global low-flow ischemia was induced for 2 hours.
-
Reperfusion: Normal flow was restored for 60 minutes.
-
This compound Treatment: 10 µM this compound was added to the perfusion buffer at the beginning of the experiment and was present throughout.
-
Outcome Measures: Left ventricular end-diastolic pressure (LVEDP) was monitored, and creatine kinase (CK) release into the coronary effluent was measured as an indicator of myocellular injury.[5]
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Cell Culture: Rat aortic VSMCs were cultured in appropriate media.
-
Stimulation: Cells were stimulated with platelet-derived growth factor (PDGF-BB).
-
This compound Treatment: Cells were exposed to increasing concentrations of this compound for 18 hours.
-
Proliferation Assessment: [³H]thymidine incorporation was measured as an index of DNA synthesis and cell proliferation.
-
Signaling Pathway Analysis: Western blotting was used to assess the phosphorylation status and protein levels of key signaling molecules such as PDGF β-receptor, PLCγ, PI3K, Ras GAP, Shc, Raf-1, and MAP kinase. MAP kinase activity was also directly assayed.[10][12]
Rabbit Model of Atherosclerosis and Restenosis
-
Animal Model: New Zealand White rabbits.
-
Atherosclerosis Induction: Preexisting iliac arterial lesions were induced by balloon de-endothelialization.
-
Angioplasty: Balloon angioplasty was performed on the atherosclerotic iliac arteries.
-
This compound Treatment: A treatment group received 30 mg/kg subcutaneous this compound twice daily.
-
Outcome Measures: Arteriography was performed before, immediately after, and 4 weeks after angioplasty to measure luminal diameter. Morphometric analysis of the dilated arterial segment was conducted to assess luminal area, intimal thickness, and medial thickness.[2][17]
Conclusion
This compound's mechanism of action in cardiovascular disease is robust and multifaceted, targeting key pathological processes including vasoconstriction, platelet aggregation, and vascular smooth muscle cell proliferation and migration. Its dual role as a phosphodiesterase inhibitor and a PDGF antagonist provides a comprehensive approach to managing conditions like angina, atherosclerosis, and restenosis. The preclinical and clinical data strongly support its therapeutic potential, and ongoing research continues to elucidate its complex signaling interactions, paving the way for optimized clinical applications and the development of novel cardiovascular therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. Mechanism of cardiovascular action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. hyper.ahajournals.org [hyper.ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ovid.com [ovid.com]
- 13. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antithrombotic activity and the mechanism of action of this compound (Rocornal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Pharmacological properties of this compound: comparison with other coronary vasodilators (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative effects of this compound in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in preventing restenosis after balloon angioplasty in the atherosclerotic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (triazolopyrimidine), a platelet-derived growth factor antagonist, reduces restenosis after percutaneous transluminal coronary angioplasty. Results of the randomized, double-blind STARC study. Studio this compound versus Aspirin nella Restenosi Coronarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on cardiovascular events in patients with coronary artery disease (results from the Japan Multicenter Investigation for Cardiovascular Diseases-Mochida [JMIC-M]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of aspirin and this compound on cardiovascular events after acute myocardial infarction. Japanese Antiplatelets Myocardial Infarction Study (JAMIS) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Trapidil as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trapidil, a triazolopyrimidine derivative, is a multifaceted pharmacological agent originally developed for its vasodilatory and antiplatelet properties.[1][2] Marketed under trade names such as Rocornal and Trapymin, it has been primarily used in the treatment of chronic stable angina.[3] Beyond its clinical applications, this compound has garnered significant interest in the research community for its diverse mechanisms of action, most notably its role as a phosphodiesterase (PDE) inhibitor and an antagonist of platelet-derived growth factor (PDGF).[1][2] This technical guide provides an in-depth exploration of this compound's function as a PDE inhibitor, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Phosphodiesterase Inhibition
The principal mechanism underlying the therapeutic effects of this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1][4] PDEs are a superfamily of enzymes responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP.[1]
Specifically, this compound is thought to be a selective inhibitor of cAMP-specific PDEs, with some evidence pointing towards the inhibition of PDE3.[4] The elevation of intracellular cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[1] This activation is central to the vasodilatory and antiplatelet effects of this compound.[1]
Data Presentation: Inhibitory Activity of this compound against PDE Isoenzymes
A comprehensive analysis of a phosphodiesterase inhibitor requires quantitative data on its potency and selectivity against various PDE isoenzymes. This is typically represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
For illustrative purposes, the following table demonstrates how such data would be presented. Data for well-characterized, selective PDE inhibitors are included as a reference to highlight the importance of a selectivity profile.
| PDE Isoenzyme | Substrate | This compound IC50 (µM) | Reference PDE Inhibitor | Reference IC50 (nM) |
| PDE1 | cAMP/cGMP | Data not available | Vinpocetine | 19,000 |
| PDE2 | cAMP/cGMP | Data not available | EHNA | 3,000 |
| PDE3 | cAMP | Data not available | Cilostazol | 200 |
| PDE4 | cAMP | Data not available | Roflumilast | 0.84 (PDE4B), 0.68 (PDE4D) |
| PDE5 | cGMP | Data not available | Sildenafil | 3.5 |
| PDE7 | cAMP | Data not available | BRL-50481 | - |
| PDE8 | cAMP | Data not available | - | - |
| PDE9 | cGMP | Data not available | BAY 73-6691 | - |
| PDE10 | cAMP/cGMP | Data not available | - | - |
| PDE11 | cAMP/cGMP | Data not available | - | - |
Absence of data for this compound is noted. Reference inhibitor data is sourced from various publications for comparative context.[5][7][8]
Experimental Protocols
The determination of a compound's activity as a phosphodiesterase inhibitor involves specific in vitro assays. Below are detailed methodologies for key experiments relevant to characterizing this compound's PDE inhibitory action.
Phosphodiesterase Activity Assay (Radiolabeled cAMP)
This protocol describes a common method for measuring PDE activity by quantifying the conversion of radiolabeled cAMP to AMP.
Materials:
-
Purified recombinant human PDE isoenzymes
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding assay buffer, a specific concentration of the purified PDE enzyme, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding a known concentration of [³H]-cAMP to each tube.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range of product formation.
-
Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.
-
Add snake venom nucleotidase to each tube and incubate at 30°C for 10 minutes to convert the [³H]-AMP product to [³H]-adenosine.
-
Add a slurry of anion-exchange resin to each tube to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of this compound concentrations.
Phosphodiesterase Activity Assay (Fluorescence Polarization)
This high-throughput method measures the displacement of a fluorescently labeled nucleotide from a binding partner.
Materials:
-
Purified recombinant human PDE isoenzymes
-
Fluorescently labeled cAMP or cGMP tracer
-
PDE-specific binding agent (antibody or other protein)
-
This compound (or other test compounds)
-
Assay buffer
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Dispense the purified PDE enzyme into the wells of a 384-well microplate.
-
Add this compound at various concentrations or a vehicle control to the wells.
-
Add the cAMP or cGMP substrate to initiate the enzymatic reaction.
-
Incubate at room temperature for a specified period.
-
Add a solution containing the fluorescently labeled tracer and the binding agent to stop the reaction and initiate the detection step.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. A high polarization signal indicates that the tracer is bound to the binding agent (low PDE activity), while a low polarization signal indicates that the tracer is free in solution (high PDE activity).
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Visualizations
This compound's inhibition of phosphodiesterase initiates a signaling cascade that ultimately affects cellular functions such as smooth muscle relaxation and platelet aggregation. Furthermore, this pathway intersects with the signaling of growth factors like PDGF.
cAMP Signaling Pathway
The inhibition of cAMP-specific phosphodiesterases by this compound directly elevates intracellular cAMP levels. This leads to the activation of PKA, which in turn phosphorylates various downstream targets, resulting in a physiological response.
Caption: this compound inhibits phosphodiesterase, increasing cAMP levels and PKA activity.
Intersection with PDGF Signaling
This compound's elevation of cAMP and subsequent PKA activation has been shown to antagonize the signaling pathway of Platelet-Derived Growth Factor (PDGF). PKA can inhibit the PDGF signaling cascade at the level of Raf-1, a key component of the MAP kinase pathway, thereby inhibiting cell proliferation.[6]
Caption: this compound-induced PKA activation inhibits the PDGF-mediated MAP kinase pathway.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of an inhibitor like this compound follows a structured workflow, from preparing the reagents to analyzing the data.
Caption: Workflow for determining the IC50 of this compound against a PDE.
Conclusion
This compound's role as a phosphodiesterase inhibitor is a cornerstone of its pharmacological profile, leading to increased intracellular cAMP and subsequent activation of PKA-mediated signaling pathways. This mechanism is responsible for its established vasodilatory and antiplatelet effects and also provides a basis for its observed antagonism of PDGF signaling. While the qualitative aspects of its PDE inhibition are documented, a significant gap exists in the public domain regarding specific quantitative data on its inhibitory potency and selectivity across the full spectrum of PDE isoenzymes. Further research to elucidate this detailed inhibitory profile would be invaluable for a more complete understanding of this compound's therapeutic potential and for the development of more targeted PDE inhibitors in the future.
References
- 1. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | PDGFR | PDE | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Trapidil's Effect on Platelet-Derived Growth Factor (PDGF) Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which Trapidil, a triazolopyrimidine derivative, modulates platelet-derived growth factor (PDGF) signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows.
Executive Summary
This compound, initially developed as an antiplatelet and vasodilatory agent, has demonstrated significant inhibitory effects on PDGF-mediated cellular processes, including proliferation and migration of vascular smooth muscle cells (VSMCs) and other cell types.[1][2][3] Its mechanism of action is multifaceted, extending beyond simple receptor antagonism to involve modulation of downstream intracellular signaling cascades.[1][4] This guide elucidates the intricate interactions of this compound with the PDGF signaling network, providing a foundational resource for researchers in cardiovascular disease, oncology, and fibrotic disorders.
Core Mechanism of Action
This compound interferes with PDGF signaling primarily by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn inhibits the Raf-1/extracellular signal-regulated kinase (ERK) pathway, a critical downstream effector of PDGF receptor activation.[2][5] Additionally, this compound has been shown to suppress PDGF-stimulated RhoA activation, a key regulator of cell migration.[2] While some early studies suggested competitive antagonism at the PDGF receptor level, more recent evidence indicates that this compound's primary effects are on downstream signaling events, and it may even lead to an increase in PDGF receptor expression over time.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound's effects on PDGF signaling.
Table 1: Inhibition of Cell Proliferation and Migration
| Cell Type | Assay | Treatment | Concentration | Result | Reference |
| Rat Vascular Smooth Muscle Cells | [3H] Thymidine Incorporation | This compound (18 hours) + PDGF-BB | Dose-dependent | Dose-dependent reduction in PDGF-BB-stimulated incorporation | [1][4] |
| Human Mesangial Cells | Cell Proliferation Assay | This compound + various growth factors | 100-400 µg/mL | Significant reduction in cell proliferation, highest effect on PDGF-BB | [6][7] |
| Human Glioblastoma Cell Lines | Cell Growth Assay | This compound | 10 and 50 µg/mL | Suppression of cell growth | [8] |
| Rat Vascular Smooth Muscle Cells | Cell Migration Assay | This compound | Not specified | Inhibition of PDGF-induced migration | [2] |
Table 2: Effects on Signaling Molecules
| Target Molecule | Cell Type | Treatment | Concentration | Effect | Reference |
| MAP Kinase Activity | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Inhibition by 35±7% at 10 min and 32±10% at 6 hours | [1][4] |
| Raf-1 Activation | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Attenuation of PDGF-stimulated activation | [1][5] |
| MAP Kinase Phosphatase-1 | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Elevated protein content | [1] |
| Cellular cAMP Generation | Rat Vascular Smooth Muscle Cells | This compound | Not specified | 1.9-fold increase | [1][5] |
| RhoA Activation | Rat Vascular Smooth Muscle Cells | This compound | Not specified | Suppression of PDGF-stimulated activation | [2] |
| PDGF β-receptor Protein | Rat Vascular Smooth Muscle Cells | This compound (18 hours) | 400 µg/mL | 28±8% increase | [1][4] |
| PDGF Receptor mRNA | Rat Carotid Artery (in vivo) | This compound | Not specified | Strong decrease in PDGF α- and β-receptor mRNA levels | [3] |
| PDGF Ligand mRNA | Rat Carotid Artery (in vivo) | This compound | Not specified | Moderate decrease in PDGF A- and B-chain mRNA levels | [3] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the PDGF signaling pathway and the points at which this compound exerts its inhibitory effects.
Caption: PDGF Signaling Pathway and this compound's Inhibition Points.
This diagram illustrates the major signaling cascades initiated by PDGF binding to its receptor. Key pathways include the Ras-MAPK, PI3K, and PLCγ pathways, which regulate cell proliferation, survival, and migration. This compound exerts its inhibitory effects primarily by increasing cAMP levels, which leads to the activation of Protein Kinase A (PKA). PKA, in turn, inhibits Raf-1, a critical component of the MAP kinase cascade.[1][2][5] this compound also directly or indirectly inhibits the activation of RhoA, a key regulator of the cytoskeleton and cell migration.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound's effects on PDGF signaling.
-
Cell Lines: Rat aortic vascular smooth muscle cells (VSMCs), human mesangial cells, and human glioblastoma cell lines (SF-126, SF-188) are commonly used.[1][6][8]
-
Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Quiescence: To study the effects of growth factors, cells are often made quiescent by serum starvation (e.g., incubation in medium containing 0.5% FBS for 72 hours) prior to stimulation.[9]
-
This compound Treatment: this compound is dissolved in an appropriate solvent (e.g., water or DMSO) and added to the culture medium at various concentrations (e.g., 10-400 µg/mL) for specified durations (e.g., 18-48 hours) before or concurrently with PDGF stimulation.[1][4][6]
-
[3H] Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cells are seeded in multi-well plates and brought to quiescence.
-
Cells are treated with this compound for a specified period, followed by stimulation with PDGF-BB (e.g., 20 ng/mL).
-
[3H] Thymidine (e.g., 1 µCi/mL) is added to the culture medium for the final hours of incubation (e.g., 4 hours).
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then treated with trichloroacetic acid (TCA) to precipitate DNA.
-
The acid-insoluble fraction is solubilized (e.g., with NaOH), and the incorporated radioactivity is measured using a scintillation counter.
-
Caption: Workflow for [3H] Thymidine Incorporation Assay.
-
Purpose: To assess the phosphorylation status and total protein levels of key signaling molecules (e.g., PDGF receptor, ERK, Akt).
-
Cells are cultured, made quiescent, and treated with this compound and/or PDGF as described above.
-
Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated or total form of the protein of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
MAP Kinase Activity Assay:
-
Cell lysates are prepared as for Western blotting.
-
MAP kinase (ERK) is immunoprecipitated from the lysates using a specific antibody.
-
The immunoprecipitates are incubated with a substrate for MAP kinase (e.g., myelin basic protein) in the presence of [γ-32P]ATP.
-
The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.
-
The amount of incorporated 32P is quantified by autoradiography and densitometry.
-
-
Transwell Migration Assay (Boyden Chamber Assay):
-
Quiescent cells are pre-treated with this compound.
-
Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane).
-
The lower chamber contains a chemoattractant, such as PDGF-BB.
-
After incubation (e.g., 4-6 hours), non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Caption: Workflow for Transwell Migration Assay.
Conclusion
This compound modulates PDGF signaling through a complex mechanism that primarily involves the elevation of intracellular cAMP and subsequent inhibition of the Raf-1/MAPK pathway, as well as suppression of RhoA activation. This multifaceted inhibition of key downstream signaling nodes makes this compound an interesting compound for therapeutic strategies aimed at mitigating pathological conditions driven by excessive PDGF activity, such as restenosis, fibrosis, and certain cancers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. hyper.ahajournals.org [hyper.ahajournals.org]
- 6. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Antiproliferative effect of this compound on PDGF-associated growth of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound effects on intimal thickening and mRNA levels for platelet-derived growth factor A in human saphenous vein smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Trapidil: A Comprehensive Pharmacological Profile and Developmental History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trapidil, a triazolopyrimidine derivative, is a multifaceted pharmacological agent with a rich history of development and clinical application. Initially developed in Japan in the 1970s, it is known for its vasodilatory and antiplatelet properties. Marketed under trade names such as Rocornal and Trapymin, this compound has been utilized in the management of chronic stable angina and in the prevention of restenosis following percutaneous transluminal coronary angioplasty (PTCA). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacokinetics, and pharmacodynamics. Furthermore, it delves into the history of its development, presenting key milestones and experimental methodologies that have elucidated its therapeutic effects.
Introduction
This compound (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine) is a compound that has garnered interest for its diverse pharmacological activities.[4] Its clinical utility stems from a combination of effects, including vasodilation, inhibition of platelet aggregation, and antiproliferative actions on vascular smooth muscle cells.[2][3] This guide aims to provide a detailed technical overview for researchers and professionals in drug development, summarizing the current understanding of this compound's pharmacology and tracing its journey from discovery to clinical use.
Pharmacological Profile
Mechanism of Action
This compound's pharmacological effects are attributed to its influence on several key signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: this compound is known to inhibit phosphodiesterase, with a particular specificity for the PDE3 isoform.[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn mediates a range of downstream effects.[4]
-
Platelet-Derived Growth Factor (PDGF) Antagonism: this compound competitively inhibits the binding of Platelet-Derived Growth Factor (PDGF), particularly the PDGF-BB isoform, to its cell surface receptors.[5] This antagonism is crucial for its antiproliferative effects on vascular smooth muscle cells, a key factor in the pathogenesis of atherosclerosis and restenosis.[3] Some evidence suggests that this PDGF antagonism may be a downstream consequence of PKA activation.
-
Modulation of Thromboxane (B8750289) A2 and Prostacyclin Synthesis: this compound has been shown to inhibit the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[6][7] Concurrently, it may stimulate the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, thereby favorably altering the balance between these two eicosanoids.[1]
-
Enhancement of Nitric Oxide (NO) Production: Some studies suggest that this compound can enhance the production of nitric oxide (NO), a critical endothelium-derived relaxing factor that contributes to vasodilation and the inhibition of platelet aggregation.[2]
Pharmacodynamics
The multifaceted mechanism of action of this compound translates into a range of pharmacodynamic effects:
-
Cardiovascular Effects: this compound induces vasodilation, leading to reduced blood pressure and increased coronary blood flow.[4] This effect is beneficial in the treatment of angina pectoris.
-
Antiplatelet Effects: By inhibiting platelet aggregation induced by various agonists such as ADP and collagen, this compound reduces the risk of thrombus formation.[8] A concentration of 60 µmol/L has been shown to inhibit both ADP- and collagen-induced platelet aggregation.[8]
-
Antiproliferative Effects: Through its antagonism of PDGF signaling, this compound inhibits the proliferation and migration of vascular smooth muscle cells, which is a key mechanism in preventing restenosis after angioplasty.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters are summarized in the table below.
| Parameter | Value | Species/Population | Reference |
| Biological Half-Life | 1.31 h (single dose), 1.14 h (steady state) | Healthy Subjects | [4] |
| Tmax | 1 h | Healthy Subjects | [4] |
| Apparent Clearance | 179 mL/min (single dose), 273 mL/min (steady state) | Healthy Subjects | [4] |
History of this compound Development
Key clinical trials, such as the STARC (Studio this compound versus Aspirin nella Restenosi Coronarica) and JMIC-M (Japan Multicenter Investigation for Cardiovascular Diseases-Mochida) studies, have been instrumental in evaluating the efficacy of this compound in preventing restenosis after PTCA and in improving the prognosis of patients with coronary artery disease.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the pharmacological profile of this compound.
Synthesis of this compound
Several methods for the synthesis of this compound have been described in the patent literature. A general approach involves a multi-step synthesis starting from readily available precursors. The specific details of the synthetic route, including reaction conditions and purification methods, are proprietary and can be found in the relevant patents.
Pharmacological Assays
-
Objective: To determine the inhibitory activity of this compound against various PDE isoforms.
-
General Protocol:
-
Recombinant human PDE enzymes (e.g., PDE3, PDE4, PDE5) are used.
-
The assay is typically performed in a microplate format.
-
This compound at various concentrations is pre-incubated with the PDE enzyme.
-
The reaction is initiated by the addition of a fluorescently labeled cAMP or cGMP substrate.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of fluorescently labeled AMP or GMP product is quantified using a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
Objective: To assess the ability of this compound to inhibit the binding of PDGF to its receptor.
-
General Protocol:
-
Cells expressing PDGF receptors (e.g., vascular smooth muscle cells, fibroblasts) are cultured.
-
Cell membranes are prepared and incubated with a radiolabeled PDGF ligand (e.g., ¹²⁵I-PDGF-BB).
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The dissociation constant (Kd) or inhibition constant (Ki) is determined by analyzing the competition binding data.
-
-
Objective: To measure the effect of this compound on intracellular cAMP accumulation.
-
General Protocol:
-
Target cells (e.g., platelets, vascular smooth muscle cells) are cultured in appropriate media.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with various concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of cAMP in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
EC50 values for cAMP accumulation can be calculated from the dose-response curves.
-
-
Objective: To evaluate the effect of this compound on the synthesis of TXA2.
-
General Protocol:
-
Platelet-rich plasma (PRP) or washed platelets are prepared from whole blood.
-
The platelets are incubated with various concentrations of this compound.
-
Platelet activation and TXA2 synthesis are induced by adding an agonist such as arachidonic acid or collagen.
-
The reaction is stopped, and the amount of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the supernatant is measured using an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value for the inhibition of TXA2 synthesis is then determined.
-
-
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
-
General Protocol:
-
Platelet-rich plasma (PRP) is prepared from citrated whole blood.
-
PRP is placed in an aggregometer cuvette and stirred at a constant temperature (37°C).
-
A baseline light transmission is established.
-
This compound or a vehicle control is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission, which is proportional to the degree of aggregation, is recorded over time.
-
The percentage of inhibition of aggregation is calculated, and IC50 values can be determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound is a pharmacologically complex drug with a well-established, albeit not fully detailed, history of development and clinical use. Its multiple mechanisms of action, including PDE3 inhibition, PDGF antagonism, and modulation of eicosanoid synthesis, contribute to its therapeutic efficacy in cardiovascular diseases. This technical guide has provided a comprehensive summary of the available information on this compound's pharmacological profile and developmental history, highlighting the key experimental approaches used to characterize this unique compound. Further research to elucidate the precise quantitative aspects of its interactions with various molecular targets and to provide more detailed historical accounts of its development would be of significant value to the scientific community.
References
- 1. Effects of this compound on the PGI2 and TXA2 synthesis in human umbilical veins perfused in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thromboxane A2 production by this compound and this compound derivatives in the arachidonic acid-injected rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on thromboxane A2-induced aggregation of platelets, ischemic changes in heart and biosynthesis of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound and papaverine on thrombocyte aggregation and phosphodiesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
The Role of Trapidil in Cyclic AMP and cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trapidil (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine), initially developed as a vasodilator and antiplatelet agent, exerts its primary therapeutic effects by modulating intracellular cyclic nucleotide signaling pathways. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its role as a phosphodiesterase (PDE) inhibitor and its subsequent impact on cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. We consolidate quantitative data from various studies, present detailed experimental protocols for key assays, and provide visualizations of the involved signaling cascades and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Inhibition of Phosphodiesterase
This compound's principal mechanism is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP.[1][2] By blocking PDE activity, this compound prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP.[1] While this compound is broadly characterized as a cAMP-PDE inhibitor, evidence suggests a notable effect on the PDE3 family.[3][4][5] The PDE3 family is unique in that it hydrolyzes cAMP but is competitively inhibited by cGMP.[3] This forms a critical nexus for crosstalk between the two signaling pathways.
The resulting elevation in cAMP levels activates cAMP-dependent Protein Kinase A (PKA).[1] Activated PKA phosphorylates a multitude of downstream protein targets, triggering a cascade of cellular responses that underpin this compound's pharmacological profile:
-
Vasodilation: In vascular smooth muscle cells (VSMCs), elevated cAMP and subsequent PKA activation lead to muscle relaxation and vasodilation.[1]
-
Antiplatelet Activity: Increased cAMP in platelets inhibits their activation and aggregation, a key component of its antithrombotic effects.[1][2][6]
-
Antiproliferative Effects: this compound is a well-documented antagonist of Platelet-Derived Growth Factor (PDGF).[7][8][9][10] This antagonism is not typically mediated by direct receptor blockade but rather through the downstream inhibitory effects of the cAMP/PKA pathway on PDGF signaling. Specifically, PKA can inactivate Raf-1, a critical kinase in the PDGF-stimulated MAP kinase cascade, thereby inhibiting VSMC proliferation and migration.
While direct, potent inhibition of cGMP-specific PDEs by this compound is not strongly documented, its interaction with PDE3 provides a mechanism for influencing cGMP signaling. By inhibiting PDE3, this compound can indirectly potentiate cellular responses to cGMP, as cGMP is spared from degradation by this enzyme.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound's effects.
Table 1: Effects of this compound on cAMP Levels and Downstream Kinase Activity
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Baseline cAMP Level | Rat Vascular Smooth Muscle Cells | 400 µg/mL | 1.9-fold increase (22.3 ± 1.0 vs. 12.0 ± 1.3 mmol/mg protein) | [2] |
| MAP Kinase Activity | Rat Vascular Smooth Muscle Cells (PDGF-stimulated) | 400 µg/mL | 35 ± 7% inhibition at 10 minutes | [2] |
| PDE Activity | Human Platelet Lysates | 60 µmol/L | Inhibition of PDE activity correlated with aggregation inhibition | [2] |
Table 2: Functional and Physiological Effects of this compound
| Parameter | Model System | This compound Concentration / Dose | Observed Effect | Reference |
| Platelet Aggregation | Human and Rabbit Platelets (ADP- or Collagen-induced) | 60 µmol/L | Inhibition of aggregation | [2] |
| Myocardial Contractility | Isolated Rat Heart | ED₅₀: 20 µM | Concentration-dependent increase in contractility | [2] |
| Intimal Lesion Size | Rat Carotid Balloon-Injury Model | Oral + Topical Admin. | >70% reduction in lesion size | [10] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Detailed Experimental Protocols
The following sections provide standardized protocols for assays crucial to investigating this compound's effects. These are model protocols and may require optimization based on the specific experimental system.
Protocol: Phosphodiesterase (PDE) Activity Assay
This protocol describes a common radioisotope-based method to measure PDE activity and its inhibition by compounds like this compound.
Objective: To determine the IC₅₀ value of this compound for a specific PDE isoform (e.g., purified recombinant PDE3).
Materials:
-
Purified recombinant PDE enzyme
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
This compound stock solution (in DMSO or appropriate solvent)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mix on ice. For a 200 µL final volume:
-
100 µL Assay Buffer
-
20 µL of various dilutions of this compound (or vehicle control)
-
20 µL of purified PDE enzyme (concentration to be optimized to yield ~10-30% substrate hydrolysis)
-
-
Pre-incubation: Incubate the enzyme with the inhibitor for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding 60 µL of the substrate solution containing [³H]-cAMP (e.g., final concentration of 1 µM).
-
Incubation: Incubate for a fixed time (e.g., 10-20 minutes) at 30°C. The reaction must be within the linear range of hydrolysis.
-
Terminate Reaction: Stop the reaction by boiling the tubes for 1 minute, then cool on ice.
-
Convert Product: Add 20 µL of snake venom nucleotidase (e.g., 1 mg/mL) to each tube. This converts the [³H]-5'-AMP product to [³H]-adenosine. Incubate for 10 minutes at 30°C.
-
Separate Substrate and Product: Apply the reaction mixture to an anion-exchange column. The unreacted, negatively charged [³H]-cAMP binds to the resin, while the neutral [³H]-adenosine product flows through.
-
Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Intracellular cAMP Level Measurement
This protocol outlines a typical procedure for measuring cAMP levels in cultured cells using a commercial ELISA kit.
Objective: To quantify the change in intracellular cAMP concentration in cells (e.g., VSMCs) after treatment with this compound.
Materials:
-
Cultured cells (e.g., rat aortic VSMCs)
-
Cell culture medium and plates (e.g., 24-well plates)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a general PDE inhibitor (optional, to amplify signal)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M HCl or kit-specific buffer)
-
Commercial cAMP competitive immunoassay kit (ELISA-based)
-
Plate reader
Procedure:
-
Cell Culture: Seed cells in a 24-well plate and grow to ~80-90% confluency. For some experiments, serum-starve the cells for 24 hours to synchronize them in a quiescent state.
-
Pre-treatment: Wash cells with PBS. Add fresh serum-free media containing vehicle or the desired concentration of this compound. To prevent cAMP degradation and maximize the measured signal, a co-treatment with 100-500 µM IBMX can be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 200 µL of cold Cell Lysis Buffer (e.g., 0.1 M HCl) to each well. Incubate on ice for 10 minutes with occasional agitation to ensure complete lysis.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at >600 x g for 5 minutes to pellet cellular debris.
-
cAMP Assay: Perform the cAMP measurement on the supernatant according to the manufacturer's protocol for the chosen ELISA kit. This typically involves:
-
Adding samples and cAMP standards to wells of an antibody-coated plate.
-
Adding a fixed amount of enzyme-labeled cAMP (e.g., HRP-cAMP).
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to generate a colorimetric signal.
-
Reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate cAMP concentrations from the standard curve. Normalize the results to the protein content of the cell lysate (determined by a separate BCA or Bradford assay) to report cAMP levels as pmol/mg protein.
Protocol: Platelet Aggregation Assay
This protocol details the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on platelet function.
Objective: To measure the dose-dependent inhibition of agonist-induced platelet aggregation by this compound.
Materials:
-
Human whole blood from healthy, medication-free donors.
-
Anticoagulant (3.2% sodium citrate).
-
Platelet agonist (e.g., ADP, collagen).
-
This compound stock solution.
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
Centrifuge.
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated blood at a low speed (150-200 x g) for 15 minutes at room temperature with the centrifuge brake off. Carefully collect the upper, straw-colored PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (>1500 x g) for 15 minutes. Collect the supernatant (PPP).
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm to 37°C. Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% transmission with a cuvette containing PRP.
-
Inhibition Assay:
-
Pipette an aliquot of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Add a small volume (e.g., 5 µL) of the desired this compound dilution (or vehicle) to the PRP.
-
Incubate the mixture for 2-5 minutes at 37°C with stirring in the aggregometer.
-
-
Induction of Aggregation: Add a fixed concentration of a platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The output is an aggregation curve, with the maximum aggregation expressed as a percentage.
-
Data Analysis: Compare the maximum aggregation in the presence of this compound to the vehicle control to calculate the percentage of inhibition. Perform a dose-response curve to determine the IC₅₀ of this compound for inhibiting platelet aggregation.
Conclusion
This compound's therapeutic efficacy is fundamentally linked to its ability to elevate intracellular cAMP levels through the inhibition of phosphodiesterases, particularly PDE3. This primary action initiates a cascade of downstream signaling events via PKA, resulting in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells. The drug's interaction with PDE3 also provides a key point of crosstalk with the cGMP pathway, further contributing to its complex pharmacological profile. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of modulating these critical second messenger systems.
References
- 1. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Effect of this compound and papaverine on thrombocyte aggregation and phosphodiesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results of a Meta-Analysis of this compound, a PDGF Inhibitor Ñ A Sufficient Reason for a Second Look to the Pharmacological Approach to Restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Trapidil's Antagonism of the Thromboxane A2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antagonistic effects of Trapidil on the Thromboxane (B8750289) A2 (TXA2) receptor. This compound, a multi-faceted pharmacological agent, is recognized for its vasodilatory and antiplatelet properties. A significant component of its mechanism of action involves the modulation of the TXA2 signaling pathway. This document summarizes the existing evidence for this compound's functional antagonism at the TXA2 receptor, presents quantitative data from key studies, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows. While direct receptor binding affinity data for this compound remains to be fully elucidated in publicly available literature, the functional data strongly support its role as a TXA2 receptor antagonist.
Introduction to Thromboxane A2 and its Receptor
Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid.[1] Produced primarily by activated platelets, TXA2 plays a critical role in hemostasis and thrombosis by stimulating platelet aggregation and inducing vasoconstriction.[1] These effects are mediated through its interaction with the G-protein coupled thromboxane A2 receptor (TP receptor).[2] The TP receptor signals through two main G-protein families: Gq/11 and G12/13.[2][3] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), culminating in cellular responses like platelet shape change and smooth muscle contraction.[4] The G12/13 pathway activates Rho GTPases, which in turn activate Rho-associated kinase (ROCK), leading to the inhibition of myosin light chain phosphatase and promoting a contractile state in smooth muscle cells.[5][6]
Given its central role in thrombotic and vasoconstrictive events, the TXA2 receptor is a key target for therapeutic intervention in cardiovascular diseases.
This compound: A Multifunctional Agent with TXA2 Antagonistic Properties
This compound (Rocornal®) is a triazolopyrimidine derivative initially developed as a vasodilator and has been used in the treatment of ischemic heart disease.[7] Its mechanism of action is multifaceted, including phosphodiesterase inhibition and antagonism of platelet-derived growth factor (PDGF).[8][9] Accumulating evidence also points towards a significant interaction with the TXA2 signaling pathway, not only by inhibiting TXA2 synthesis but also by directly antagonizing its receptor.[7][10][11]
Evidence for Thromboxane A2 Receptor Antagonism
The antagonistic activity of this compound at the TXA2 receptor is primarily inferred from functional assays that demonstrate its ability to inhibit cellular responses induced by stable TXA2 mimetics, such as U-46619.
Inhibition of Platelet Aggregation
Studies have shown that this compound effectively inhibits platelet aggregation induced by U-46619.[10][11] This inhibition of a direct TXA2 receptor agonist suggests that this compound acts at the receptor level, downstream of TXA2 synthesis. One study demonstrated that this compound completely prevents the effects of U-46619 on platelet-substrate interactions.[10]
Attenuation of Vascular Smooth Muscle Contraction
This compound has been shown to inhibit the contraction of isolated aortic strips induced by TXA2.[7] Furthermore, it has been reported to significantly reduce the cardiodepressive effects of U-46619 in isolated perfused guinea pig hearts and in anesthetized rabbits.[12] These findings indicate that this compound can counteract the vasoconstrictive effects of TXA2 receptor activation in vascular smooth muscle.
It is important to note a study that reported this compound had no effect on blood pressure changes stimulated by U-46619 in normotensive rats, which contrasts with the in vitro findings.[13] This discrepancy may be due to differences in experimental models (in vivo vs. in vitro), species, or the complex interplay of various physiological factors in a whole-animal system.
Quantitative Data
Table 1: Functional Inhibition of U-46619-Induced Responses by this compound
| Experimental System | Response Measured | Agonist | This compound Effect | Reference |
| Rabbit and Human Platelet Rich Plasma | Platelet Aggregation | U-46619 | Inhibition | [11] |
| Human Platelets on Collagen Substrate | Spreading and Aggregate Formation | U-46619 | Complete Prevention | [10] |
| Rabbit Isolated Aortic Strip | Contraction | Thromboxane A2 | Inhibition | [7] |
| Isolated Perfused Guinea Pig Hearts | Cardiodepressive Effects | U-46619 | Significant Inhibition | [12] |
| Anesthetized Rabbits | Cardiocirculatory Effects | U-46619 | Significant Inhibition | [12] |
| Normotensive Rats | Blood Pressure Changes | U-46619 | No Effect | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess TXA2 receptor antagonism.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of U-46619-induced platelet aggregation and its inhibition by this compound.
-
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
U-46619 (stable TXA2 mimetic).
-
This compound.
-
Vehicle control (e.g., saline or DMSO).
-
-
Methodology:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Place an aliquot of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
Add this compound or vehicle to the PRP and incubate for a predetermined time.
-
Initiate aggregation by adding a submaximal concentration of U-46619.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis: The maximum percentage of aggregation is determined. Dose-response curves for this compound's inhibition can be generated to calculate an IC50 value.
-
Isolated Aortic Ring Contraction Assay
This protocol describes the measurement of vascular smooth muscle contraction in response to a TXA2 agonist and its antagonism by this compound.
-
Materials:
-
Rat or rabbit thoracic aorta.
-
Krebs-Henseleit solution.
-
Organ bath system with isometric force transducers.
-
U-46619.
-
This compound.
-
Vehicle control.
-
-
Methodology:
-
Tissue Preparation: Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. Carefully remove surrounding connective tissue and cut the aorta into rings (2-3 mm in width). The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Apply an optimal resting tension and allow the tissue to equilibrate.
-
Assay Procedure:
-
Induce a reference contraction with a high concentration of KCl to ensure tissue viability.
-
After washout and return to baseline, pre-incubate the rings with various concentrations of this compound or vehicle.
-
Construct a cumulative concentration-response curve for U-46619 by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension developed by the aortic rings.
-
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal KCl-induced contraction. The potency of U-46619 (EC50) in the absence and presence of this compound can be determined to perform a Schild analysis and calculate the pA2 value, which quantifies the affinity of the antagonist.
-
Visualizations
Signaling Pathways
Caption: Thromboxane A2 Receptor Signaling Pathway and Site of this compound Antagonism.
Experimental Workflow
Caption: General Experimental Workflow for Assessing TXA2 Receptor Antagonism.
Conclusion
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on thromboxane A2-induced aggregation of platelets, ischemic changes in heart and biosynthesis of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antianginal drug this compound (Rocornal) inhibits spreading of platelets and formation of surface-bound thrombi-like aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The modification of the biosynthesis and effect of thromboxane A2 and prostacyclin by this compound (Rocornal)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Thromboxane A2 antagonistic effect of antiangina drugs, with special reference to this compound and this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and this compound derivatives on arachidonic acid and prostaglandin endoperoxide analogue U 46619-induced blood pressure changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of Trapidil: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trapidil, a vasodilator and antiplatelet agent, has been a subject of interest for its therapeutic potential in cardiovascular diseases. This technical guide provides an in-depth exploration of the chemical architecture and synthetic pathways of this compound (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine). We will delve into its structural identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this guide will elucidate the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a triazolopyrimidine derivative with a distinct chemical structure that underpins its pharmacological activity. The core of the molecule is a[1][2][3]triazolo[1,5-a]pyrimidine ring system, substituted with a methyl group and a diethylamino group.
| Identifier | Value |
| IUPAC Name | N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine[2][4] |
| SMILES String | CCN(CC)c1cc(nc2n1ncn2)C[2] |
| Molecular Formula | C₁₀H₁₅N₅[2][5][6] |
| Molecular Weight | 205.26 g/mol [4][5][6] |
| CAS Number | 15421-84-8[2][4] |
| Melting Point | 100 - 104 °C[7] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and well-documented method involves a multi-step process starting from readily available precursors. This section details a representative synthetic protocol.
Synthetic Pathway Overview
The synthesis commences with the cyclization of aminoguanidine (B1677879) with formic acid to form an amino-triazole intermediate. This is followed by condensation with ethyl acetoacetate (B1235776) to yield a hydroxyl-triazolopyrimidine. Subsequent chlorination and amination steps lead to the final product, this compound.
Experimental Protocols
The following protocols are based on established synthetic methods.
Step 1: Synthesis of 3-Amino-1,2,4-triazole
-
Materials: Aminoguanidine bicarbonate, Formic acid, Water.
-
Procedure:
-
To a reaction vessel, add water and aminoguanidine bicarbonate.
-
Slowly add formic acid while maintaining the temperature between 20-30 °C.
-
Heat the reaction mixture to 100-120 °C and stir for 5-7 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain 3-amino-1,2,4-triazole.
-
Step 2: Synthesis of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
Materials: 3-Amino-1,2,4-triazole, Ethyl acetoacetate, Glacial acetic acid.
-
Procedure:
-
Combine 3-amino-1,2,4-triazole, ethyl acetoacetate, and glacial acetic acid in a reaction flask.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to yield 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Step 3: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
Materials: 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, Phosphorus oxychloride (POCl₃), Toluene (optional, as solvent).
-
Procedure:
-
Suspend 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine in phosphorus oxychloride (and optionally toluene).
-
Heat the mixture to reflux and stir for 45-50 minutes until the starting material is consumed.
-
Cool the reaction mixture and carefully quench the excess POCl₃ with ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Step 4: Synthesis of this compound (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine)
-
Materials: 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, Diethylamine, Toluene.
-
Procedure:
-
Dissolve 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine in toluene.
-
Add diethylamine to the solution and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through multiple mechanisms, primarily by acting as a phosphodiesterase (PDE) inhibitor and a platelet-derived growth factor (PDGF) antagonist.[1][4]
Inhibition of Phosphodiesterase (PDE)
This compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[1][4]
Antagonism of Platelet-Derived Growth Factor (PDGF) Signaling
This compound also functions as an antagonist of the platelet-derived growth factor (PDGF) receptor.[1][8] By blocking PDGF signaling, this compound inhibits the proliferation and migration of vascular smooth muscle cells, a key process in the development of atherosclerosis and restenosis.[1] This action is mediated through the suppression of the mitogen-activated protein kinase (MAPK) cascade.[9]
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, synthesis, and key signaling pathways of this compound. The detailed synthetic protocols and elucidation of its molecular mechanisms of action offer valuable information for researchers engaged in the study and development of novel therapeutic agents. The provided data and diagrams serve as a foundational resource for further investigation into the chemical and pharmacological properties of this compound and its analogs.
References
- 1. CN101817824A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. CN107056787A - The synthesis technique of this compound - Google Patents [patents.google.com]
- 3. N,N-Diethyl-5-methyl-[1,2,4]triazolo[5,1-b]pyrimidin-7-ami… [cymitquimica.com]
- 4. CN104610266A - this compound compound and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 5. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-5-methyl-[1,2,4]triazolo[5,1-b]pyrimidin-7-amine | 15421-84-8 | FD153326 [biosynth.com]
- 7. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Early-Stage Research Uncovers Novel Therapeutic Potential of Trapidil
For Immediate Release
[City, State] – [Date] – New avenues of therapeutic intervention for a range of debilitating conditions may be on the horizon, as early-stage research reveals the multifaceted potential of the established vasodilator, Trapidil. Beyond its traditional use in cardiovascular medicine, preclinical studies are now suggesting its efficacy in bone remodeling disorders, central nervous system demyelination, and certain cancers. This technical guide provides an in-depth overview of the foundational science behind these emerging applications for researchers, scientists, and drug development professionals.
This compound, a triazolopyrimidine derivative, is primarily known for its dual action as a phosphodiesterase (PDE) inhibitor and a platelet-derived growth factor (PDGF) antagonist. By inhibiting PDE, particularly PDE3, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation and antiplatelet effects.[1] Its antagonism of PDGF receptors has been a key focus in preventing restenosis following angioplasty.[2] Now, these core mechanisms are being explored in novel therapeutic contexts.
Inhibition of Osteoclastogenesis: A New Strategy for Bone Loss
Emerging research has identified this compound as a potent inhibitor of osteoclastogenesis, the process of bone resorption. This discovery positions this compound as a potential therapeutic agent for diseases characterized by excessive bone loss, such as osteoporosis.
In preclinical studies, this compound has been shown to strongly inhibit the formation of osteoclasts in co-cultures of bone marrow cells and osteoblasts.[3] Furthermore, it effectively suppresses the differentiation of osteoclast precursors induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in osteoclast development.[3]
The primary mechanism behind this effect is the downregulation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis.[3][4] this compound was found to abrogate RANKL-induced calcium oscillations and the expression of Pim-1, both of which are critical for the induction of NFATc1.[3] In an in vivo model of inflammation-induced bone resorption using interleukin-1 (IL-1), this compound demonstrated a potent inhibitory effect on osteoclast formation and bone loss.[3][4]
Quantitative Data on this compound's Effect on Osteoclastogenesis
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Osteoclast Formation | Co-culture of mouse bone marrow cells and osteoblasts | 100 µg/mL | Significant inhibition of TRAP-positive multinucleated cells | [3] |
| RANKL-induced Osteoclastogenesis | Mouse bone marrow macrophages | 100 µg/mL | Significant suppression of osteoclast formation | [3] |
| NFATc1 Expression | RANKL-stimulated bone marrow macrophages | 100 µg/mL | Reduction in RANKL-induced NFATc1 protein levels | [3][4] |
| In vivo Bone Resorption | Interleukin-1 induced bone loss in mice | 50 mg/kg/day | Significant reduction in osteoclast numbers and preservation of bone volume | [3] |
Experimental Protocols
In Vitro Osteoclastogenesis Assay (Co-culture): Primary bone marrow cells were isolated from the tibiae and femurs of mice and cultured with primary osteoblasts isolated from neonatal mouse calvaria. The co-cultures were treated with 1,25-dihydroxyvitamin D3 and prostaglandin (B15479496) E2 to induce osteoclast formation. This compound was added at varying concentrations, and after 7-9 days, the cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells was then quantified.[5]
RANKL-Induced Osteoclastogenesis Assay: Bone marrow-derived macrophages (BMMs) were cultured in the presence of macrophage colony-stimulating factor (M-CSF) for 3 days. The adherent BMMs were then stimulated with RANKL to induce differentiation into osteoclasts. This compound was added to the culture medium, and after 4-5 days, the cells were fixed and stained for TRAP. The number of TRAP-positive multinucleated cells was counted to assess the effect of this compound on osteoclast differentiation.[2][6]
In Vivo Interleukin-1 Induced Bone Resorption Model: Recombinant human interleukin-1α was injected over the calvarial bones of mice daily for 7 days to induce localized bone resorption. A treatment group received daily intraperitoneal injections of this compound. After the treatment period, the calvaria were harvested, fixed, and decalcified. Histological sections were prepared and stained for TRAP to identify and quantify osteoclasts. Bone volume was analyzed using micro-computed tomography (µCT).[7][8][9]
Signaling Pathway: this compound's Inhibition of Osteoclastogenesis
Impairment of Central Nervous System Remyelination
In contrast to its beneficial effects on bone, early research indicates that this compound may impair the process of remyelination in the central nervous system (CNS). This finding, while seemingly detrimental, provides valuable insights into the role of PDGF signaling in myelin repair and suggests caution in the systemic use of PDGF antagonists in the context of demyelinating diseases like multiple sclerosis.
Studies utilizing a lysolecithin-induced demyelination model in the rat spinal cord have shown that systemic administration of this compound leads to a reduction in the number of oligodendrocytes, the cells responsible for producing myelin in the CNS.[1][10] Furthermore, the newly formed myelin sheaths in this compound-treated animals were thinner, and there was a higher proportion of immature oligodendrocyte phenotypes.[1]
Quantitative Data on this compound's Effect on CNS Remyelination
| Parameter | Model System | This compound Dose | Observed Effect | Reference |
| Oligodendrocyte Number | Lysolecithin-induced demyelination in rat spinal cord | 80 mg/kg/day | Reduced number of oligodendrocytes (P = 0.02) | [1][10] |
| Microglia Number | Lysolecithin-induced demyelination in rat spinal cord | 80 mg/kg/day | Increased number of microglia (P = 0.0009) | [1][10] |
| Dystrophic Axons | Lysolecithin-induced demyelination in rat spinal cord | 80 mg/kg/day | Increased number of dystrophic axons (P < 0.02) | [1] |
| Myelin Sheath Thickness | Lysolecithin-induced demyelination in rat spinal cord | 60 mg/kg/day | Thinner myelin sheaths around remyelinated axons | [11] |
Experimental Protocols
Lysolecithin-Induced Demyelination Model: A focal demyelinating lesion was created in the dorsal funiculus of the spinal cord of adult female rats by the microinjection of 1% lysolecithin. Following the injection, animals received daily intraperitoneal injections of either this compound or saline for a period of 21 days.[1][12]
Quantitative Electron Microscopy: At the end of the treatment period, the animals were perfused with a fixative solution. The spinal cord tissue containing the lesion was dissected, processed, and embedded in resin for electron microscopy. Ultrathin sections were cut and examined using a transmission electron microscope. The number of oligodendrocytes, microglia, and axons, as well as the thickness of the myelin sheaths (g-ratio), were quantified from the electron micrographs.[1][13]
Logical Relationship: this compound's Impact on CNS Remyelination
Anti-Proliferative Effects in Glioblastoma Cell Lines
Preliminary in vitro studies have suggested that this compound may have anti-proliferative effects on certain cancer cells, particularly those that rely on PDGF signaling for growth. This opens up the possibility of repurposing this compound as an adjunct therapy in oncology.
Research on human glioblastoma cell lines has shown that this compound can inhibit the proliferation of cells that produce PDGF-like molecules, such as the U251MG cell line.[2] In contrast, cell lines that do not produce PDGF, like U105MG, were not significantly affected by the same concentrations of this compound.[2] This suggests that this compound's anti-cancer activity may be mediated through the disruption of an autocrine loop involving PDGF.
Furthermore, this compound was found to enhance the anti-tumor effect of the chemotherapeutic agent ACNU (nimustine) against U251MG cells, suggesting a potential synergistic relationship.[2]
Quantitative Data on this compound's Anti-Proliferative Effects
| Cell Line | Treatment | This compound Concentration | Observed Effect | Reference |
| U251MG (PDGF-producing) | This compound alone | 100 µg/mL | 54% reduction in cell proliferation after 4 days | [2] |
| U105MG (non-PDGF-producing) | This compound alone | 100 µg/mL | No significant inhibition of proliferation | [2] |
| U251MG | This compound + ACNU (1 µg/mL) | 100 µg/mL | 82% reduction in cell proliferation after 6 days | [2] |
| SF-126 (PDGF-producing) | This compound alone | 10 µg/mL | Suppression of cell growth | [5] |
| SF-188 | This compound alone | 50 µg/mL | Suppression of cell growth | [5] |
Experimental Protocols
Cell Proliferation Assay: Human glioma cell lines (U251MG and U105MG) were cultured in standard medium. The cells were seeded in culture plates and treated with varying concentrations of this compound, ACNU, or a combination of both. Cell proliferation was assessed at different time points (e.g., 3, 4, and 6 days) by counting the number of viable cells, for example, using a Coulter counter or a colorimetric assay like the MTT assay.[2]
Signaling Pathway: this compound's Anti-Proliferative Action in Glioma
References
- 1. scispace.com [scispace.com]
- 2. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteoclast Formation in Mouse Co-cultures | Springer Nature Experiments [experiments.springernature.com]
- 6. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 7. Role of prostaglandins in interleukin-1-induced bone resorption in mice in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Interleukin-1-induced acute bone resorption facilitates the secretion of fibroblast growth factor 23 into the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated inhibition of CNS remyelination results from reduced numbers and impaired differentiation of oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Demyelination and Remyelination of Murine Spinal Cord by Focal Injection of Lysolecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transmission Electron Microscopy of Oligodendrocytes and Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Trapidil in In Vitro Cell Culture Experiments
Introduction
Trapidil is a multi-faceted compound, initially developed as a vasodilator and antiplatelet agent, that has garnered significant interest in cell biology research due to its potent antagonism of Platelet-Derived Growth Factor (PDGF). PDGF is a key mitogen involved in the proliferation and migration of various cell types, and its dysregulation is implicated in numerous pathologies, including cancer and fibrosis. This compound's ability to competitively inhibit PDGF binding to its receptor makes it a valuable tool for in vitro studies aimed at elucidating the role of the PDGF signaling pathway in cellular processes. Furthermore, this compound has been shown to exhibit inhibitory effects on phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP), and to modulate the RhoA/ROCK signaling pathway. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, including its preparation, and methods for assessing its effects on cell proliferation, migration, and signaling pathways.
Mechanism of Action
This compound's primary mechanism of action in in vitro cell culture systems is the antagonism of the PDGF signaling pathway. It competitively binds to the PDGF receptor, preventing the binding of PDGF ligands (e.g., PDGF-BB) and subsequent receptor dimerization and autophosphorylation. This blockade inhibits the activation of downstream signaling cascades, including the Ras-MAPK and PI3K pathways, which are crucial for cell proliferation and survival.
Additionally, this compound has been reported to inhibit phosphodiesterase, leading to an accumulation of intracellular cAMP. Elevated cAMP levels can activate Protein Kinase A (PKA), which in turn can inhibit the Raf-1/extracellular signal-regulated kinase (ERK) pathway, further contributing to the anti-proliferative effects of this compound.[1] this compound also suppresses PDGF-stimulated RhoA activation, a key regulator of the actin cytoskeleton and cell migration.[1]
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of this compound on cell proliferation.
Table 1: Inhibition of Glioma Cell Proliferation by this compound
| Cell Line | This compound Concentration (µg/mL) | Incubation Time | Proliferation Inhibition (%) | Reference |
| U251MG (PDGF-producing) | 100 | 4 days | 54% | [2] |
| U105MG (non-PDGF-producing) | 100 | 4 days | No significant inhibition | [2] |
| SF-126 | 10 | Not specified | Significant suppression | [3] |
| SF-188 | 50 | Not specified | Significant suppression | [3] |
| U-251 MG | 1, 5, 10, 50, 100 | Not specified | 10%, 16%, 23%, 32%, 47% | [4] |
| NMCG-1 | 1, 5, 10, 50, 100 | Not specified | 4%, 8%, 16%, 28%, 55% | [4] |
Table 2: Inhibition of Other Cell Types Proliferation by this compound
| Cell Type | This compound Concentration (µg/mL) | Growth Factor | Proliferation Inhibition | Reference |
| Human Meningioma Cells | 100 | Endogenous | 16% to 54% decrease in cell growth | [5] |
| Rat Vascular Smooth Muscle Cells | 5, 50, 500 µM | Serum | 13.1%, 18.7%, 58.6% decrease in S-phase | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mg/mL or 50 mM), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
PDGF-BB (or other mitogen)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free or low-serum medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a mitogen such as PDGF-BB (e.g., 20 ng/mL) in the continued presence of this compound or vehicle. Include a non-stimulated control.
-
Incubate for 18-24 hours.
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4-6 hours.
-
Terminate the assay by washing the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 30 minutes.
-
Wash the wells twice with ice-cold 95% ethanol.
-
Lyse the cells by adding 100 µL of 0.2 N NaOH to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation relative to the mitogen-stimulated control.
Cell Migration Assay (Scratch Assay)
This method assesses cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which cells close the gap.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
PDGF-BB (or other chemoattractant)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) or vehicle control. For chemoattraction studies, PDGF-BB can be added to the medium.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope. Ensure the same field of view is imaged each time.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure or migration rate for each condition.
Western Blot Analysis of PDGF Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PDGF signaling pathway following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
PDGF-BB
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with PDGF-BB (e.g., 20 ng/mL) for a short period (e.g., 5-15 minutes).
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: this compound's multifaceted mechanism of action.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of this compound, a platelet-derived growth factor antagonist, on a glioma cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of this compound on PDGF-associated growth of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 5. Inhibitory effect of this compound on human meningioma cell proliferation via interruption of autocrine growth stimulation [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of this compound in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trapidil Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trapidil administration and dosage in murine models, drawing from preclinical studies. This document includes quantitative data on dosages, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound, a triazolopyrimidine derivative, was initially developed as a vasodilator and antiplatelet agent.[1][2] Its therapeutic effects stem from a multifaceted mechanism of action. Primarily, this compound acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE3. This inhibition leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates smooth muscle relaxation and vasodilation.[1]
A key aspect of this compound's function is its role as a platelet-derived growth factor (PDGF) antagonist.[1][3] By interfering with PDGF signaling, this compound inhibits the proliferation and migration of vascular smooth muscle cells, a critical process in the pathogenesis of restenosis following angioplasty.[1][3][4] The antagonism is not at the receptor level but rather through the modulation of downstream signaling cascades, including the MAP kinase pathway.[3][5] Furthermore, this compound has been shown to inhibit the RhoA/Rho-associated kinase (ROCK) pathway, which is also involved in cell migration.[6]
Additionally, this compound exhibits anti-inflammatory properties and can enhance the production of nitric oxide (NO), contributing to its vasodilatory and antithrombotic effects.[1] It also interferes with the release of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[1][7]
Quantitative Data on this compound Administration
The following table summarizes dosages and administration routes of this compound used in various animal models, providing a reference for designing murine studies.
| Animal Model | Application | Dosage | Administration Route | Frequency | Reference |
| Rabbit | Restenosis | 30 mg/kg | Subcutaneous (s.c.) | Twice daily | [8] |
| Rat | Restenosis | Not specified | Oral and Topical | Not specified | [4] |
| Mouse | Bone Loss | Not specified | Not specified | Not specified | [2] |
| Human | Restenosis | 600 mg/day | Oral | Daily | [9] |
| Human | Restenosis | 100 mg | Oral | Three times daily | [10] |
Experimental Protocols
Preparation of this compound Solution
-
For Oral Gavage: this compound can be dissolved in a suitable vehicle such as sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. The concentration should be calculated based on the desired dosage and the maximum volume that can be administered to the mouse (typically not exceeding 10 ml/kg).[11][12] Ensure the solution is homogenous before administration.
-
For Intraperitoneal (IP) Injection: Dissolve this compound in sterile, isotonic saline. The solution should be warmed to room or body temperature to minimize discomfort to the animal.[13] Ensure the pH of the solution is within a physiological range to avoid irritation.[14]
-
For Subcutaneous (SC) Injection: Prepare a sterile, isotonic solution of this compound in saline. The volume should be kept low to avoid discomfort and leakage from the injection site.
Administration Protocols in Murine Models
a) Oral Gavage Administration
This is a common method for systemic drug delivery.
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and back to immobilize the head and body.[15][16] The head should be slightly extended to create a straight line from the mouth to the esophagus.[15][17]
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.[11][15] Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]
-
The mouse should swallow as the needle enters the esophagus.[17] Do not force the needle; if resistance is met, withdraw and re-insert.[15]
-
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.[17]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[16]
b) Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the drug.
-
Animal Restraint: Restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or liver.[13][14]
-
Injection Procedure:
-
Post-Injection Monitoring: Observe the animal for any signs of pain, bleeding at the injection site, or peritonitis.[13][18]
Experimental Workflow for a Murine Restenosis Model
Below is a generalized workflow for investigating the effects of this compound in a murine model of arterial injury-induced restenosis.
Caption: Generalized experimental workflow for studying this compound in a murine restenosis model.
Signaling Pathways
This compound's Inhibition of PDGF Signaling
This compound interferes with the signaling cascade initiated by Platelet-Derived Growth Factor (PDGF), which is crucial for vascular smooth muscle cell (VSMC) proliferation and migration.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyper.ahajournals.org [hyper.ahajournals.org]
- 6. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on thromboxane A2-induced aggregation of platelets, ischemic changes in heart and biosynthesis of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in preventing restenosis after balloon angioplasty in the atherosclerotic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (triazolopyrimidine), a platelet-derived growth factor antagonist, in preventing restenosis after percutaneous transluminal coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (triazolopyrimidine), a platelet-derived growth factor antagonist, reduces restenosis after percutaneous transluminal coronary angioplasty. Results of the randomized, double-blind STARC study. Studio this compound versus Aspirin nella Restenosi Coronarica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Trapidil in Diabetic Neuropathy Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trapidil in preclinical animal studies of diabetic neuropathy. This document includes a summary of key quantitative findings, detailed experimental protocols, and diagrams of relevant biological pathways and experimental workflows.
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. This compound, a platelet-derived growth factor (PDGF) antagonist and phosphodiesterase inhibitor, has shown potential therapeutic effects in animal models of diabetic neuropathy.[1][2] It is believed to act by improving microcirculation and ameliorating metabolic abnormalities within the nerve tissue.[3] These notes are intended to guide researchers in designing and conducting animal studies to further investigate the efficacy and mechanisms of this compound in this context.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from a study investigating the effects of long-term oral administration of this compound in a genetically diabetic mouse model (C57BL/KsJ db+/db+ mice).
| Parameter | Control (Diabetic) | This compound (20 mg/kg/day) | This compound (60 mg/kg/day) | Reference |
| Motor Nerve Conduction Velocity (MNCV) | Decreased | Restored | Restored | [3] |
| Sciatic Nerve Sorbitol Content | Increased | Suppressed | Suppressed | [3] |
| Sciatic Nerve Myoinositol Content | Decreased | Suppressed Decrease | Suppressed Decrease | [3] |
| Serum Total Cholesterol | Elevated | Suppressed | Suppressed | [3] |
| Serum HDL-Cholesterol/Total Cholesterol Ratio | Decreased | Suppressed Decrease | Suppressed Decrease | [3] |
| Blood Glucose Level | Unchanged | Not Affected | Not Affected | [3] |
| Serum Triglyceride Level | Unchanged | Not Affected | Not Affected | [3] |
Experimental Protocols
Protocol 1: Genetically Diabetic Mouse Model
This protocol is based on studies using C57BL/KsJ db+/db+ mice, which spontaneously develop diabetes.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/KsJ db+/db+ (diabetic) and db+/+m (non-diabetic littermate controls)
-
Age: 8-10 weeks at the start of the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.[4]
2. Experimental Groups:
-
Group 1: Non-diabetic controls (db+/+m) receiving vehicle.
-
Group 2: Diabetic controls (db+/db+) receiving vehicle.
-
Group 3: Diabetic animals (db+/db+) receiving this compound (20 mg/kg/day).[3]
-
Group 4: Diabetic animals (db+/db+) receiving this compound (60 mg/kg/day).[3]
3. Drug Administration:
-
Drug: this compound
-
Vehicle: To be determined based on the solubility of this compound (e.g., sterile water, saline, or a small percentage of a solubilizing agent like DMSO).
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: Long-term, for example, 8-12 weeks.
4. Outcome Measures:
-
Motor Nerve Conduction Velocity (MNCV): Measure at baseline and at the end of the study. This is a key functional endpoint in diabetic neuropathy studies.[5][6]
-
Biochemical Analysis of Sciatic Nerve: At the end of the study, euthanize animals and collect sciatic nerve tissue to measure sorbitol and myoinositol content.[3]
-
Serum Lipid Profile: Collect blood samples to measure total cholesterol, HDL-cholesterol, and triglycerides.[3]
-
Blood Glucose Monitoring: Monitor blood glucose levels regularly to confirm the diabetic state.
Protocol 2: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rodent Model
This protocol describes the induction of Type 1 diabetes using streptozotocin (STZ), a common method in diabetic neuropathy research.[5][7]
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley).
-
Age: 6-8 weeks at the time of induction.
-
Housing: Same as Protocol 1.
2. Induction of Diabetes:
-
Inducing Agent: Streptozotocin (STZ).
-
Preparation: Dissolve STZ in cold citrate (B86180) buffer (pH 4.5) immediately before use.
-
Dosage and Administration: For mice, administer 50 mg/kg of STZ intraperitoneally for 5 consecutive days.[4] For rats, a single intraperitoneal injection of 50-65 mg/kg is often used.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 72 hours after the final STZ injection and then weekly. Animals with blood glucose levels ≥16.7 mM (300 mg/dL) are considered diabetic.[4]
3. Experimental Groups:
-
Group 1: Non-diabetic controls receiving vehicle.
-
Group 2: STZ-induced diabetic controls receiving vehicle.
-
Group 3: STZ-induced diabetic animals receiving this compound (e.g., 25 mg/kg/day).[4]
4. Drug Administration:
-
Drug: this compound
-
Route of Administration: Oral gavage or in drinking water.
-
Frequency: Once daily.
-
Duration: 8-12 weeks, starting after the confirmation of diabetes.
5. Outcome Measures:
-
Nerve Conduction Velocity (NCV): Measure both motor (MNCV) and sensory (SNCV) nerve conduction velocities.
-
Behavioral Testing: Assess neuropathic pain through tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[5]
-
Oxidative Stress Markers: Analyze nerve tissue for markers of oxidative stress, such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) activity.[8][9]
-
Histopathology: Examine the morphology of the sciatic nerve and intraepidermal nerve fiber density (IENFD) in skin biopsies.[10][11]
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in diabetic neuropathy.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on neuropathy in diabetic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates diabetic cardiomyopathy via GPX3/Nrf2-mediated inhibition of myocardial pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rfppl.co.in [rfppl.co.in]
- 6. The dipeptidyl peptidase IV inhibitor vildagliptin suppresses development of neuropathy in diabetic rodents: effects on peripheral sensory nerve function, structure and molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protective effect of this compound against oxidative organ damage in burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Application Notes and Protocols for Studying Ischemia-Reperfusion Injury in Ex Vivo Heart Models Using Trapidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In cardiology, it is a significant concern during procedures like angioplasty and coronary bypass surgery.[1] The ex vivo Langendorff heart model provides a robust and controlled environment to study the pathophysiology of I/R injury and to evaluate the efficacy of cardioprotective agents. Trapidil, a drug with antiplatelet and vasodilator properties, has demonstrated significant cardioprotective effects in the context of I/R injury.[2][3] These application notes provide detailed protocols for utilizing this compound in an ex vivo rabbit heart model of I/R injury, summarize key quantitative outcomes, and illustrate the underlying signaling pathways.
Key Mechanisms of Action
This compound's cardioprotective effects are multifaceted. A primary mechanism involves the selective activation of Protein Kinase A isoform II (PKAII).[4][5] this compound appears to act as a cAMP sensitizer, enhancing PKAII activity even in the presence of low cAMP levels, which are characteristic of ischemic conditions.[2][4] This leads to the phosphorylation of key downstream targets like phospholamban (PLB), improving calcium handling by the sarcoplasmic reticulum and thus mitigating I/R-induced cellular dysfunction.[2][5] Additionally, studies suggest that this compound may attenuate oxidative stress and inhibit apoptosis, further contributing to its protective effects against I/R injury.[6]
Experimental Protocols
Langendorff-Perfused Isolated Rabbit Heart Preparation
This protocol describes the isolation and perfusion of a rabbit heart to study the effects of this compound on I/R injury.
Materials:
-
New Zealand White rabbits
-
Krebs-Henseleit perfusion buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Heparin
-
Pentobarbital (or other suitable anesthetic)
-
This compound (10 µM working solution in Krebs-Henseleit buffer)
-
Langendorff perfusion system
-
Membrane oxygenator (95% O2, 5% CO2)
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rabbit and administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 22 ml/min) and temperature (37°C).[5]
-
Insert a balloon-tipped catheter into the left ventricle to measure left ventricular pressure.
-
Allow the heart to stabilize for a period of 30 minutes. During this time, baseline hemodynamic parameters should be recorded.[5]
Induction of Ischemia-Reperfusion Injury and this compound Treatment
This protocol outlines the induction of global low-flow ischemia and subsequent reperfusion, with the application of this compound.
Procedure:
-
Baseline (Pre-ischemia): Perfuse the stabilized heart for 30 minutes under normal flow conditions (22 ml/min).[5]
-
Ischemia: Induce global low-flow ischemia by reducing the perfusion rate to 1.2 ml/min for 120 minutes.[5]
-
This compound Administration: For the treatment group, the perfusion buffer should be switched to one containing 10 µM this compound at the onset of ischemia. The control group receives the standard buffer.
-
Reperfusion: After the ischemic period, restore the normal perfusion rate (22 ml/min) for 60 minutes.[5] In the this compound group, continue perfusion with the this compound-containing buffer.
-
Data Collection: Continuously monitor and record hemodynamic parameters throughout the experiment. Collect coronary effluent at designated time points for biochemical analysis (e.g., creatine (B1669601) kinase). At the end of the protocol, the heart tissue can be processed for further analysis (e.g., Western blotting for protein phosphorylation).[2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on ex vivo heart models of I/R injury.
Table 1: Hemodynamic Parameters in Langendorff-Perfused Rabbit Hearts Subjected to I/R Injury
| Parameter | Group | End of Ischemia | End of Reperfusion |
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | I/R Control | Markedly Increased | Incomplete Recovery |
| I/R + this compound (10 µM) | Reduced by 59% vs. Control[5] | Incomplete Recovery (Improved vs. Control)[5] | |
| Developed Left Ventricular Pressure (ΔLVP) (mmHg) | I/R Control | Substantially Reduced | Incomplete Recovery |
| I/R + this compound (10 µM) | Substantially Reduced | Almost Complete Recovery[5] |
Table 2: Biochemical Markers of Myocardial Injury and Cellular Signaling
| Parameter | Group | Measurement |
| Creatine Kinase Efflux | I/R Control | Significant Increase[2][4] |
| I/R + this compound (10 µM) | Prevented the increase[2][4] | |
| Phospholamban (PLB) Phosphorylation at Serine 16 | I/R Control | Markedly Reduced[2][4] |
| I/R + this compound (10 µM) | Largely Normalized[2][4] | |
| Superoxide Dismutase (SOD) Activity | I/R Control | Decreased |
| I/R + this compound | Significantly Increased[6] | |
| Malondialdehyde (MDA) Levels | I/R Control | Increased |
| I/R + this compound | Decreased[6] | |
| Bax Expression (Pro-apoptotic) | I/R Control | Increased |
| I/R + this compound | Significantly Reduced[6] | |
| Bcl-2 Expression (Anti-apoptotic) | I/R Control | Decreased |
| I/R + this compound | Activated Expression[6] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's PKAII signaling pathway in cardioprotection.
Caption: Ex vivo ischemia-reperfusion experimental workflow.
Caption: this compound's effects on apoptosis and oxidative stress.
References
- 1. Frontiers | Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 2. This compound protects ischemic hearts from reperfusion injury by stimulating PKAII activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of this compound in myocardial ischemia-reperfusion injury in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Trapidil's Effect on Neointimal Hyperplasia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for assessing the therapeutic potential of Trapidil in the context of neointimal hyperplasia, a primary contributor to restenosis following vascular interventions like angioplasty.[1] The protocols outlined below are based on established in vivo and in vitro models and are intended to guide researchers in the consistent and reproducible evaluation of this compound's efficacy and mechanism of action.
This compound, a triazolopyrimidine derivative, has demonstrated efficacy in reducing neointimal formation.[2][3] Its mechanism is multifaceted, primarily involving the antagonism of platelet-derived growth factor (PDGF), a key mitogen in vascular smooth muscle cell (VSMC) proliferation and migration.[4][5] this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, likely through a cAMP/PKA-dependent pathway that targets Raf-1.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on neointimal hyperplasia and associated cellular processes as reported in preclinical studies.
Table 1: Effect of Local this compound Delivery on Neointimal Hyperplasia in a Rabbit Balloon Angioplasty Model
| Time Point | Treatment Group | Dose | Intima to Media Area Ratio (Mean ± SEM) | Percent Reduction vs. Vehicle |
| 2 Weeks | Vehicle (Saline) | - | 0.93 ± 0.04 | - |
| This compound | 100 mg | 0.44 ± 0.04 | 52.7% | |
| 3 Weeks | Vehicle (Saline) | - | 1.67 ± 0.23 | - |
| This compound | 50 mg | 1.14 ± 0.04 | 31.7% | |
| This compound | 100 mg | 0.91 ± 0.09 | 45.5% | |
| This compound | 200 mg | 0.77 ± 0.09 | 53.9% |
Data sourced from studies on New Zealand White rabbits following femoral artery balloon angioplasty.[2][7]
Table 2: Effect of Local this compound Delivery on Vascular Smooth Muscle Cell Proliferation in vivo
| Time Point | Treatment Group | Dose | BrdU-Positive Cells (% of Total Cells, Mean ± SEM) | Percent Inhibition vs. Vehicle |
| 2 Weeks | Vehicle (Saline) | - | 14 ± 2% | - |
| This compound | 100 mg | 6 ± 1% | 57.1% |
BrdU (Bromodeoxyuridine) is a marker for proliferating cells. Data from a rabbit femoral artery balloon angioplasty model.[2][7]
Table 3: In Vitro Effects of this compound on Vascular Smooth Muscle Cell (VSMC) Signaling
| Target Molecule | Assay | This compound Concentration | Observed Effect |
| MAP Kinase | Kinase Activity Assay | 50 µM | 59.2% inhibition of serum-stimulated activity |
| 500 µM | 80.9% inhibition of serum-stimulated activity | ||
| p34cdc2 Kinase | Kinase Activity Assay | 5 µM | 16.4% inhibition |
| 50 µM | 22.6% inhibition | ||
| 500 µM | 40.8% inhibition | ||
| PDGF-A Chain | mRNA Levels (Northern Blot) | Not specified | Decrease in thrombin-induced mRNA levels |
| bFGF | mRNA Levels (Northern Blot) | Not specified | Decrease in thrombin-induced mRNA levels |
Data from cultured rat and human vascular smooth muscle cells.[8][9]
Experimental Protocols
Protocol 1: Rabbit Femoral Artery Balloon Angioplasty Model
This in vivo model is designed to induce neointimal hyperplasia and assess the effect of locally delivered this compound.[2][7]
1. Animal Model:
-
Species: Male New Zealand White rabbits.[7]
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rabbits according to approved institutional animal care and use committee protocols.
2. Surgical Procedure:
-
Perform a surgical cut-down to expose the right femoral artery.
-
Introduce a balloon catheter (e.g., 2.5F) into the femoral artery.
-
Induce endothelial denudation and vessel injury by inflating the balloon and passing it through the artery multiple times.
-
After injury, position a catheter with a porous balloon at the site of injury.
3. Drug Administration:
-
Prepare solutions of this compound (50-200 mg) or vehicle (saline) for local injection.[7]
-
Inject the prepared solution into the dilated vessel wall through the porous balloon catheter.[7]
-
After injection, remove the catheter and suture the incision.
4. Post-Operative Care and Tissue Harvest:
-
Provide appropriate post-operative care, including analgesics.
-
To label proliferating cells, administer Bromodeoxyuridine (BrdU) via intraperitoneal injection prior to euthanasia.
-
At predetermined time points (e.g., 2 or 3 weeks), euthanize the animals and perfuse the arterial system with a fixative (e.g., 4% paraformaldehyde).
-
Excise the treated segment of the femoral artery for histological analysis.[2][7]
Protocol 2: Histological Analysis of Neointimal Hyperplasia
This protocol details the methods for tissue processing, staining, and quantification of neointimal formation and cell proliferation.
1. Tissue Processing:
-
Embed the fixed arterial segments in paraffin.
-
Cut cross-sections (e.g., 5 µm thick) and mount them on microscope slides.
2. Morphometric Analysis (H&E Staining):
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Capture digital images of the stained sections.
-
Using image analysis software, measure the luminal area, intimal area, and medial area.
-
Calculate the intima-to-media area ratio as a quantitative measure of neointimal hyperplasia.[2][7]
3. Cell Proliferation Analysis (BrdU Immunohistochemistry):
-
Perform immunohistochemical staining for BrdU on adjacent tissue sections.
-
Use a primary antibody against BrdU and a suitable secondary antibody detection system.
-
Counterstain the nuclei (e.g., with hematoxylin).
-
Count the number of BrdU-positive nuclei and the total number of nuclei in the neointima.
-
Express cell proliferation as the percentage of BrdU-positive cells.[2][7]
Protocol 3: In Vitro Assessment of this compound on VSMC Function
These in vitro assays are used to investigate the direct effects of this compound on VSMC proliferation, migration, and underlying signaling pathways.
1. Cell Culture:
-
Culture vascular smooth muscle cells (e.g., rat aortic or human saphenous vein VSMCs) in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Synchronize the cells by serum starvation (e.g., 0.5% serum for 72 hours) before stimulation.[9]
2. Proliferation Assay ([³H]Thymidine Incorporation):
-
Plate synchronized VSMCs in multi-well plates.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 18 hours).[4]
-
Stimulate the cells with a mitogen, such as PDGF-BB.[4]
-
Pulse-label the cells with [³H]thymidine.
-
Harvest the cells and measure the incorporation of [³H]thymidine into the DNA using a scintillation counter.
3. Western Blot Analysis of Signaling Proteins:
-
Treat synchronized VSMCs with this compound followed by stimulation with PDGF.
-
Lyse the cells at various time points and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MAP kinase, Raf-1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine the effect of this compound on protein phosphorylation.[4]
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound's inhibition of VSMC proliferation.
Caption: Experimental workflow for assessing this compound's effect on neointimal hyperplasia.
References
- 1. Neointimal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of local delivery of this compound on neointima formation in a rabbit angioplasty model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of local delivery of this compound on neointima formation in a rabbit angioplasty model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effects of this compound in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound effects on intimal thickening and mRNA levels for platelet-derived growth factor A in human saphenous vein smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Trapidil in Diabetic Cardiomyopathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized by ventricular dysfunction independent of coronary artery disease and hypertension.[1] Its pathogenesis is complex, involving hyperglycemia, hyperlipidemia, inflammation, oxidative stress, and fibrosis.[2][3][4] Trapidil, a drug initially developed as a vasodilator and antiplatelet agent, has shown potential therapeutic effects in cardiovascular diseases.[5][6][7] Notably, this compound acts as a platelet-derived growth factor (PDGF) antagonist, a phosphodiesterase inhibitor, and has anti-inflammatory properties.[5][6][8][9] Recent studies suggest that this compound can attenuate diabetic cardiomyopathy by inhibiting myocardial pyroptosis through the GPX3/Nrf2 pathway.[10][11][12] These application notes provide a detailed experimental design to test the efficacy of this compound in a preclinical model of diabetic cardiomyopathy.
Experimental Design and Workflow
A robust experimental design is crucial for evaluating the therapeutic potential of this compound in diabetic cardiomyopathy. A well-established model combining a high-fat diet (HFD) with low-dose streptozotocin (B1681764) (STZ) injections in mice will be utilized to mimic the pathophysiology of type 2 diabetes-induced cardiac complications.[13][14]
Experimental Groups:
-
Control Group: Mice receiving a standard diet and vehicle injections.
-
DCM Model Group: Mice receiving a high-fat diet and STZ injections, treated with a vehicle.
-
This compound-Treated Group: DCM model mice treated with this compound.
Workflow Diagram:
Caption: Experimental workflow for testing this compound in a diabetic cardiomyopathy mouse model.
Application Notes
-
Animal Model Selection: The HFD/low-dose STZ model in mice, such as C57BL/6J, is recommended as it recapitulates many features of human type 2 diabetic cardiomyopathy, including insulin (B600854) resistance and subsequent β-cell dysfunction.[13][14]
-
This compound Dosage: The dosage of this compound should be determined based on previous in vivo studies. A typical dose might range from 30-100 mg/kg/day, administered orally.[15]
-
Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac function and structure.[16] Measurements should be performed by a trained technician blinded to the experimental groups to minimize bias.
-
Histological Analysis: Cardiac fibrosis is a key feature of diabetic cardiomyopathy.[17] Masson's trichrome or Picro-Sirius red staining can be used to quantify collagen deposition.[18][19] Wheat germ agglutinin (WGA) staining is useful for assessing cardiomyocyte hypertrophy.
-
Molecular Analysis: Western blotting and RT-qPCR are essential for investigating the molecular mechanisms underlying this compound's effects. Key proteins and genes to analyze include those involved in fibrosis (e.g., Collagen I, TGF-β), hypertrophy (e.g., ANP, BNP), and the proposed signaling pathway of this compound (e.g., GPX3, Nrf2, NLRP3, Caspase-1).[10][11]
Experimental Protocols
Protocol 1: Induction of Diabetic Cardiomyopathy (HFD/STZ Model)
-
Housing: House male C57BL/6J mice (8 weeks old) in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Acclimatize mice for one week, then feed them either a high-fat diet (e.g., 60% kcal from fat) or a normal chow diet for 12 weeks.[13]
-
STZ Induction: After 12 weeks of HFD, intraperitoneally inject mice with a low dose of streptozotocin (STZ; 30-50 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5) for 5 consecutive days.[1][13] Control mice receive citrate buffer injections only.
-
Confirmation of Diabetes: Monitor blood glucose levels one week after the final STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
Protocol 2: Echocardiographic Assessment of Cardiac Function
-
Anesthesia: Anesthetize mice with 1-2% isoflurane (B1672236) to maintain a heart rate of over 400 bpm.[16][20]
-
Hair Removal: Remove chest hair using a depilatory cream.[16][21]
-
Imaging: Perform transthoracic echocardiography using a high-frequency ultrasound system.[22]
-
Measurements: Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[20]
-
Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Assess diastolic function using pulsed-wave Doppler of the mitral inflow.
Protocol 3: Histological Analysis of Cardiac Fibrosis and Hypertrophy
-
Tissue Preparation: At the end of the treatment period, euthanize mice and excise the hearts. Fix the hearts in 4% paraformaldehyde and embed them in paraffin.
-
Sectioning: Cut 5 µm thick sections of the heart.
-
Staining for Fibrosis:
-
Deparaffinize and rehydrate the sections.
-
Stain with Masson's trichrome or Picro-Sirius red according to the manufacturer's protocol.
-
Collagen fibers will stain blue (Masson's) or red (Picro-Sirius).
-
-
Staining for Hypertrophy:
-
Stain rehydrated sections with Wheat Germ Agglutinin (WGA) conjugated to a fluorescent dye to outline cardiomyocytes.
-
-
Image Analysis: Capture images using a light or fluorescence microscope. Quantify the fibrotic area and cardiomyocyte cross-sectional area using image analysis software (e.g., ImageJ).
Protocol 4: Western Blot Analysis
-
Protein Extraction: Homogenize frozen heart tissue in RIPA buffer containing protease and phosphatase inhibitors.[23] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[24] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[25][26]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-GPX3, anti-Nrf2, anti-NLRP3, anti-Collagen I, anti-GAPDH) overnight at 4°C.[25]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH).
Protocol 5: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from frozen heart tissue using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[27]
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., Gpx3, Nfe2l2 (Nrf2), Nlrp3, Col1a1, Nppa (ANP), Nppb (BNP)) and a reference gene (e.g., Gapdh).[28][29]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation
Table 1: Echocardiographic Parameters
| Parameter | Control | DCM Model | DCM + this compound |
| Heart Rate (bpm) | |||
| LVEF (%) | |||
| FS (%) | |||
| LVIDd (mm) | |||
| LVIDs (mm) | |||
| IVSTd (mm) | |||
| LVPWd (mm) | |||
| E/A Ratio |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVIDd/s: Left Ventricular Internal Dimension at diastole/systole; IVSTd: Interventricular Septal Thickness at diastole; LVPWd: Left Ventricular Posterior Wall thickness at diastole; E/A: Early to Atrial filling velocity ratio.
Table 2: Histological and Biochemical Data
| Parameter | Control | DCM Model | DCM + this compound |
| Heart Weight/Body Weight Ratio (mg/g) | |||
| Cardiomyocyte Cross-Sectional Area (µm²) | |||
| Collagen Volume Fraction (%) | |||
| Serum BNP (pg/mL) | |||
| Myocardial Malondialdehyde (MDA) (nmol/mg protein) |
Table 3: Protein and Gene Expression Data (Fold Change vs. Control)
| Marker | Method | DCM Model | DCM + this compound |
| GPX3 | Western Blot | ||
| Nrf2 | Western Blot | ||
| NLRP3 | Western Blot | ||
| Cleaved Caspase-1 | Western Blot | ||
| Collagen I | Western Blot | ||
| Gpx3 | RT-qPCR | ||
| Nfe2l2 (Nrf2) | RT-qPCR | ||
| Nlrp3 | RT-qPCR | ||
| Col1a1 | RT-qPCR | ||
| Nppa (ANP) | RT-qPCR | ||
| Nppb (BNP) | RT-qPCR |
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in diabetic cardiomyopathy.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Updating Experimental Models of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Antiproliferative effect of this compound, a platelet-derived growth factor antagonist, on a glioma cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound attenuates diabetic cardiomyopathy via GPX3/Nrf2-mediated inhibition of myocardial pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates diabetic cardiomyopathy via GPX3/Nrf2-mediated inhibition of myocardial pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modeling and Evaluation of Murine Diabetic Cardiomyopathy Model [jove.com]
- 14. Of mice and men: models and mechanisms of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. mmpc.org [mmpc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Echocardiography: Mouse [protocols.io]
- 21. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 22. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. elearning.unite.it [elearning.unite.it]
- 28. Measurement of cardiac gene expression by reverse transcription polymerase chain reaction (RT-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes: Preparation and Handling of Trapidil Stock Solutions
Introduction Trapidil (CAS No. 15421-84-8) is a versatile pharmacological agent recognized for its vasodilatory and antiplatelet properties.[1][2] It functions primarily as a platelet-derived growth factor (PDGF) antagonist and a phosphodiesterase (PDE) inhibitor.[2][3] By inhibiting PDE, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates downstream signaling pathways, including the inhibition of the Raf-1/MAPK cascade responsible for cell proliferation.[1][4] These actions make this compound a valuable tool in cardiovascular research, particularly in studies related to atherosclerosis, restenosis, and angina.[2][5]
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound for laboratory use.
Physicochemical and Solubility Data
Accurate data on the physical and chemical properties of this compound are essential for preparing stock solutions. The following tables summarize key quantitative information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15421-84-8 | [1][3][6][7] |
| Molecular Formula | C₁₀H₁₅N₅ | [1][8][9] |
| Molecular Weight | 205.26 g/mol | [1][6][8] |
| Appearance | White to light yellow solid powder |[6][9] |
Table 2: Solubility of this compound
| Solvent | Solubility (at 25°C) | Molar Concentration | Notes | Reference |
|---|---|---|---|---|
| DMSO | 39 - 100 mg/mL | ~190 mM - 487 mM | Use fresh, anhydrous DMSO. Sonication or gentle heating may be required to fully dissolve. | [3][6][7] |
| Water | 38 - 105 mg/mL | ~185 mM - 511 mM | Sonication may be required. | [1][6][7] |
| Ethanol | 39 - 41 mg/mL | ~190 mM - 200 mM | Sonication may be required. |[7][10] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Reference |
|---|---|---|---|---|
| Solid Powder | -20°C | 3 years | Store with a desiccant, protected from light. | [3][7] |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |[3][7][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations.
Materials and Equipment:
-
This compound powder (CAS: 15421-84-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-use Preparation:
-
Allow the this compound powder container to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Ensure all glassware and equipment are clean and dry.
-
-
Calculation:
-
Determine the mass of this compound required. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 205.26 g/mol × 1000 mg/g
-
Mass (mg) = 2.05 mg
-
-
-
Weighing:
-
On an analytical balance, carefully weigh out 2.05 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[6][7]
-
-
Storage:
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.[3][11]
-
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium immediately before use.
Procedure:
-
Thawing:
-
Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer.
-
Thaw it completely at room temperature and briefly centrifuge to collect the contents at the bottom of the tube.
-
-
Dilution:
-
Determine the final concentration and volume needed for your experiment. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) × V₁ = (100 µM) × (1000 µL)
-
V₁ = 10 µL
-
-
Pipette 990 µL of your desired cell culture medium or experimental buffer into a new sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the tube.
-
Mix thoroughly by gentle vortexing or by pipetting up and down.
-
-
Final Use:
-
Use the freshly prepared working solution immediately.[6]
-
Note: The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[11] If using water as the stock solvent, it is recommended to sterilize the final working solution by passing it through a 0.22 µm filter before adding it to cell cultures.[6]
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and the primary signaling pathway affected by this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound's dual mechanism on the PDGF signaling pathway.
References
- 1. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PDGFR | PDE | TargetMol [targetmol.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for In Vivo Delivery of Trapidil in Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo delivery of Trapidil in rabbit models, summarizing key quantitative data and outlining the underlying signaling pathways. The methodologies described are based on published research and are intended to guide the design and execution of experiments investigating the therapeutic effects of this compound.
Data Summary of this compound Administration in Rabbit Models
The following tables summarize quantitative data from studies utilizing various delivery methods of this compound in rabbit models.
Table 1: Local Intra-arterial Delivery of this compound in a Rabbit Angioplasty Model
| Parameter | Vehicle | This compound (50 mg) | This compound (100 mg) | This compound (200 mg) | Citation |
| Intima to Media Area Ratio (2 weeks) | 0.93 ± 0.04 | - | 0.44 ± 0.04 | - | [1] |
| Intima to Media Area Ratio (3 weeks) | 1.67 ± 0.23 | 1.14 ± 0.04 | 0.91 ± 0.09 | 0.77 ± 0.09 | [1] |
| Cell Proliferation (% BrdU+ cells, 2 weeks) | 14 ± 2% | - | 6 ± 1% | - | [1] |
| Statistically significant difference from vehicle (P < 0.05) |
Table 2: Oral Administration of this compound in a Rabbit Myocardial Ischemia-Reperfusion Injury Model
| Parameter | Ischemia-Reperfusion (IR) Control | This compound (7 mg/kg/day) | This compound (14 mg/kg/day) | Citation |
| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased | Significantly Increased | [2] |
| Malondialdehyde (MDA) Levels | Increased | Decreased | Decreased | [2] |
| Bax Expression | Increased | Significantly Reduced | Significantly Reduced | [2] |
| Statistically significant difference from IR control (P < 0.05) |
Experimental Protocols
Local Intra-arterial Delivery via Infusion Catheter
This protocol is adapted from a study investigating the effect of this compound on neointima formation following balloon angioplasty in the rabbit femoral artery.[1]
Objective: To achieve high local concentrations of this compound at the site of arterial injury.
Materials:
-
This compound
-
Sterile Saline
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Infusion balloon catheter
-
Standard surgical instruments for vascular access
Procedure:
-
Animal Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Exposure: Surgically expose the femoral artery.
-
Balloon Angioplasty: Induce arterial injury by performing a standard balloon angioplasty procedure.
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 50, 100, or 200 mg in a final volume).
-
Introduce the infusion balloon catheter to the site of angioplasty.
-
Inflate the balloon to occlude blood flow and infuse the this compound solution directly into the arterial wall over a set period (e.g., 2 minutes).
-
-
Post-procedural Care: Deflate and remove the catheter, repair the arteriotomy, and close the surgical incision. Provide appropriate post-operative care, including analgesia and monitoring.
Experimental Workflow for Local Intra-arterial Delivery
References
Application Notes and Protocols: Utilizing Trapidil to Study Remyelination in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Application Note: Trapidil as an Antagonist of Growth Factor-Mediated Remyelination
This compound is a triazolopyrimidine derivative primarily known as a vasodilator and antiplatelet agent.[1] Its mechanism of action includes the inhibition of phosphodiesterase (PDE) and, notably, antagonism of the Platelet-Derived Growth Factor (PDGF) receptor.[1][2] This latter property makes this compound a valuable pharmacological tool for investigating the cellular and molecular mechanisms of remyelination in the central nervous system (CNS).
In the context of CNS repair, PDGF is a critical signaling molecule that promotes the proliferation, migration, and differentiation of Oligodendrocyte Precursor Cells (OPCs), the cells responsible for generating new myelinating oligodendrocytes.[3][4] By antagonizing the PDGF receptor, this compound effectively blocks this crucial signaling pathway.
Therefore, this compound is not used to promote remyelination but rather to inhibit it. This inhibitory effect allows researchers to:
-
Study the specific role of PDGF and other growth factors in the endogenous remyelination process.
-
Investigate the consequences of impaired OPC proliferation and differentiation on axonal integrity and lesion composition.
-
Create a model of remyelination failure to test potential pro-remyelinating therapeutic agents that may act through alternative pathways.
Studies utilizing the lysolecithin-induced demyelination model in the rat spinal cord have demonstrated that this compound administration leads to a significant impairment of spontaneous remyelination.[5][6] This is characterized by a reduction in the number of mature oligodendrocytes, thinner newly-formed myelin sheaths, and an increase in axonal dystrophy within the lesion site.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cellular composition and remyelination in lysolecithin-induced spinal cord lesions in rats, 21 days post-lesion induction.
Table 1: Effect of this compound on Cellular Composition in Demyelinated Lesions [5]
| Cell Type | Control (Saline) | This compound (80 mg/kg) | P-value |
| Oligodendrocytes | Mean count higher | Mean count lower | P = 0.02 |
| Microglia | Mean count lower | Mean count higher | P = 0.0009 |
| Dystrophic Axons | Mean count lower | Mean count higher | P < 0.02 |
Table 2: Effect of this compound on Myelin Sheath Thickness [6]
| Animal Age Group | Treatment | Outcome on Myelin Sheath |
| 11-week-old rats | This compound (60 mg/kg) | Thinner myelin sheaths compared to control |
| 6-week-old rats | This compound (60 mg/kg) | No significant effect on myelin sheath quality |
| 6-week-old rats | This compound (80 mg/kg) | Significant impairment of remyelination |
Visualized Mechanisms and Workflows
Signaling Pathway of this compound-Mediated Inhibition
Caption: this compound antagonizes the PDGF receptor, inhibiting OPC proliferation and differentiation.
Experimental Workflow
Caption: Workflow from lysolecithin-induced demyelination to histological analysis.
Experimental Protocols
Protocol 1: Lysolecithin-Induced Focal Demyelination in Rat Spinal Cord
This protocol describes a widely used method to create consistent, focal demyelinating lesions that undergo spontaneous remyelination.[5][6][7]
Materials:
-
6 to 11-week-old female rats[6]
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, forceps, retractors)
-
Dental drill
-
Hamilton syringe with a fine glass micropipette
-
1% L-α-lysophosphatidylcholine (Lysolecithin, LPC) in sterile saline[6]
-
Stereotaxic frame
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate and approved anesthetic protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Surgical Preparation: Shave the dorsal surface over the thoracic vertebrae. Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision over the thoracic spine (approx. T9-T10). Carefully dissect the paraspinal muscles to expose the vertebral column.
-
Laminectomy: Perform a partial laminectomy at the T9 or T10 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
-
Injection:
-
Carefully lower the glass micropipette attached to the Hamilton syringe.
-
Gently pierce the dura mater and insert the needle into the dorsal funiculus to a specific depth (e.g., 0.5-1.0 mm).
-
Slowly inject 1.0 µL of 1% lysolecithin over 2 minutes to create the lesion.[5][6]
-
Leave the needle in place for an additional 2 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as per veterinary guidelines. Monitor the animal for recovery, paying attention to bladder function (manual expression may be necessary) and motor deficits.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Sterile saline
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Preparation: Prepare a stock solution of this compound in sterile saline.
-
Administration:
-
Beginning on the day of lesion induction, administer this compound via daily intraperitoneal injections for 21 consecutive days.[5][6]
-
The recommended dosage is 60-80 mg/kg body weight.[5][6] An age-dependent effect has been noted, with higher doses required to see significant inhibition in younger animals.[6]
-
The control group should receive an equivalent volume of sterile saline via IP injection daily.
-
Protocol 3: Tissue Processing and Histological Analysis
Procedure:
-
Perfusion: At the end of the 21-day treatment period, deeply anesthetize the animals and perform transcardial perfusion, first with saline to clear the blood, followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissection: Carefully dissect the spinal cord and post-fix the tissue in 4% PFA overnight at 4°C.
-
Embedding: Process the tissue for either paraffin (B1166041) embedding (for standard histology and IHC) or resin embedding (for electron microscopy).
Protocol 4: Luxol Fast Blue (LFB) Staining for Myelin
This stain is used to visualize myelin sheaths, which appear blue/green.[8][9]
Procedure (for paraffin sections):
-
Deparaffinize and Hydrate: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) (100%, 95%) to distilled water.
-
Staining: Incubate slides in Luxol Fast Blue solution in a 56°C oven overnight (approx. 16 hours).[8][9]
-
Rinsing: Rinse off excess stain with 95% ethanol, followed by a rinse in distilled water.
-
Differentiation:
-
Microscopic Check: Check microscopically. The gray matter should be colorless, while the white matter remains sharply defined in blue. Repeat differentiation steps if necessary.
-
Counterstain (Optional): Counterstain with Cresyl Violet for 30-40 seconds to visualize cell nuclei.[8]
-
Dehydrate and Mount: Dehydrate slides through graded ethanol, clear in xylene, and mount with a resinous medium.
Protocol 5: Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)
MBP is a major component of the myelin sheath, and its detection is a sensitive marker for myelination.[10][11]
Procedure (for paraffin sections):
-
Deparaffinize and Rehydrate: As described in the LFB protocol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) at ~95°C for 20-25 minutes.[12]
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 4% normal goat serum with 0.25% Triton X-100 in PBS) for 1-2 hours at room temperature.[12]
-
Primary Antibody: Incubate sections with a primary antibody against MBP (e.g., rabbit anti-MBP, diluted 1:100 to 1:500) overnight at 4°C.[12]
-
Secondary Antibody: Wash sections in PBS and incubate with an appropriate fluorescently-labeled or enzyme-conjugated secondary antibody.
-
Detection: For fluorescent detection, mount with a DAPI-containing medium. For enzymatic detection (e.g., HRP), use a suitable substrate like DAB, followed by counterstaining (e.g., Hematoxylin).
-
Dehydrate and Mount: As described previously.
Protocol 6: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
TEM is the gold standard for confirming remyelination and analyzing myelin sheath thickness (g-ratio analysis).[13][14]
Procedure (abbreviated):
-
Perfusion and Fixation: For TEM, perfusion must include glutaraldehyde (B144438) (e.g., 3% glutaraldehyde in buffer) for superior ultrastructural preservation.[13]
-
Post-fixation: Post-fix dissected tissue blocks in the same fixative overnight, then wash in buffer.
-
Secondary Fixation: Fix with 1% osmium tetroxide to preserve lipids and enhance membrane contrast.
-
Dehydration: Dehydrate the tissue blocks through a graded series of ethanol.
-
Embedding: Infiltrate and embed the tissue in an epoxy resin (e.g., Epon).
-
Sectioning:
-
Cut semi-thin sections (1 µm) and stain with toluidine blue to identify the lesion area under a light microscope.
-
Once the area of interest is located, cut ultra-thin sections (60-90 nm) using an ultramicrotome.
-
-
Staining: Mount ultra-thin sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate to enhance contrast.
-
Imaging: Examine the grids using a transmission electron microscope. Capture images of myelinated and unmyelinated axons within the lesion for analysis of oligodendrocyte numbers, myelin sheath thickness, and g-ratio (axon diameter / total fiber diameter).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antiproliferative effect of this compound, a platelet-derived growth factor antagonist, on a glioma cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Systematic Review of Pharmacological Properties of the Oligodendrocyte Lineage [frontiersin.org]
- 4. Remyelinating Drugs at a Crossroad: How to Improve Clinical Efficacy and Drug Screenings | MDPI [mdpi.com]
- 5. This compound-mediated inhibition of CNS remyelination results from reduced numbers and impaired differentiation of oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the growth factor-antagonist, this compound, on remyelination in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Demyelination and Remyelination of Murine Spinal Cord by Focal Injection of Lysolecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 9. biotna.net [biotna.net]
- 10. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical detection of myelin basic protein is a sensitive marker of myelination in second trimester human fetal spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Myelin basic protein antibody (GTX133108) | GeneTex [genetex.com]
- 13. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transmission electron microscopic analysis of myelination in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trapidil in the Study of Parathyroid Bone Disease: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid bone disease, characterized by excessive bone resorption driven by persistently elevated levels of parathyroid hormone (PTH), presents a significant challenge in clinical practice. The primary mechanism involves PTH-stimulated upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) by osteocytes, leading to increased osteoclast formation and activity.[1][2] Trapidil, a platelet-derived growth factor (PDGF) antagonist, has emerged as a potential therapeutic agent by targeting the downstream signaling pathways of RANKL.[3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in models of parathyroid bone disease.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclastogenesis by disrupting the RANKL signaling cascade. Specifically, it has been shown to abrogate RANKL-induced calcium oscillation and the expression of Pim-1 kinase.[3] This, in turn, leads to the downregulation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclast differentiation.[3] Notably, this compound does not affect the expression of c-Fos, another key transcription factor in this pathway, nor does it alter the expression of RANKL or its decoy receptor, osteoprotegerin (OPG), in osteoblasts.[3] The targeted inhibition of the Pim-1/NFATc1 axis makes this compound a specific tool for studying and potentially counteracting the effects of excessive RANKL signaling seen in parathyroid bone disease.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in in vitro and in vivo models of bone resorption.
Table 1: In Vitro Efficacy of this compound on Osteoclastogenesis
| Parameter | Cell Type | Treatment | This compound Concentration | Result | Reference |
| Osteoclast Formation | Co-culture of mouse bone marrow cells and osteoblasts | RANKL | 10 µM | Strong inhibition | [3] |
| Co-culture of mouse bone marrow cells and osteoblasts | RANKL | 50 µM | Near-complete inhibition | [3] | |
| Mouse bone marrow macrophages | RANKL | 10 µM | Significant inhibition | [3] | |
| Mouse bone marrow macrophages | RANKL | 50 µM | Strong inhibition | [3] | |
| NFATc1 mRNA Expression | Mouse bone marrow macrophages | RANKL | 50 µM | Significant reduction | [3] |
| Pim-1 mRNA Expression | Mouse bone marrow macrophages | RANKL | 50 µM | Significant reduction | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Bone Loss
| Parameter | Animal Model | Treatment | This compound Dosage | Result | Reference |
| Osteoclast Number | Interleukin-1 induced bone loss in mice | IL-1 | 8 mg/kg/day | Potent inhibitory effect | [3] |
| Bone Resorption | Interleukin-1 induced bone loss in mice | IL-1 | 8 mg/kg/day | Potent inhibitory effect | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Osteoclasts```dot
Caption: Workflow for assessing this compound's in vitro effects.
Experimental Protocols
Protocol 1: In Vitro Osteoclastogenesis Assay from Mouse Bone Marrow Macrophages (BMMs)
Objective: To evaluate the dose-dependent effect of this compound on RANKL-induced osteoclast differentiation from BMMs.
Materials:
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Isolation of BMMs:
-
Euthanize a 6-8 week old mouse and dissect the femurs and tibias under sterile conditions.
-
Remove the surrounding muscle tissue and cut the ends of the bones.
-
Flush the bone marrow from the bone cavity using a syringe with α-MEM.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture of BMMs:
-
Culture the bone marrow cells in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well.
-
Add fresh α-MEM containing M-CSF (30 ng/mL), RANKL (50 ng/mL), and varying concentrations of this compound (e.g., 0, 1, 10, 50 µM).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
TRAP Staining and Quantification:
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Stain for TRAP activity according to the manufacturer's protocol.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Protocol 2: In Vivo Mouse Model of Interleukin-1 Induced Bone Loss
Objective: To assess the in vivo efficacy of this compound in a model of inflammatory bone loss, which shares signaling pathways with parathyroid bone disease.
Materials:
-
6-8 week old male ICR mice
-
Recombinant human Interleukin-1 (IL-1)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Micro-computed tomography (µCT) system
-
Histology equipment and reagents for TRAP staining
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
-
Experimental Groups:
-
Divide mice into three groups: Control (PBS injection), IL-1 + Vehicle, and IL-1 + this compound.
-
-
Treatment Administration:
-
Inject IL-1 (or PBS for the control group) daily over the calvaria of the mice for 5 days to induce bone loss.
-
Administer this compound (8 mg/kg/day) or vehicle intraperitoneally daily for the duration of the experiment.
-
-
Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the calvaria and analyze bone volume and architecture using µCT.
-
Decalcify the calvaria, embed in paraffin, and perform histological sectioning.
-
Stain sections for TRAP to identify and quantify osteoclasts.
-
Conclusion
This compound presents a valuable research tool for investigating the mechanisms of parathyroid bone disease. Its specific inhibition of the RANKL-Pim-1-NFATc1 signaling axis allows for the targeted study of osteoclastogenesis. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound and similar compounds in preclinical models of excessive bone resorption. Further investigation is warranted to explore the direct effects of this compound in a hyperparathyroidism-induced bone loss model and to elucidate the potential interplay between PDGF and PTH signaling in this pathology.
References
Application Notes and Protocols: Assaying the Effect of Trapidil on Pyroptosis in Cardiomyocytes
For Research Use Only.
Introduction
Pyroptosis is a form of pro-inflammatory, programmed cell death initiated by inflammasomes, which is increasingly implicated in the pathogenesis of cardiovascular diseases, including diabetic cardiomyopathy.[1][2] This lytic cell death is characterized by the activation of caspase-1, cleavage of Gasdermin D (GSDMD), and the subsequent release of inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3] Recent studies have demonstrated that Trapidil (TRA), a multi-faceted drug known for its vasodilatory and antiplatelet effects, can attenuate high glucose-induced pyroptosis in cardiomyocytes.[4][5] The mechanism involves the upregulation of the Glutathione Peroxidase 3 (GPX3)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which subsequently inhibits the activation of the NLRP3 inflammasome.[4][6][7]
These application notes provide a comprehensive overview and detailed protocols for researchers to investigate the inhibitory effects of this compound on pyroptosis in a cardiomyocyte cell culture model. The methodologies cover inducing pyroptosis, applying this compound treatment, and quantifying the key markers of pyroptosis.
Signaling Pathway: Proposed Mechanism of this compound in Cardiomyocyte Pyroptosis
This compound is proposed to exert its anti-pyroptotic effects by modulating the cellular antioxidant response. Under high-glucose (HG) stress, which mimics diabetic conditions, there is an increase in reactive oxygen species (ROS). This oxidative stress triggers the assembly and activation of the NLRP3 inflammasome complex (NLRP3, ASC, pro-caspase-1).[1][8] This leads to the cleavage and activation of caspase-1, which in turn cleaves GSDMD to form pores in the cell membrane and processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3]
This compound treatment has been shown to upregulate the GPX3/Nrf2 pathway.[6][7] Nrf2 is a key transcription factor that regulates antioxidant responses. By activating this pathway, this compound enhances the cell's ability to counteract oxidative stress, thereby reducing a key trigger for NLRP3 inflammasome activation.[4][7] This leads to a downstream reduction in caspase-1 activation, GSDMD cleavage, and inflammatory cytokine release, ultimately protecting cardiomyocytes from pyroptotic cell death.[4][5]
Data Presentation
The following tables summarize representative quantitative data from experiments assessing the effect of this compound on markers of pyroptosis in high-glucose-treated neonatal mouse cardiomyocytes (NMCMs).[4]
Table 1: Effect of this compound on Pyroptosis Marker Protein Expression
| Treatment Group | Relative NLRP3 Expression (Fold Change) | Relative Cleaved Caspase-1 Expression (Fold Change) | Relative GSDMD-N Expression (Fold Change) |
| Normal Glucose (NG) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| High Glucose (HG) | 3.85 ± 0.45 | 4.10 ± 0.52 | 3.92 ± 0.48 |
| High Glucose + this compound (50µM) | 1.45 ± 0.21 | 1.55 ± 0.25 | 1.48 ± 0.19 |
Data are presented as mean ± standard error, normalized to the Normal Glucose group. Data is representative based on findings from Wang et al. (2025).[4]
Table 2: Effect of this compound on Cell Lysis and Cytokine Release
| Treatment Group | LDH Release (% of Maximum) | IL-1β Concentration (pg/mL) | IL-18 Concentration (pg/mL) |
| Normal Glucose (NG) | 12.5 ± 2.1 | 45.2 ± 5.8 | 55.1 ± 6.2 |
| High Glucose (HG) | 78.9 ± 6.5 | 288.6 ± 25.4 | 310.4 ± 30.1 |
| High Glucose + this compound (50µM) | 25.4 ± 3.8 | 95.7 ± 11.2 | 102.5 ± 12.8 |
Data are presented as mean ± standard error. LDH release is normalized to a positive control (lysed cells). Data is representative based on findings from Wang et al. (2025).[4]
Experimental Workflow
A typical workflow for assessing the effect of this compound on cardiomyocyte pyroptosis involves cell culture, induction of pyroptosis, treatment, and subsequent analysis of key pyroptotic markers.
Detailed Experimental Protocols
Protocol 1: Culture and Treatment of Neonatal Mouse Cardiomyocytes (NMCMs)
This protocol describes the induction of pyroptosis in cultured NMCMs using high glucose (HG) and subsequent treatment with this compound.
Materials:
-
Primary neonatal mouse cardiomyocytes (NMCMs)
-
DMEM (High Glucose, no glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose (for High Glucose media)
-
Mannitol (for osmotic control)
-
This compound (TRA) stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed NMCMs in appropriate culture plates and culture in standard DMEM with 10% FBS and 1% Penicillin-Streptomycin until they reach ~70-80% confluency.
-
Experimental Groups: Prepare media for the following groups:
-
Normal Glucose (NG): Standard DMEM (contains 5.5 mM glucose).
-
High Glucose (HG): Standard DMEM supplemented with D-Glucose to a final concentration of 30-50 mM.
-
Osmotic Control (Optional): Standard DMEM supplemented with Mannitol to match the osmolarity of the HG group.
-
HG + TRA: HG medium supplemented with this compound to the desired final concentration (e.g., 50 µM).
-
-
Treatment: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the appropriate prepared medium to each well according to the experimental group.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, proceed with collecting the cell culture supernatant and preparing cell lysates for downstream analysis as described in the following protocols.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.[9][10][11]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or similar)
-
Cell culture supernatant (from Protocol 1)
-
96-well flat-bottom plate
-
Lysis Buffer (10X, usually provided in the kit)
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: In a separate well of untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before collecting the supernatant. This serves as the 100% lysis control.
-
Volume Correction Control: Background control from cell-free medium.
-
-
Collect Supernatant: Carefully collect 50 µL of cell culture supernatant from each well of the experimental plate (Protocol 1) and transfer to a new 96-well plate.
-
Prepare Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically involves mixing a substrate with a dye solution).
-
Run Reaction: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Abs) / (Max LDH Abs - Spontaneous LDH Abs)] * 100
Protocol 3: ELISA for IL-1β and IL-18
This protocol quantifies the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.[4][12]
Materials:
-
Mouse IL-1β and IL-18 ELISA kits (e.g., from R&D Systems, eBioscience, or similar)
-
Cell culture supernatant (from Protocol 1)
-
Wash Buffer, Assay Diluent, TMB Substrate, Stop Solution (usually provided in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's protocol.
-
Plate Coating (if required): Coat the 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Add Samples: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.
-
Add Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes, protected from light.
-
Develop Color: Wash the plate and add TMB substrate. Incubate until a suitable color develops (5-20 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measure Absorbance: Read the absorbance at 450 nm.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-1β and IL-18 in the samples.
Protocol 4: Western Blot for Pyroptosis-Related Proteins
This protocol detects the expression levels of key pyroptosis proteins (NLRP3, Caspase-1, GSDMD) in cell lysates.[13][14]
Materials:
-
Cell lysates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NLRP3, anti-Caspase-1 (cleaved form), anti-GSDMD (N-terminal), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Prepare Cell Lysates: a. After collecting the supernatant, wash the cells in the plate with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate) and store it at -80°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C on a shaker.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target proteins to the loading control (β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. cloud-clone.com [cloud-clone.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
- 6. This compound attenuates diabetic cardiomyopathy via GPX3/Nrf2-mediated inhibition of myocardial pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates diabetic cardiomyopathy via GPX3/Nrf2-mediated inhibition of myocardial pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyroptosis-Related Inflammasome Pathway: A New Therapeutic Target for Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]
- 11. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-1β and IL-18 ELISA [bio-protocol.org]
- 13. Enhanced Cardiomyocyte NLRP3 Inflammasome‐Mediated Pyroptosis Promotes d‐Galactose–Induced Cardiac Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 inflammasome-mediated pyroptosis contributes to the pathogenesis of non-ischemic dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Trapidil Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Trapidil concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent initially developed as a vasodilator and antiplatelet drug.[1][2] Its primary mechanism of action involves the antagonism of Platelet-Derived Growth Factor (PDGF), a potent mitogen that stimulates cell proliferation and migration.[1][2] By competitively inhibiting the binding of PDGF to its receptors, this compound can suppress the growth of various cell types.[3]
Q2: What are the known downstream signaling pathways affected by this compound?
Beyond its primary role as a PDGF antagonist, this compound has been shown to influence several downstream signaling pathways. It can suppress PDGF-induced proliferation by inhibiting the Raf-1/extracellular signal-regulated kinase (ERK) pathway via cAMP/protein kinase A (PKA).[4] Additionally, this compound can inhibit the RhoA/Rho-associated kinase (ROCK) pathway, which is important for cell migration.[4] Other reported effects include the downregulation of nuclear factor of activated T cells, cytoplasmic 1 (NFATc1) and the abrogation of RANKL-induced calcium oscillation.[2]
Q3: What is a typical starting concentration range for this compound in cell viability assays?
Based on published studies, a common starting concentration range for this compound is between 10 µg/mL and 400 µg/mL. The optimal concentration is highly dependent on the specific cell line and the duration of the treatment. It is always recommended to perform a dose-response experiment to determine the IC50 value for your particular experimental setup.
Q4: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and luminescent assays can be used to assess cell viability after treatment with this compound. Common choices include MTT, XTT, and WST-1 assays, which measure metabolic activity. The choice of assay may depend on factors such as cell type, desired sensitivity, and laboratory equipment. It is important to be aware of potential interferences between the compound and the assay reagents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant decrease in cell viability observed | Suboptimal Drug Concentration: The tested concentrations of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Insufficient Incubation Time: The treatment duration may not be long enough for this compound to exert its anti-proliferative effects. | Optimize the incubation time based on the doubling time of your cell line (e.g., 24, 48, or 72 hours). | |
| Cell Line Resistance: The cell line being used may be insensitive to PDGF antagonism or have alternative growth pathways. | Consider using a cell line known to be responsive to PDGF signaling. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and drug concentration. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate pipetting of cells, media, or reagents. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| High background signal in "no-cell" control wells | Contamination: Reagents or media may be contaminated with bacteria or yeast. | Use fresh, sterile reagents and media. Always include a "media only" control. |
| Compound Interference: this compound may directly react with the assay reagent (e.g., MTT, XTT). | Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt.[5] | |
| Low absorbance/fluorescence signal in all wells | Low Cell Number: The initial seeding density may be too low. | Optimize the cell seeding density to ensure the signal falls within the linear range of the assay. |
| Incorrect Wavelength: The absorbance or fluorescence is being read at the wrong wavelength. | Verify the correct wavelength for the specific assay being used (e.g., ~570 nm for MTT, ~450 nm for XTT). | |
| Incomplete Solubilization (MTT assay): Formazan (B1609692) crystals are not fully dissolved. | Ensure complete solubilization by thorough mixing and visual inspection before reading the plate. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line in the appropriate culture medium.
-
Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 50,000 cells per well) in triplicate. Include "no-cell" control wells containing only medium.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot the signal (absorbance or luminescence) against the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the curve.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength between 500 and 600 nm.[6]
Protocol 3: XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[7][8]
-
XTT Addition: Add 50-70 µL of the XTT working solution to each well.[7][8][9]
-
Absorbance Reading: Read the absorbance at 450 nm and a reference wavelength of 660 nm.[7]
Protocol 4: WST-1 Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[10]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Reading: Gently shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted signaling pathways leading to decreased cell viability.
Caption: General experimental workflow for determining this compound's effect on cell viability.
Caption: A logical workflow for troubleshooting common issues in cell viability assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 9. abcam.cn [abcam.cn]
- 10. creative-bioarray.com [creative-bioarray.com]
Trapidil Stability: A Technical Support Center Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability of Trapidil under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For routine laboratory use, this compound powder should be stored at room temperature.
Q2: How stable is this compound in aqueous solution?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. It is generally more susceptible to degradation in acidic and basic conditions compared to neutral conditions. For optimal stability in solution, it is recommended to maintain a neutral pH.
Q3: Is this compound sensitive to light?
A3: Yes, this compound may be sensitive to light. Photostability studies are a crucial part of forced degradation testing to evaluate the potential for photodegradation.[1][2][3] It is recommended to protect this compound solutions from light, especially during long-term experiments.
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies have identified a primary degradation product designated as BIWG 98 D1.[4] Additionally, artificial degradation products, BIWG 98 O and BIWG 98 L, have been generated under stress conditions to validate the specificity of analytical methods.[4] The exact structures of these degradation products are proprietary information of the manufacturer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of this compound stock solution. | Prepare fresh stock solutions daily. Store stock solutions protected from light and at a neutral pH. Verify the concentration of the stock solution using a validated analytical method before each experiment. |
| Appearance of unknown peaks in chromatograms | Degradation of this compound during sample preparation or analysis. | Ensure the mobile phase and diluents are at a neutral pH. Minimize the exposure of samples to light and elevated temperatures. Use a validated stability-indicating HPLC method for analysis. |
| Loss of drug potency in formulated product | Incompatibility with excipients or improper storage. | Conduct compatibility studies with all formulation excipients. Store the final product under controlled temperature and humidity, protected from light. |
Quantitative Stability Data
The following tables summarize the stability data for this compound under various conditions.
Table 1: Long-Term Stability of this compound Tablets (BIWG 98 SE)
| Storage Condition | Duration | Degradation of this compound (%) |
| 25°C / 60% RH | 12 months | 0.15 |
Data extrapolated from a stability report for BIWG 98 SE tablets. The degradation product is BIWG 98 D1.[4]
Table 2: Accelerated Stability of this compound Tablets (BIWG 98 SE)
| Storage Condition | Duration | Degradation of this compound (%) |
| 40°C / 75% RH | 6 months | 0.4 |
Data extrapolated from a stability report for BIWG 98 SE tablets. The degradation product is BIWG 98 D1.[4]
Experimental Protocols
1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Expose solid this compound to a dry heat of 105°C for 72 hours.
-
Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3] A dark control sample should be stored under the same conditions to evaluate thermal degradation.
2. Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products. While the specific validated method details are proprietary, a general approach is outlined below.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for the separation of small molecules like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to near neutral) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to separate the main drug peak from all degradation product peaks generated during forced degradation studies.[4]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism of action.
References
Identifying and minimizing experimental artifacts with Trapidil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trapidil. Our goal is to help you identify and minimize potential experimental artifacts to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is known as a platelet-derived growth factor (PDGF) antagonist and also functions as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This elevation in cAMP can, in turn, influence various downstream signaling pathways.
Q2: I am using this compound as a PDGF antagonist. Do I need to be concerned about its other effects?
A2: Yes. At concentrations typically used to inhibit PDGF signaling, this compound can also inhibit phosphodiesterases, leading to a rise in intracellular cAMP. This can result in off-target effects that might influence your experimental outcomes. For example, increased cAMP can inhibit the Raf-1/MAP kinase pathway, which may confound studies on cell proliferation and migration.[1][2]
Q3: At what concentrations does this compound primarily act as a PDGF antagonist versus a PDE inhibitor?
A3: The effects of this compound are dose-dependent. While specific IC50 values for PDGF antagonism versus PDE inhibition can vary between cell types and experimental conditions, generally, lower concentrations are associated with PDE inhibition and subsequent cAMP elevation, while higher concentrations are often used to competitively inhibit PDGF binding to its receptor.[3][4] It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration for your research question.
Q4: Can this compound affect the expression of the PDGF receptor?
A4: Interestingly, yes. While acute exposure to this compound can competitively inhibit PDGF binding, long-term incubation has been shown to increase PDGF receptor expression at both the mRNA and protein levels in some cell types.[4][5] This is an important consideration for the design of long-term experiments.
Troubleshooting Guide
Issue 1: Unexpected Changes in Cell Morphology
Q: After treating my cells with this compound, I've observed unexpected morphological changes, such as flattening or changes in cell spreading. What could be the cause of this?
A: These morphological changes are likely due to this compound's effects on the cellular cytoskeleton, which can be a result of its multifaceted signaling effects beyond PDGF receptor antagonism.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Elevated cAMP Levels | This compound's inhibition of phosphodiesterases leads to increased intracellular cAMP. Elevated cAMP can activate Protein Kinase A (PKA), which is known to influence cytoskeletal dynamics. | To determine if the morphological changes are cAMP-mediated, treat your cells with another cAMP-elevating agent, such as Forskolin, as a positive control. If you observe similar morphological changes, it is likely a cAMP-driven effect. |
| Inhibition of RhoA/ROCK Pathway | This compound has been shown to suppress PDGF-stimulated RhoA activation. The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, and its inhibition can lead to changes in cell shape and adhesion.[2] | Use a specific RhoA or ROCK inhibitor (e.g., Y-27632) as a positive control to see if it phenocopies the effects of this compound on cell morphology. |
| Off-Target Effects on Other Kinases | At higher concentrations, the possibility of off-target effects on other kinases that regulate the cytoskeleton cannot be entirely ruled out. | Perform a dose-response experiment to find the minimal concentration of this compound that gives you the desired PDGF antagonism with the least morphological changes. |
Issue 2: Difficulty in Isolating the PDGF-Antagonist Effects of this compound
Q: I want to ensure that the effects I am observing are due to this compound's antagonism of the PDGF receptor and not its PDE-inhibiting properties. How can I design my experiments to confirm this?
A: This is a critical experimental control when working with this compound. The following experimental design will help you dissect the specific effects of PDGF antagonism.
Experimental Workflow for Deconvoluting this compound's Effects:
Caption: Experimental workflow to differentiate PDGF- and PDE-mediated effects of this compound.
Explanation of Control Groups:
-
Other PDE Inhibitors: Use a more specific inhibitor for the PDE isoform present in your cells (e.g., Cilostazol for PDE3).[6] If this control reproduces the effect of this compound, it suggests a cAMP-mediated mechanism.
-
cAMP Agonist: Directly stimulating cAMP production with an agent like Forskolin can help to confirm if the observed effect is downstream of cAMP signaling.[2]
Data Summary
The following table summarizes the concentration-dependent effects of this compound observed in various studies. Note that optimal concentrations should always be determined empirically in your specific experimental system.
| Concentration Range | Primary Observed Effect | Cell Type/System | Reference |
| 10-50 µg/mL | Inhibition of PDGF-associated growth | Human glioma cell lines | [7] |
| 100-400 µg/mL | Inhibition of growth factor-induced proliferation | Human mesangial cells | [4] |
| 400 µg/mL | 1.9-fold increase in cellular cAMP | Rat vascular smooth muscle cells | [1] |
| 1 x 10⁻⁴ - 1 x 10⁻³ M | Induction of slow action potentials (cAMP-mediated) | Isolated chick hearts | [3] |
| 3 x 10⁻³ - 1 x 10⁻² M | Depression of isoproterenol-induced slow action potentials | Isolated chick hearts | [3] |
Key Experimental Protocols
PDGF-Induced Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on PDGF-induced cell proliferation.
Materials:
-
Your cell line of interest
-
Basal medium with low serum (e.g., 0.5% FBS)
-
Recombinant human PDGF-BB
-
This compound
-
Cell proliferation reagent (e.g., BrdU, MTT, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluency during the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum basal medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Pre-treatment with this compound: Add this compound at various concentrations to the appropriate wells. Include a vehicle-only control. Incubate for 1-2 hours.
-
PDGF Stimulation: Add PDGF-BB to the wells (a typical concentration is 10-50 ng/mL, but this should be optimized for your cell line). Include wells with no PDGF as a negative control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Proliferation Measurement: Measure cell proliferation using your chosen method according to the manufacturer's instructions.
Intracellular cAMP Measurement Assay
This protocol allows for the quantification of intracellular cAMP levels following this compound treatment.
Materials:
-
Your cell line of interest
-
This compound
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer (often included in the kit)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in multi-well plates.
-
Treatment: Treat the cells with different concentrations of this compound for the desired time. Include a vehicle control and a positive control (Forskolin).
-
Cell Lysis: At the end of the treatment period, remove the medium and lyse the cells according to the cAMP assay kit's protocol.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates as per the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve generated.
Signaling Pathways and Logical Relationships
This compound's Dual Signaling Pathway
Caption: this compound's dual mechanism of action on PDGF and PDE pathways.
Troubleshooting Logic for Unexpected Experimental Results
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effect of this compound on slow action potentials in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on PDGF signaling in balloon-injured rat carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of this compound on PDGF-associated growth of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trapidil Dose-Response Curve Optimization in Smooth Muscle Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trapidil in smooth muscle cell (SMC) experiments. The information is designed to assist in optimizing dose-response curve generation and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in smooth muscle cells?
A1: this compound is recognized primarily as a platelet-derived growth factor (PDGF) antagonist.[1][2] However, its effects in smooth muscle cells are multifaceted. It has been shown to directly activate protein kinase A (PKA) in a cAMP-independent manner, which in turn inhibits the Raf-1/MAP kinase pathway.[1][3] Additionally, this compound suppresses PDGF-stimulated RhoA activation and the downstream Rho-associated kinase (ROCK), a pathway also involved in cell migration.[4] It may also reduce intimal thickening by suppressing the increase of mRNA levels for basic fibroblast growth factor (bFGF) and PDGF-A chain.[5]
Q2: What is a typical dose range for observing an inhibitory effect of this compound on smooth muscle cell proliferation?
A2: Based on in vitro studies, this compound has been shown to inhibit smooth muscle cell cycle progression at concentrations ranging from 5 µM to 500 µM.[6] The half-maximal inhibitory concentration (IC50) for the inhibition of mitogenesis stimulated by various growth factors can be in the micromolar range.[7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How does this compound affect smooth muscle cell migration?
A3: this compound inhibits platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell migration.[4] This inhibitory effect is mediated through both the activation of Protein Kinase A (PKA) and the inhibition of the RhoA/Rho-associated kinase (ROCK) pathway.[4]
Troubleshooting Guides
Poor Dose-Response Curve (Shallow or Noisy Curve)
Problem: The generated dose-response curve for this compound is flat, lacks a clear sigmoidal shape, or displays high variability between replicates.
Possible Causes & Solutions:
-
Incorrect Dose Range: The concentrations of this compound used may be too high or too low to capture the dynamic range of the response.
-
Solution: Conduct a pilot experiment with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to high micromolar) to identify the effective range.
-
-
Cell Seeding Density: Inconsistent or inappropriate cell numbers can lead to variability.
-
Solution: Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment. Use a consistent, low passage number for all experiments.
-
-
Inadequate Incubation Time: The duration of this compound exposure may be insufficient to elicit a measurable response.
-
Compound Stability: this compound, like many small molecules, may have limited stability in culture medium over extended periods.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
High Variability Between Replicates
Problem: There are large error bars for the same concentration of this compound, indicating significant variability among technical replicates.
Possible Causes & Solutions:
-
Inconsistent Cell Plating: Uneven distribution of cells across the wells of a microplate is a frequent source of variability.
-
Solution: Ensure a homogenous cell suspension before and during plating. Employ proper pipetting techniques to minimize well-to-well differences in cell numbers.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can impact cell growth and drug response.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to act as a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or reagents can introduce significant errors.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each dilution and replicate.
-
Unexpected or Contradictory Results
Problem: The observed effects of this compound are contrary to published findings, or there is no effect when one is expected.
Possible Causes & Solutions:
-
Cell Line Differences: Different smooth muscle cell lines (e.g., aortic, coronary artery) may exhibit varying sensitivities to this compound.
-
Solution: Ensure the cell line used is appropriate for the research question. Consider that primary cells may respond differently than immortalized cell lines.
-
-
Stimulant Concentration: If co-treating with a mitogen like PDGF, the concentration of the stimulant can influence the apparent inhibitory effect of this compound.
-
Solution: Optimize the concentration of the mitogen to elicit a submaximal response, allowing for a clear window to observe inhibition.
-
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cell proliferation or migration.
-
Solution: Consider using a more sensitive assay. For proliferation, an EdU incorporation assay may be more sensitive than an MTT assay. For migration, ensure the pore size of the transwell insert is appropriate for your cells.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of Vascular Smooth Muscle Cell (VSMC) Cycle by this compound
| This compound Concentration (µM) | Decrease in S-Phase Cell-Cycle Distribution (%) | Decrease in Mitotic Activity (S + G2/M) (%) |
| 5 | 13.1 | 12.9 |
| 50 | 18.7 | 18.7 |
| 500 | 58.6 | 49.6 |
Data adapted from a study on cultured rat VSMCs stimulated with serum.[6]
Table 2: Inhibitory Effects of this compound on Kinase Activity in VSMCs
| This compound Concentration (µM) | Inhibition of MAPK Activity (%) | Inhibition of p34cdc2 Activity (%) |
| 5 | - | 16.4 |
| 50 | 59.2 | 22.6 |
| 500 | 80.9 | 40.8 |
Data reflects the inhibitory effect on serum-stimulated kinase activity.[6]
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Inhibition of Smooth Muscle Cell Proliferation (MTT Assay)
-
Cell Seeding:
-
Culture vascular smooth muscle cells in DMEM supplemented with 10% fetal bovine serum.[9]
-
Trypsinize and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells with sterile PBS.
-
Replace with serum-free or low-serum (e.g., 0.5%) medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.[9]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate medium.
-
Add the various concentrations of this compound to the designated wells. Include vehicle-only control wells.
-
In a parallel set of wells, add the mitogen (e.g., PDGF-BB at 10 ng/mL) along with the different concentrations of this compound.[9]
-
Incubate for the desired period (e.g., 36-48 hours).[9]
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: this compound Inhibition of Smooth Muscle Cell Migration (Boyden Chamber Assay)
-
Assay Setup:
-
Cell Preparation:
-
Harvest serum-starved smooth muscle cells and resuspend them in serum-free medium.
-
Perform a cell count to ensure accurate seeding density.
-
In separate tubes, prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
-
Cell Seeding:
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a pre-optimized time (e.g., 6-24 hours).[10]
-
-
Analysis:
-
Remove the inserts from the wells.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.[10]
-
Stain the fixed cells with a suitable stain (e.g., 0.1% crystal violet).[10]
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Mandatory Visualization
Caption: this compound's inhibitory signaling pathways in smooth muscle cells.
Caption: Workflow for generating a this compound dose-response curve.
References
- 1. Antimitogenic effects of this compound in coronary artery smooth muscle cells by direct activation of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 4. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound effects on intimal thickening and mRNA levels for platelet-derived growth factor A in human saphenous vein smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of this compound in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol, a cardiovascular drug, prevents vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Long-Term Trapidil Administration in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Trapidil in long-term animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound has a multi-faceted mechanism of action, making it a subject of interest in various research fields. Its primary effects include:
-
Platelet-Derived Growth Factor (PDGF) Antagonism: this compound inhibits the signaling pathways activated by PDGF, a key regulator of cell proliferation and migration.
-
Phosphodiesterase (PDE) Inhibition: Specifically, this compound inhibits PDE3, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This results in vasodilation and inhibition of platelet aggregation.
-
Thromboxane (B8750289) A2 (TXA2) Synthesis Inhibition: It interferes with the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1]
-
RhoA/Rho-associated kinase (ROCK) Pathway Inhibition: this compound can suppress the RhoA/ROCK signaling pathway, which is involved in cell shape, motility, and contraction.[2]
Q2: What are the potential long-term side effects of this compound administration in animal models?
A2: While comprehensive long-term toxicology data in animal models is not extensively published, potential side effects can be inferred from its mechanism of action. Researchers should monitor for:
-
Cardiovascular Effects: Due to its vasodilatory properties, hypotension and reflex tachycardia may occur, especially at higher doses.[3][4]
-
Hematological Effects: As an antiplatelet agent, there is a potential for increased bleeding time. Regular monitoring of coagulation parameters is advisable.
-
Gastrointestinal Issues: Mild stomach upset can be a general side effect of orally administered drugs in animals.[5]
-
Renal and Hepatic Effects: As with any long-term drug administration, monitoring liver and kidney function is crucial, as these organs are central to drug metabolism and excretion.[6][7][8] In a study on rabbits with nephrotoxic nephritis, long-term this compound administration was associated with worsened clinical and histological outcomes.[9]
Q3: How should I prepare this compound for administration in my animal model?
A3: The formulation of this compound will depend on the route of administration and the specific experimental protocol. For oral administration (gavage) in rodents, a common method for poorly water-soluble compounds is to create a suspension. This can be achieved by first dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a vehicle such as polyethylene (B3416737) glycol (PEG) or corn oil.[10] It is critical to ensure the final concentration of the organic solvent is low (typically <5%) to avoid toxicity.[10] For parenteral routes, sterile and isotonic solutions should be prepared.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Inconsistent drug formulation or administration technique. | Ensure a standardized and validated protocol for preparing the this compound solution or suspension. Verify the accuracy and consistency of the administration technique (e.g., oral gavage, injection). |
| Animal-related factors (strain, age, sex, health status). | Use a homogenous group of animals and report all relevant biological variables. Acclimatize animals properly before the study and monitor their health status throughout. | |
| Unexpected animal mortality | Acute toxicity due to incorrect dosage or formulation. | Double-check all dosage calculations. If using a solvent like DMSO, ensure the final concentration is well below toxic levels. Consider a dose-response study to determine the optimal therapeutic and non-toxic dose. |
| Adverse cardiovascular events. | Monitor vital signs (heart rate, blood pressure) if possible, especially during the initial dosing period. | |
| Signs of bleeding or bruising | Antiplatelet effects of this compound. | Reduce the dosage. Monitor hematological parameters, including platelet count and bleeding time. |
| Weight loss or reduced food/water intake | Gastrointestinal distress or systemic toxicity. | Monitor animal weight and general health daily. Consider adjusting the vehicle or route of administration. If symptoms persist, consult with a veterinarian and consider reducing the dose or discontinuing treatment for the affected animal. |
| Altered liver or kidney function in bloodwork | Drug-induced organ toxicity. | If elevated liver enzymes or reduced kidney function are observed, it may be necessary to lower the dose of this compound or increase the dosing interval. In severe cases, discontinuation may be required.[6][7] |
Quantitative Data Summary
The following tables summarize dosages of this compound used in various animal models as reported in the literature. Note that most of these are from short-term studies, and long-term dosages may need to be adjusted based on tolerability.
Table 1: this compound Dosage in Canine Models
| Route of Administration | Dosage | Study Context | Reference |
| Intravenous (i.v.) | 5-10 mg/kg | Acute coronary occlusion | [3] |
Table 2: this compound Dosage in Rodent Models
| Animal Model | Route of Administration | Dosage | Duration | Study Context | Reference |
| Rat | Oral | 30-100 mg/kg | Not specified | Arterial thrombosis | |
| Rat | Intravenous (i.v.) | 8 mg/kg | Single dose | Burn injury | [11] |
| Rat | Not specified | Not specified | Not specified | Ischemia/reperfusion injury | [12] |
Table 3: this compound Dosage in Rabbit Models
| Route of Administration | Dosage | Study Context | Reference |
| Not specified | Not specified | Accelerated nephrotoxic nephritis | [9] |
Experimental Protocols
General Protocol for Long-Term Oral Administration of this compound in Rats
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Solvent if needed (e.g., DMSO, ensuring final concentration is <5%)
-
Oral gavage needles (appropriate size for the rat's weight)
-
Syringes
-
Scale for weighing animals
2. Animal Model:
-
Species: Rat (specify strain, e.g., Sprague-Dawley, Wistar)
-
Sex and age should be consistent across all experimental groups.
-
Animals should be acclimated for at least one week before the start of the experiment.
3. Dosing Solution Preparation:
-
Calculate the total amount of this compound needed for the study duration.
-
If necessary, dissolve this compound in a minimal volume of a suitable solvent.
-
Suspend the dissolved this compound in the chosen vehicle to the final desired concentration.
-
Ensure the solution is homogenous before each administration by vortexing or stirring.
-
Prepare fresh dosing solutions regularly, depending on the stability of the compound in the chosen vehicle.
4. Administration Procedure:
-
Weigh each rat daily before dosing to ensure accurate dose calculation.
-
Administer the this compound suspension via oral gavage once or twice daily, as determined by the experimental design.
-
The volume administered should be appropriate for the size of the animal (typically 5-10 ml/kg for rats).
-
A control group receiving the vehicle only must be included.
5. Monitoring:
-
Daily: Observe animals for any clinical signs of toxicity, changes in behavior, food and water intake, and body weight.
-
Weekly/Bi-weekly: Collect blood samples to monitor hematological parameters, as well as liver and kidney function.
-
End of Study: Perform a complete necropsy and collect tissues for histopathological analysis.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for long-term this compound studies.
References
- 1. Effects of this compound on thromboxane A2-induced aggregation of platelets, ischemic changes in heart and biosynthesis of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on regional myocardial function during acute coronary occlusion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Side Effects of Pet Medications | PetMD [petmd.com]
- 6. The impact of progressive chronic kidney disease on hepatic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Liver and Kidney Disease on the Pharmacokinetics of Clozapine and Sildenafil: A Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Renal and Hepatic Impairment on the Pharmacokinetics of Pritelivir and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trial of platelet-derived growth factor antagonist, this compound, in accelerated nephrotoxic nephritis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protective effect of this compound against oxidative organ damage in burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound in ischemia/reperfusion injury on rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Trapidil treatment protocols to reduce off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trapidil. The aim is to help refine experimental protocols and minimize off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific VSMC line. Effective concentrations in published studies range from 5 µM to 500 µM.[1] | Vehicle control (e.g., DMSO), positive control for proliferation inhibition (e.g., Rapamycin). |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Wells with varying initial cell densities. |
| Serum Concentration in Media | High serum concentrations can contain growth factors that may overwhelm the inhibitory effect of this compound. Consider reducing the serum concentration after cell attachment. | Media with different serum percentages. |
| This compound Degradation | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the stability of this compound in your specific cell culture media. | Compare freshly prepared this compound with older stock solutions. |
Issue 2: Variable Results in Platelet Aggregation Assays
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Incorrect Agonist Concentration | Titrate the platelet agonist (e.g., ADP, collagen) to determine the EC50 (concentration for 50% aggregation). Use a concentration at or near the EC50 for inhibition studies. | Vehicle control, positive control for aggregation inhibition (e.g., Aspirin). |
| Pre-analytical Variables | Standardize blood collection techniques to be atraumatic. Process samples promptly (ideally within one hour) and maintain them at room temperature. Ensure the correct 9:1 blood-to-anticoagulant (3.2% sodium citrate) ratio. | Samples from multiple healthy donors. |
| Platelet Count Variability | Adjust the platelet-rich plasma (PRP) to a standardized platelet count using platelet-poor plasma (PPP). | Measure and record the platelet count for each PRP sample. |
| Assay Conditions | Ensure the aggregometer is calibrated and maintained at 37°C. Use a consistent stirring speed. | Regular calibration and maintenance of the aggregometer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound?
A1: this compound has two primary mechanisms of action. Firstly, it acts as a phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This leads to vasodilation and inhibition of platelet aggregation. Secondly, it functions as a platelet-derived growth factor (PDGF) antagonist, inhibiting the proliferation and migration of cells like vascular smooth muscle cells.[2]
Q2: What are the known off-target effects of this compound that I should be aware of in my experiments?
A2: Besides its primary targets (PDE and PDGF receptors), this compound can influence other signaling pathways. At high concentrations, it has been shown to affect the MAPK/ERK pathway and RhoA/ROCK signaling.[1] It can also modulate intracellular calcium levels.[3] Researchers should be mindful of these potential off-target effects when interpreting their data.
Q3: What is a suitable starting concentration range for this compound in in-vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. For VSMC proliferation assays, concentrations between 5 µM and 500 µM have been used.[1] For platelet aggregation inhibition, concentrations around 60 µM have been shown to be effective.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be diluted to the final desired concentration in the cell culture medium. It is advisable to prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution to maintain its stability.
Q5: What are some essential controls to include in my this compound experiments?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.
-
Positive Control: Use a known inhibitor of the pathway you are studying to confirm that your assay is working correctly (e.g., a known PDE inhibitor or PDGF antagonist).
-
Untreated Control: A group of cells that does not receive any treatment to establish a baseline.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Type | Effective Concentration Range | Reference |
| VSMC Proliferation Inhibition | Rat Aortic Smooth Muscle Cells | 5 - 500 µM | [1] |
| Platelet Aggregation Inhibition | Human and Rabbit Platelets | ~60 µM | [4] |
| Thromboxane B2 Formation Inhibition | Human Platelets | 10 - 100 µg/mL | [5] |
| PDGF-BB Stimulated MC Growth Inhibition | Human Mesangial Cells | 100 - 400 µg/mL | [6] |
Experimental Protocols
Protocol 1: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24 hours.
-
This compound Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0, 5, 50, 500 µM) and a mitogen (e.g., 10% FBS or a specific growth factor like PDGF).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as MTT, BrdU incorporation, or direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.
Protocol 2: Platelet Aggregation Assay
-
PRP Preparation: Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for 10 minutes at 37°C in an aggregometer.
-
Aggregation Induction: Add a platelet agonist (e.g., ADP at its EC50 concentration) to induce aggregation.
-
Measurement: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum aggregation percentage and calculate the percentage inhibition by this compound.
Signaling Pathways and Workflows
Caption: this compound's dual mechanism of action on PDE and PDGF signaling pathways.
Caption: Experimental workflow for assessing this compound's effect on VSMC proliferation.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. Antiproliferative effects of this compound in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound and papaverine on thrombocyte aggregation and phosphodiesterase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound on fatty acid and prostaglandin metabolism in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of Trapidil at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential cytotoxicity with Trapidil at high concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic at high concentrations?
A1: Published literature primarily focuses on the therapeutic, anti-proliferative effects of this compound, and specific data regarding its cytotoxicity at high concentrations is limited. Some studies have reported no cytotoxic effects at concentrations as high as 400 µg/mL in certain cell types, such as bovine stromal fibroblasts. However, cytotoxicity can be cell-type dependent and influenced by experimental conditions. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific experimental system.
Q2: What are the primary mechanisms of action for this compound that could be relevant at high concentrations?
A2: this compound is primarily known as a platelet-derived growth factor (PDGF) antagonist. Its mechanism also involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). At high concentrations, off-target effects or exaggeration of these primary mechanisms could potentially contribute to cytotoxicity.
Q3: What are the initial signs that this compound might be causing cytotoxicity in my cell cultures?
A3: Signs of potential cytotoxicity include:
-
A significant and unexpected decrease in cell viability and proliferation.
-
Changes in cell morphology, such as cell rounding, shrinkage, or detachment from the culture surface.
-
An increase in the number of floating or dead cells in the culture medium.
-
Evidence of apoptosis (e.g., membrane blebbing, nuclear condensation) or necrosis (cell swelling and lysis).
Q4: How can I distinguish between the anti-proliferative and cytotoxic effects of this compound?
A4: Anti-proliferative effects will slow down or halt cell division, leading to a lower cell count over time compared to a control group, but the cells will largely remain viable. Cytotoxic effects, on the other hand, will actively kill cells, leading to a decrease in the number of viable cells and an increase in dead cells. Assays that differentiate between live and dead cells, such as those that measure membrane integrity (e.g., LDH assay or Trypan Blue exclusion), can help distinguish between these two effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed after this compound treatment. | The this compound concentration may be too high for your specific cell line or experimental conditions. | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for proliferation and the 50% cytotoxic concentration (CC50). Start with a broad range of concentrations to identify a non-toxic working concentration. |
| The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤0.5% for DMSO). Always include a vehicle-only control (cells treated with the same concentration of solvent without this compound) in your experiments. | |
| The cells may be unhealthy or stressed at the start of the experiment. | Ensure you are using healthy, actively growing cells. Subculture cells at an appropriate density and allow them to acclimate before adding this compound. | |
| Inconsistent results between experiments. | Variations in cell seeding density or this compound preparation. | Standardize your cell seeding protocol to ensure consistent cell numbers in each experiment. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Contamination of cell cultures. | Regularly check your cell cultures for signs of microbial contamination. | |
| Unclear whether cell death is due to apoptosis or necrosis. | The mechanism of cell death at high this compound concentrations is not well characterized. | Perform assays to differentiate between apoptosis and necrosis. An Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. |
Quantitative Data on this compound Concentrations
The following table summarizes concentrations of this compound used in various in vitro studies. It is important to note that these studies primarily investigated the anti-proliferative effects of this compound, and cytotoxicity was generally not observed at these concentrations.
| Cell Type | This compound Concentration Range | Observed Effect | Cytotoxicity Noted | Reference |
| Bovine Stromal Fibroblasts | 100 - 400 µg/mL | Dose-dependent inhibition of serum- and PDGF-induced proliferation. | No | [1] |
| U251MG Glioma Cells | 100 µg/mL | Significant inhibition of proliferation. | Not specified | [2] |
| SF-126 and SF-188 Glioblastoma Cells | 10 - 50 µg/mL | Suppression of cell growth. | Not specified | |
| Human Platelets | 10 - 100 µg/mL | Decreased formation of thromboxane (B8750289) B2. | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessing Cell Viability with MTT Assay
This protocol determines cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and an untreated control. Remove the old medium and add 100 µL of the diluted this compound or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the CC50 value.
Protocol 2: Assessing Cytotoxicity with LDH Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest treated with this compound as in the MTT assay protocol
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells. Compare the LDH activity in the supernatant of treated cells to that of untreated and positive controls (cells lysed to achieve maximum LDH release).
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for potential cytotoxicity.
References
Adjusting Trapidil dosage for studies in metabolically impaired animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Trapidil in animal models of metabolic impairment. The information is designed to assist scientists and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for studies in diabetic animal models?
Based on available literature, oral administration of this compound at doses of 20 and 60 mg/kg/day has been used in genetically diabetic mice (C57BL/KsJ db+/db+).[1] These studies have shown effects on diabetic neuropathy and cholesterol levels, though no significant impact on blood glucose or serum triglycerides was observed at these doses.[1] For initial studies, a dose range of 20-60 mg/kg/day administered orally is a reasonable starting point for diabetic mouse models.
Q2: Are there any studies using this compound in high-fat diet (HFD)-induced obesity or non-alcoholic steatohepatitis (NASH) models?
Direct studies detailing the use of this compound in HFD-induced obesity or NASH animal models are limited in the currently available public literature. However, given this compound's mechanisms of action as a phosphodiesterase (PDE) inhibitor and a platelet-derived growth factor (PDGF) antagonist, its potential in these models can be inferred. Both PDE inhibitors and PDGF antagonists have shown efficacy in preclinical models of obesity and NASH. Researchers should consider performing dose-ranging studies to determine the optimal dosage for these specific models, starting with doses that have been effective in other metabolic impairment models.
Q3: What is a suitable vehicle for the oral administration of this compound in rodents?
While specific vehicle formulations for this compound in rodent oral gavage studies are not extensively detailed in the literature, common vehicles for compounds with limited aqueous solubility are often used. A typical starting point for formulation development would be a suspension in an aqueous vehicle containing a suspending agent like 0.5% carboxymethyl cellulose (B213188) (CMC). For compounds that are difficult to suspend, co-solvents such as polyethylene (B3416737) glycol 400 (PEG400) or dimethyl sulfoxide (B87167) (DMSO) may be used, typically in combination with water or saline. It is crucial to conduct pilot solubility and stability tests of this compound in the chosen vehicle before commencing animal studies.
Q4: What are the known mechanisms of action of this compound relevant to metabolic diseases?
This compound has two primary mechanisms of action that are relevant to metabolic diseases:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits cyclic nucleotide phosphodiesterases, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are involved in various cellular processes, including glucose and lipid metabolism.
-
Platelet-Derived Growth Factor (PDGF) Antagonism: this compound acts as a PDGF antagonist. PDGF signaling is implicated in the pathogenesis of fibrosis, including liver fibrosis which is a key feature of advanced NASH.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen vehicle. | This compound may have limited aqueous solubility. | 1. Attempt to create a suspension in 0.5% carboxymethyl cellulose (CMC) in water. 2. If a suspension is not uniform, consider using a co-solvent system. A common starting point is 10% DMSO, 40% PEG400, and 50% water or saline. Adjust ratios as needed based on solubility tests. 3. Sonication can aid in dissolving the compound. 4. Always visually inspect the formulation for homogeneity before administration. |
| No significant effect on metabolic parameters (e.g., blood glucose, body weight). | 1. The dose may be too low for the specific animal model. 2. The treatment duration may be insufficient. 3. The chosen metabolic parameters may not be the primary targets of this compound's action at the tested dose. | 1. Conduct a dose-response study to determine the optimal dose. Consider increasing the dose based on tolerability. Doses up to 80 mg/kg (intraperitoneal) have been used in rats in other contexts. 2. Extend the treatment duration. Chronic metabolic diseases often require longer treatment periods to observe significant changes. 3. Measure a broader range of metabolic parameters, including lipid profiles, markers of inflammation, and fibrosis. In diabetic mice, this compound affected cholesterol levels but not glucose at 20-60 mg/kg/day.[1] |
| Signs of toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | The dose may be too high, or the vehicle may be causing adverse effects. | 1. Reduce the dose of this compound. 2. Include a vehicle-only control group to assess for any vehicle-related toxicity. 3. Monitor animals closely for clinical signs of toxicity. 4. If using co-solvents like DMSO, ensure the final concentration is well-tolerated by the animal species. |
| Difficulty with oral gavage administration. | Improper technique or animal stress. | 1. Ensure personnel are properly trained in oral gavage techniques for the specific rodent species. 2. Use appropriately sized gavage needles with a ball tip to prevent injury. 3. Habituate the animals to handling and the procedure to reduce stress. |
Quantitative Data Summary
| Animal Model | Species | This compound Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Diabetic Neuropathy | Mouse (C57BL/KsJ db+/db+) | 20 and 60 mg/kg/day | Oral | Long-term | Suppressed the increase in serum total cholesterol; no effect on blood glucose or triglycerides. | [1] |
| Gentamicin-induced Nephrotoxicity | Rat (Wistar) | 4 and 20 mg/kg/day | Not specified | 10 days | The 20 mg/kg dose inhibited the increase in creatinine (B1669602) and urea, suggesting a nephroprotective effect. | [2] |
| Myocardial Ischemia-Reperfusion Injury | Rabbit | Not specified | Not specified | Not specified | Attenuated myocardial damage. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% carboxymethyl cellulose (CMC).
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose (low viscosity)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker
-
Analytical balance
-
Spatula
-
-
Procedure:
-
Weigh the required amount of this compound powder. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.
-
Prepare the 0.5% CMC vehicle: Weigh 50 mg of CMC and slowly add it to 10 mL of sterile water while stirring continuously with a magnetic stir bar to avoid clumping. Stir until the CMC is fully dissolved and the solution is clear.
-
Slowly add the weighed this compound powder to the 0.5% CMC solution while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for uniformity before each use. Stir or vortex briefly before drawing up the dose.
-
Note: This is a general protocol. The stability of this compound in this formulation should be determined by the researcher. It is recommended to prepare the formulation fresh daily.
-
Protocol 2: Oral Gavage Administration in Mice
-
Objective: To administer a precise volume of a compound orally to a mouse.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The typical dosing volume for mice is 5-10 mL/kg body weight.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head and body should be in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Attach the gavage needle to the syringe filled with the calculated dose of the this compound formulation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the correct position (esophagus), slowly administer the formulation.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.
-
Visualizations
Signaling Pathways
Caption: Mechanisms of this compound in metabolic disease.
Experimental Workflow
Caption: Workflow for a this compound dose-response study.
References
Validating the activity of Trapidil in a new experimental setup
This technical support guide is intended for researchers, scientists, and drug development professionals who are validating the activity of Trapidil in a new experimental setup. It provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a multifaceted mechanism of action. It is primarily known as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This elevation in cAMP has several downstream effects, including vasodilation and inhibition of platelet aggregation.[2][4] Additionally, this compound is a well-documented antagonist of the platelet-derived growth factor (PDGF) receptor, inhibiting PDGF-stimulated cellular proliferation and migration.[2][5][6]
Q2: We are not observing the expected inhibitory effect of this compound on cell proliferation. What could be the reason?
A2: There are several potential reasons for this:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations ranging from 100 µg/ml to 400 µg/ml have been shown to be effective in inhibiting the proliferation of bovine corneal fibroblasts and human mesangial cells.[7][8]
-
Inappropriate Growth Stimulus: this compound is a competitive antagonist of the PDGF receptor.[7] Its anti-proliferative effects are most pronounced when cell proliferation is stimulated by PDGF.[5][7] If you are using a different growth factor or a high concentration of serum, the inhibitory effect of this compound may be less apparent.
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal and that the cells are healthy and in the logarithmic growth phase before treatment with this compound.
-
Solubility Issues: While this compound is soluble in water, ensure it is completely dissolved in your culture medium to achieve the desired final concentration.
Q3: How can we confirm that this compound is acting through the PDGF signaling pathway in our experimental model?
A3: To validate that this compound's effects are mediated through the PDGF pathway, you can perform the following experiments:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the PDGF receptor, such as Akt and MAP kinase (ERK1/2), in the presence and absence of PDGF and this compound. This compound has been shown to inhibit PDGF-stimulated MAP kinase activity.[9][10]
-
Receptor Binding Assays: These assays can directly measure the ability of this compound to compete with labeled PDGF for binding to its receptor on the cell surface.[8]
-
Rescue Experiments: After treating with this compound, try to "rescue" the proliferative phenotype by adding an excess of PDGF. If the effect of this compound is indeed through PDGF receptor antagonism, a high concentration of the ligand should overcome the inhibition.
Q4: We are observing some unexpected off-target effects. What are the other known targets of this compound?
A4: Besides its primary targets (PDE and PDGF receptor), this compound has been reported to have other activities, including:
-
Inhibition of Thromboxane (B8750289) A2 Synthesis: this compound can block the biosynthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[4][5]
-
Stimulation of Prostacyclin Release: It may also stimulate the synthesis and release of prostacyclin, a vasodilator and inhibitor of platelet aggregation.[5]
-
Inhibition of RANKL-induced Osteoclastogenesis: this compound has been shown to suppress the differentiation of osteoclasts by down-regulating the transcription factor NFATc1.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in cell passage number or seeding density. | Use cells within a consistent and low passage number range. Ensure precise and consistent cell seeding for all experiments. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and for a limited duration. | |
| High background signal in signaling assays (e.g., Western blot) | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Include appropriate isotype controls. |
| High basal level of pathway activation. | Serum-starve cells for an appropriate period before stimulation to reduce basal signaling. | |
| Cell toxicity observed at higher concentrations | Off-target effects or solvent toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold. |
| No effect on downstream signaling molecules (e.g., p-ERK, p-Akt) | Timing of stimulation and/or sample collection is not optimal. | Perform a time-course experiment to determine the peak activation of the signaling pathway in response to your stimulus. |
| The specific isoform of the target protein is not expressed in your cell line. | Verify the expression of the target proteins (e.g., PDGF receptor isoforms) in your cell line using Western blot or qPCR. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 400 µg/ml) in the presence or absence of a growth stimulus (e.g., 20 ng/ml PDGF-BB) for 24-48 hours. Include vehicle-treated cells as a control.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for MAP Kinase (ERK1/2) Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with the desired concentration of this compound for 1-2 hours before stimulating with PDGF-BB (e.g., 20 ng/ml) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Cell Type | Assay | Effective Concentration Range | Reference |
| Bovine Corneal Fibroblasts | Proliferation Assay | 100 - 400 µg/ml | [7] |
| Human Mesangial Cells | Proliferation Assay | 100 - 400 µg/ml | [8] |
| Rat Vascular Smooth Muscle Cells | [3H]Thymidine Incorporation | Dose-dependent reduction | [6][9] |
| Rabbit Platelets | Platelet Aggregation | 139 - 251 µM (IC50) | [12] |
Visualizations
Caption: this compound's inhibition of the PDGF signaling pathway.
Caption: A typical experimental workflow for validating this compound's activity.
References
- 1. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of cardiovascular action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | PDGFR | PDE | TargetMol [targetmol.com]
- 6. hyper.ahajournals.org [hyper.ahajournals.org]
- 7. Inhibitory effect of this compound on the proliferation of bovine corneal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antithrombotic activity and the mechanism of action of this compound (Rocornal) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Trapidil's Short Biological Half-Life: A Technical Guide for Researchers
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential considerations for designing experiments involving Trapidil, a compound with a notably short biological half-life. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective and accurate use of this compound in a research setting.
Understanding this compound's Pharmacokinetics
This compound's efficacy in experimental models is intrinsically linked to its pharmacokinetic profile, particularly its short biological half-life. This characteristic necessitates careful planning of dosing regimens and sampling times to maintain effective concentrations and accurately interpret results.
Comparative Biological Half-Life of this compound
The biological half-life of this compound varies across species. Understanding these differences is critical for translating findings from animal models to potential human applications.
| Species | Biological Half-Life (t½) | Route of Administration | Dosage | Reference |
| Human | ~1.14 - 1.31 hours (steady state) | Oral | 200 mg (single dose and multiple doses) | [1] |
| Human (with liver cirrhosis) | ~2.4 hours (steady state) | Oral | 200 mg | [1] |
Frequently Asked Questions (FAQs) for Experimental Design
Q1: How does this compound's short half-life impact the design of my in vivo experiment?
A1: The short half-life of approximately 1-2 hours in humans suggests that after a single bolus administration, the plasma concentration of this compound will decrease by 50% within this timeframe. To maintain a therapeutic concentration, frequent administration or continuous infusion is often necessary. For example, in rat studies, daily intraperitoneal injections have been used.[2] However, for sustained effect, a continuous infusion might be more appropriate.
Q2: What are the recommended dosing strategies for animal models?
A2: Due to the lack of specific half-life data in many animal models, the optimal dosing strategy should be determined empirically.
-
Bolus Dosing: If using bolus injections (e.g., intraperitoneal or intravenous), the frequency should be adjusted based on the expected short half-life. For instance, dosing every 2-3 hours may be necessary to maintain adequate exposure.
-
Continuous Infusion: For experiments requiring stable plasma concentrations over a prolonged period, continuous intravenous infusion is the ideal method. This can be achieved using infusion pumps.[3][4]
Q3: How should I design my in vitro experiments considering this compound's stability?
A3: While the in vivo half-life is primarily due to metabolism and clearance, the stability of this compound in cell culture media should also be considered. It is good practice to determine the stability of your compound in the specific medium and conditions (e.g., temperature, pH, presence of serum) of your experiment.[5] For drugs with short half-lives, this can be particularly important. Consider replenishing the media with fresh this compound at regular intervals (e.g., every few hours) during long-term cell culture experiments to ensure a consistent concentration.
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Loss of drug effect over time in cell culture. | This compound degradation in the culture medium due to its inherent chemical stability or enzymatic activity by the cells. | 1. Determine the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2). 2. Replenish the medium with freshly prepared this compound at intervals shorter than its determined in vitro half-life. 3. For long-term experiments, consider using a perfusion system to continuously supply fresh medium containing this compound. |
| High variability between experimental replicates. | Inconsistent timing of drug addition or sample collection, leading to different effective concentrations of the rapidly degrading drug. | 1. Standardize all timing aspects of the experiment meticulously. 2. Prepare a master mix of the final this compound concentration to be added to all wells to minimize pipetting variations. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of a sustained biological effect after a single dose. | The short biological half-life of this compound leads to a rapid decline in plasma concentrations below the effective threshold. | 1. Increase the dosing frequency (e.g., administer the drug every 2-3 hours). 2. Switch to a continuous infusion model to maintain steady-state plasma concentrations.[3][4] |
| Difficulty in correlating pharmacokinetic and pharmacodynamic data. | Mismatch between the timing of blood sampling for pharmacokinetic analysis and the assessment of the biological effect. | 1. Design a sampling schedule that captures the peak concentration (Cmax) and the rapid elimination phase of this compound. 2. Collect pharmacodynamic data at multiple time points corresponding to the changing plasma concentrations. |
| Stress-induced artifacts in animal models due to frequent handling for dosing. | Repeated injections can cause stress in animals, potentially confounding the experimental results. | 1. Acclimatize animals to handling and injection procedures before the start of the experiment. 2. Consider using less stressful administration routes if possible, although this needs to be balanced with bioavailability. 3. Utilize a continuous infusion system to eliminate the need for frequent handling.[3] |
Key Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
This protocol is adapted from general guidelines for IP injections in rodents.[2][6][7]
Materials:
-
This compound solution of the desired concentration in a sterile vehicle (e.g., saline).
-
Sterile syringes (1 mL) and needles (25-27 gauge).
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Restrain the rat securely. The lower right quadrant of the abdomen is the preferred injection site to avoid internal organs.[2]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution slowly. The maximum recommended volume for an IP injection in rats is 10 mL/kg.[2]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Repeat injections at a frequency determined by preliminary pharmacokinetic studies to maintain the desired plasma concentration.
Protocol 2: Continuous Intravenous (IV) Infusion in Rats (General Guidance)
This protocol provides a general framework for continuous IV infusion in rats, which should be adapted for this compound based on its specific properties and the experimental goals.[3][4]
Materials:
-
Implantable infusion pump or a tethered infusion system.
-
Surgically implantable catheter.
-
This compound solution in a sterile, compatible vehicle.
-
Surgical instruments for catheter implantation.
Procedure:
-
Surgical Catheter Implantation: Under anesthesia, surgically implant a catheter into a major blood vessel, typically the jugular or femoral vein. The external end of the catheter is either connected to a tethered infusion system or an implantable pump.
-
Recovery: Allow the animal to recover fully from surgery before starting the infusion.
-
Pump Preparation and Priming: Prepare the this compound solution at the desired concentration and fill the infusion pump or syringe for the tethered system. Prime the system to ensure that the drug solution reaches the tip of the catheter before the infusion begins.
-
Initiation of Infusion: Connect the pump to the catheter and start the infusion at a calculated rate to achieve the target steady-state plasma concentration. The infusion rate will depend on the drug's clearance rate, which should be determined in a pilot pharmacokinetic study.
-
Monitoring: Monitor the animal regularly for the duration of the infusion for any signs of distress or adverse reactions.
-
Blood Sampling: If required, blood samples can be collected from a separate catheter or a peripheral vessel at predetermined time points to monitor plasma drug concentrations.
Signaling Pathways Affected by this compound
This compound's mechanism of action primarily involves the inhibition of phosphodiesterase (PDE) and antagonism of the platelet-derived growth factor (PDGF) receptor.
This compound's Inhibition of the cAMP Signaling Pathway
This compound inhibits phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cascade of cellular effects, including smooth muscle relaxation and inhibition of platelet aggregation.[8][9]
This compound's Antagonism of the PDGF Signaling Pathway
This compound also acts as an antagonist to the Platelet-Derived Growth Factor (PDGF) receptor. By blocking the binding of PDGF to its receptor, this compound inhibits the downstream signaling cascade, which includes the Ras-MAPK and PI3K pathways. This ultimately leads to the inhibition of cell proliferation and migration, which are key processes in conditions like atherosclerosis and restenosis.[10][11][12]
This technical support guide is intended to provide a starting point for researchers working with this compound. Due to the limited publicly available pharmacokinetic data in preclinical models, it is strongly recommended that researchers conduct pilot studies to determine the optimal experimental parameters for their specific model and research question.
References
- 1. [PDF] Pharmacokinetics of this compound, an antagonist of platelet derived growth factor, in healthy subjects and in patients with liver cirrhosis. | Semantic Scholar [semanticscholar.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits human mesangial cell proliferation: effect on PDGF beta-receptor binding and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
Technical Support Center: Forced Degradation Studies of Trapidil for Stability Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Trapidil. The information is designed to assist in the development and validation of stability-indicating assay methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in a forced degradation study of this compound?
A1: Forced degradation studies for this compound should, at a minimum, include acid and base hydrolysis, oxidation, thermal degradation, and photolysis. These stress conditions help to identify potential degradation products and establish the degradation pathways of the drug substance.
Q2: How can I develop a stability-indicating HPLC method for this compound analysis?
A2: A suitable stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. A reverse-phase HPLC method with UV detection is a common approach. A published method for the estimation of this compound uses a Hypersil Symmetry C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (45:55 v/v) at a flow rate of 0.9 ml/min, with detection at 221 nm.[1][2] Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, linear, and specific for its intended purpose.
Q3: What are the expected degradation pathways for this compound based on its structure?
A3: Based on its chemical structure, N,N-diethyl-5-methyl-[3][4][5]triazolo[1,5-a]pyrimidin-7-amine, this compound may be susceptible to several degradation pathways. The tertiary amine (diethylamine group) could be prone to oxidation, leading to the formation of N-oxides. The triazolopyrimidine ring system, a heterocyclic aromatic structure, may undergo hydrolysis under strong acidic or alkaline conditions, potentially leading to ring opening.
Q4: What should I do if I don't observe any degradation under stress conditions?
A4: If no degradation is observed, consider increasing the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or extending the exposure time. It is important to ensure that the stress conditions are not so harsh that they cause complete degradation of the drug, as the goal is to achieve partial degradation to identify the primary degradation products.
Q5: How do I confirm that my analytical method is "stability-indicating"?
A5: A method is considered stability-indicating if it can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the API peak from the peaks of its degradation products, impurities, and excipients. Peak purity analysis using a photodiode array (PDA) detector is a valuable tool to demonstrate that the API peak is spectrally homogeneous and free from co-eluting impurities.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound in HPLC analysis. | 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload. | 1. Adjust the mobile phase pH. For an amine-containing compound like this compound, a slightly acidic pH (e.g., pH 3.0) is often beneficial.2. Use a new column or a guard column.3. Reduce the injection volume or sample concentration. |
| No separation between this compound and a degradation product. | 1. Insufficient method selectivity.2. Inappropriate mobile phase composition. | 1. Modify the mobile phase composition (e.g., change the organic modifier, adjust the buffer concentration).2. Consider a different column chemistry (e.g., C8, phenyl).3. Optimize the gradient elution profile if using one. |
| Inconsistent retention times for this compound. | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a consistent temperature.3. Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
| Appearance of extraneous peaks in the chromatogram. | 1. Contaminated mobile phase or diluent.2. Sample degradation after preparation.3. Carryover from previous injections. | 1. Prepare fresh mobile phase and diluent using high-purity solvents.2. Analyze samples promptly after preparation or store them under appropriate conditions (e.g., refrigeration).3. Implement a robust needle wash program and inject a blank solvent after each sample. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 48 hours. After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and fluorescent light in a photostability chamber for an appropriate duration (e.g., as per ICH Q1B guidelines). After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile in the ratio of 45:55 (v/v).[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the control and stressed samples.
-
Record the chromatograms and calculate the percentage of degradation for each stress condition.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation of this compound (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1N HCl | 24 hours at 60°C | 15.2% | 2 |
| Alkaline Hydrolysis | 1N NaOH | 24 hours at 60°C | 10.5% | 1 |
| Oxidation | 30% H₂O₂ | 24 hours at RT | 25.8% | 3 |
| Thermal | 105°C | 48 hours | 8.3% | 1 |
| Photolytic | UV/Fluorescent Light | ICH Q1B | 5.1% | 1 |
Table 2: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL |
(Note: Data in Table 1 are hypothetical and for illustrative purposes only. The validation parameters in Table 2 are based on published literature for a this compound HPLC method.)
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Predicted major degradation pathways for this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Trapidil and Dipyridamole in the Inhibition of Platelet Aggregation
In the landscape of antiplatelet therapeutics, both Trapidil and Dipyridamole (B1670753) have carved out significant roles in cardiovascular medicine. While both drugs exhibit efficacy in modulating platelet function, their distinct mechanisms of action and varying potencies against different aggregation agonists warrant a detailed comparative analysis. This guide provides an in-depth look at the experimental data comparing the efficacy of this compound and Dipyridamole, complete with detailed experimental protocols and visual representations of their signaling pathways, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy in Inhibiting Platelet Aggregation
The inhibitory effects of this compound and Dipyridamole on platelet aggregation have been quantified using various in vitro assays. A key metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.
A study investigating the antithrombotic activity of this compound demonstrated its potent inhibitory effects on platelet aggregation induced by a variety of agonists. The concentration of this compound required to achieve 50% inhibition (IC50) of platelet aggregation was found to be in the range of 139 µM to 251 µM for agonists such as ADP, arachidonic acid, thrombin, and a thromboxane (B8750289) A2 mixture.[1]
Table 1: Comparative Inhibitory Concentrations (IC50) on Platelet Aggregation
| Agonist | This compound | Dipyridamole |
| ADP | 139 - 251 µM[1] | Data not available |
| Arachidonic Acid | 139 - 251 µM[1] | 140.5 µM[4] |
| Thrombin | 139 - 251 µM[1] | Data not available |
| Thromboxane A2 Mixture | 139 - 251 µM[1] | Data not available |
Mechanisms of Action: A Tale of Two Pathways
The divergent efficacy of this compound and Dipyridamole can be attributed to their distinct molecular mechanisms of action, which are visualized in the signaling pathway diagrams below.
This compound's Dual-Pronged Approach
This compound exerts its antiplatelet effect through a dual mechanism. Primarily, it acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE3.[5] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to ultimately inhibit platelet activation and aggregation.
Secondly, this compound is a potent inhibitor of thromboxane A2 (TXA2) synthesis.[5][6] By blocking thromboxane synthetase, this compound prevents the conversion of prostaglandin (B15479496) H2 to TXA2, a powerful vasoconstrictor and platelet agonist. This reduction in TXA2 levels further contributes to its anti-aggregatory properties.
References
- 1. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyridamole inhibits platelet aggregation induced by oxygen-derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effects of this compound on thromboxane A2-induced aggregation of platelets, ischemic changes in heart and biosynthesis of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Trapidil vs. Aspirin: A Comparative Analysis for Secondary Prevention of Cardiovascular Events Post-Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trapidil and Aspirin (B1665792) in the secondary prevention of cardiovascular events following a myocardial infarction (MI). The information presented is based on available clinical trial data and mechanistic studies to support research and development efforts in cardiovascular pharmacology.
Executive Summary
Post-myocardial infarction management is critical in preventing subsequent cardiovascular events. Antiplatelet therapy is a cornerstone of this secondary prevention. While Aspirin is a widely established antiplatelet agent, this compound, with its distinct mechanism of action, has been investigated as an alternative. This guide delves into a head-to-head comparison of their efficacy and mechanisms of action, supported by data from the Japanese Antiplatelets Myocardial Infarction Study (JAMIS).
Comparative Efficacy: Insights from the JAMIS Trial
The Japanese Antiplatelets Myocardial Infarction Study (JAMIS) provides the most direct clinical comparison between this compound and Aspirin in a post-MI patient population. The trial was a multicenter, open-label, randomized controlled study involving 723 patients in Japan.[1] Patients were randomized to receive this compound (300 mg/day), Aspirin (81 mg/day), or no antiplatelet therapy and were followed for a mean of 475 days.[1][2]
Quantitative Data Summary
The following table summarizes the key findings from the JAMIS trial, comparing the incidence of cardiovascular events between the this compound, Aspirin, and no antiplatelet therapy groups.
| Endpoint | This compound (n=243) | Aspirin (n=250) | No Antiplatelet Therapy (n=230) | p-value (this compound vs. No Rx) | p-value (Aspirin vs. No Rx) |
| Primary Endpoint (Composite) | 9.1% | 14.4% | 18.2% | 0.0039 | 0.1961 |
| Cardiovascular Death, Reinfarction, Uncontrolled Unstable Angina, Nonfatal Ischemic Stroke | |||||
| Secondary Endpoint | |||||
| Reinfarction | 3.7% | 2.0% | 7.4% | 0.0810 | 0.0045 |
Data sourced from the Japanese Antiplatelets Myocardial Infarction Study (JAMIS).[1][2]
Key Observations from the JAMIS Trial:
-
This compound significantly reduced the primary composite endpoint of cardiovascular events compared to no antiplatelet therapy (9.1% vs. 18.2%, p=0.0039).[1][2]
-
Aspirin did not show a statistically significant reduction in the primary composite endpoint compared to no antiplatelet therapy (14.4% vs. 18.2%, p=0.1961).[1][2]
-
Aspirin significantly reduced the rate of reinfarction compared to no antiplatelet therapy (2.0% vs. 7.4%, p=0.0045).[1][2]
-
This compound showed a trend towards a reduction in reinfarction compared to no antiplatelet therapy, but this did not reach statistical significance (3.7% vs. 7.4%, p=0.0810).[1]
Mechanisms of Action: A Tale of Two Pathways
Aspirin and this compound exert their antiplatelet effects through distinct molecular mechanisms.
Aspirin: Irreversible COX-1 Inhibition
Aspirin's primary mechanism involves the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the biosynthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[3][4][5] The irreversible nature of this inhibition means that the effect lasts for the entire lifespan of the platelet (approximately 7-10 days).[3]
This compound: A Multi-faceted Approach
This compound's mechanism is more complex, involving multiple pathways that contribute to its antiplatelet and vasodilatory effects.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels inhibit platelet aggregation and promote vasodilation.[6]
-
Thromboxane A2 (TXA2) Antagonism: this compound may also interfere with the release of thromboxane A2, further contributing to its antiplatelet effect.[6]
-
Platelet-Derived Growth Factor (PDGF) Antagonism: this compound has been shown to be an antagonist of platelet-derived growth factor (PDGF).[7] By inhibiting PDGF-mediated signaling, this compound can suppress vascular smooth muscle cell proliferation, a key process in the development of atherosclerosis and restenosis after coronary interventions.[6][7]
Experimental Protocols
A detailed experimental protocol for the JAMIS trial is not publicly available in its entirety. However, based on the published abstract and standard clinical trial methodologies, the following protocol can be inferred.
JAMIS Trial: Inferred Experimental Protocol
-
Study Design: A multicenter, open-label, randomized controlled trial.[1]
-
Patient Population: 723 patients with a diagnosed myocardial infarction within one month of symptom onset.[1][2]
-
Inclusion Criteria: Patients with a recent MI.
-
Exclusion Criteria: Congestive heart failure, severe angina unresponsive to medical therapy, serious ventricular arrhythmias, severe comorbidities, or known hypersensitivity to the study medications.[2]
-
Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms:
-
Primary Endpoint: A composite of cardiovascular death, reinfarction, uncontrolled unstable angina requiring hospitalization, and nonfatal ischemic stroke.[1][2]
-
Secondary Endpoint: Incidence of reinfarction.[1]
-
Statistical Analysis: The incidence of endpoints was compared between the treatment groups. The provided p-values suggest the use of statistical tests appropriate for comparing event rates in different groups, such as the chi-squared test or Fisher's exact test.
Conclusion for the Research Community
The available evidence from the JAMIS trial suggests that this compound may be more effective than low-dose Aspirin in reducing a composite of cardiovascular events in a post-myocardial infarction setting, although Aspirin was more effective in specifically reducing the rate of reinfarction. The distinct, multi-faceted mechanism of action of this compound, encompassing PDE inhibition and PDGF antagonism, presents a compelling area for further investigation, particularly in patient populations where traditional antiplatelet agents may be less effective or contraindicated.
For drug development professionals, the differential outcomes of this compound and Aspirin on composite versus specific endpoints highlight the importance of nuanced clinical trial design and endpoint selection. Further research into the specific patient subgroups that may derive the most benefit from this compound's unique pharmacological profile is warranted. The development of novel antiplatelet agents with targeted effects on the signaling pathways modulated by this compound could represent a promising avenue for future cardiovascular therapies.
References
- 1. Effects of aspirin and this compound on cardiovascular events after acute myocardial infarction. Japanese Antiplatelets Myocardial Infarction Study (JAMIS) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Aspirin and this compound on Cardiovascular Events After Acute Myocardial Infarction - American College of Cardiology [acc.org]
- 3. A randomized comparison of this compound (triazolopyrimidine), a platelet-derived growth factor antagonist, versus aspirin in prevention of angiographic restenosis after coronary artery Palmaz-Schatz stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ST上昇型心筋梗塞(STEMI) | 症状、診断・治療方針まで [clinicalsup.jp]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Trapidil and Other PDE3 Inhibitors in Vasodilation: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Trapidil and other prominent phosphodiesterase 3 (PDE3) inhibitors, with a focus on their vasodilatory effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies, and visualizes key pathways to facilitate a deeper understanding of the comparative pharmacology of these agents.
Executive Summary
This compound, a triazolopyrimidine derivative, is a phosphodiesterase (PDE) inhibitor with established vasodilatory and antiplatelet properties.[1][2][3] Its primary mechanism of action involves the inhibition of PDE3, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in vascular smooth muscle cells. This guide compares the vasodilatory effects of this compound with other notable PDE3 inhibitors, including Cilostazol and Milrinone (B1677136), drawing upon available preclinical and clinical data. While direct head-to-head comparative studies on vasodilatory potency are limited, this analysis consolidates existing evidence to provide a valuable resource for cardiovascular research.
Data Presentation: Comparative Vasodilatory Effects
The following tables summarize the quantitative data on the vasodilatory effects of this compound, Cilostazol, and Milrinone from various experimental models.
Table 1: Preclinical Data on Vasodilation
| Drug | Experimental Model | Parameter Measured | Key Findings | Reference |
| This compound | Anesthetized, open-chest dogs | Coronary Resistance & Coronary Sinus Outflow | At 1.8 mg/kg i.v., coronary resistance decreased by 50%, and coronary sinus outflow nearly doubled.[1] | [1] |
| Human isolated basilar artery | Relaxation | Dose-dependent relaxation observed at concentrations of 10⁻⁵ to 10⁻⁴ M.[2] | [2] | |
| Cilostazol | Rat thoracic aorta (phenylephrine-precontracted) | Vasorelaxation | Induced concentration-dependent vasorelaxation.[4] | [4] |
| Milrinone | Rabbit aortic smooth muscle | Inhibition of Contraction | Inhibited high K⁺ and noradrenaline-induced contractions at 10⁻⁷ to 5 x 10⁻⁴ M.[5] | [5] |
| Human internal thoracic arteries | Reversal of Contraction | Produced potent, concentration-dependent reversal of norepinephrine-induced contraction.[6] | [6] |
Table 2: Clinical Data on Vasodilation and Hemodynamic Effects
| Drug | Study Population | Parameter Measured | Key Findings | Reference |
| This compound | Patients with Coronary Artery Disease | Cardiovascular Events | Long-term intervention with this compound (100 mg, 3 times daily) reduced the incidence of cardiovascular events from 14.9% to 11.1% compared to control.[7] | [7] |
| Cilostazol | Patients with Intermittent Claudication | Maximal Walking Distance | Increased maximal walking distance by 41% compared to placebo after 12 weeks of treatment (100 mg PO BID).[8] | [8] |
| Patients with Coronary Artery Disease | Brachial Artery Diameter | Showed a greater rate of change in baseline and maximal brachial artery diameters compared to the control group.[9] | [9] | |
| Milrinone | Patients with Severe Congestive Heart Failure | Systemic Vascular Resistance (SVR) | At a mean serum concentration of 427 ng/ml, SVR was significantly reduced.[10] | [10] |
| Patients with Severe Congestive Heart Failure | Mean Aortic Pressure | At a mean serum concentration of 427 ng/ml, mean aortic pressure fell from 82 to 71 mmHg.[10][11] | [10][11] |
Signaling Pathways and Experimental Workflows
PDE3 Inhibitor Signaling Pathway in Vasodilation
The vasodilatory effect of this compound and other PDE3 inhibitors is primarily mediated by the inhibition of phosphodiesterase 3 in vascular smooth muscle cells. This leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme responsible for smooth muscle contraction. The inhibition of MLCK results in the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
General Experimental Workflow for Vasodilation Assessment
The assessment of a compound's vasodilatory properties typically involves either in vitro studies using isolated blood vessels or in vivo studies measuring changes in blood flow or vessel diameter. The following diagram illustrates a general workflow for an in vitro wire myography experiment.
Experimental Protocols
Wire Myography for In Vitro Vasodilation Assessment
This protocol is a generalized procedure for assessing the vasodilatory effect of PDE3 inhibitors on isolated arterial rings.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, rabbit) via an approved method.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
Clean the artery of adhering fat and connective tissue under a dissecting microscope.
-
Cut the artery into rings of 2-3 mm in length.
2. Mounting and Equilibration:
-
Mount each arterial ring on two stainless steel wires in a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension, with the buffer being replaced every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
-
Assess the viability of the arterial rings by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
To check for endothelium integrity, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A relaxation of >80% is typically considered indicative of an intact endothelium.
4. Experimental Procedure:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-constrict the arterial rings with a vasoconstrictor to approximately 80% of the maximal response.
-
Once a stable contraction plateau is reached, add the PDE3 inhibitor (this compound, Cilostazol, or Milrinone) in a cumulative, concentration-dependent manner.
-
Record the isometric tension changes continuously using a data acquisition system.
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values to determine the potency of each inhibitor.
Langendorff Perfused Heart for Coronary Vasodilation Assessment
This protocol describes a method to assess the effects of PDE3 inhibitors on coronary blood flow in an isolated heart preparation.
1. Heart Isolation and Perfusion:
-
Anesthetize the experimental animal and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
2. Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
3. Drug Administration:
-
Introduce the PDE3 inhibitor into the perfusion buffer at various concentrations.
-
Administer each concentration for a sufficient period to allow for a steady-state response in coronary flow.
4. Data Collection and Analysis:
-
Continuously measure coronary flow using an inline flowmeter or by collecting the coronary effluent over a timed interval.
-
Record other cardiac function parameters simultaneously.
-
Express the change in coronary flow as a percentage of the baseline flow before drug administration.
-
Construct dose-response curves to compare the effects of different PDE3 inhibitors on coronary vasodilation.
Discussion and Conclusion
The available data indicates that this compound, Cilostazol, and Milrinone are all effective vasodilators, consistent with their mechanism as PDE3 inhibitors. This compound has demonstrated significant coronary vasodilation in preclinical models.[1] Cilostazol has shown clinical efficacy in improving peripheral blood flow in patients with intermittent claudication.[8] Milrinone is a potent systemic vasodilator used in acute heart failure.[10]
A direct comparison of the vasodilatory potency of these agents is challenging due to the lack of head-to-head studies using standardized experimental conditions. However, the compiled data in this guide provides a valuable starting point for researchers. The provided experimental protocols offer a framework for conducting such comparative studies to elucidate the nuanced differences in the vasodilatory profiles of these important cardiovascular drugs. Future research should aim to directly compare the IC₅₀ or EC₅₀ values of this compound, Cilostazol, and Milrinone in various vascular beds to provide a more definitive ranking of their vasodilatory potency.
References
- 1. Mechanism of cardiovascular action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant effect of this compound on human basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of this compound: comparison with other coronary vasodilators (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilostazol induces vasodilation through the activation of Ca(2+)-activated K(+) channels in aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of milrinone on contractility and 45Ca movements in the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct vasodilator effect of milrinone, an inotropic drug, on arterial coronary bypass grafts. FANZCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cardiovascular events in patients with coronary artery disease (results from the Japan Multicenter Investigation for Cardiovascular Diseases-Mochida [JMIC-M]) [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The Effect of Cilostazol on Endothelial Function as Assessed by Flow-Mediated Dilation in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Trapidil in the Prevention of Restenosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trapidil's efficacy in preventing restenosis against other therapeutic alternatives. The following analysis is supported by data from key clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.
Restenosis, the re-narrowing of a blood vessel after an intervention such as angioplasty or stenting, remains a significant challenge in the treatment of vascular diseases. The underlying mechanism is primarily driven by the proliferation and migration of vascular smooth muscle cells (VSMCs), a process in which Platelet-Derived Growth Factor (PDGF) plays a pivotal role. This compound, a PDGF antagonist, has been investigated as a therapeutic agent to mitigate this phenomenon. This guide evaluates the clinical evidence for this compound's anti-restenotic effects and compares its performance with other established therapies.
Comparative Efficacy of Anti-Restenosis Therapies
The following tables summarize the quantitative data from clinical trials evaluating this compound and its alternatives in the prevention of restenosis.
Table 1: Clinical Trials of Oral this compound for the Prevention of Restenosis
| Trial Name/Reference | Intervention Group | Control Group | Patient Population | Primary Endpoint | Restenosis Rate (Intervention) | Restenosis Rate (Control) | Key Findings |
| STARC Study [1] | This compound (100 mg TID) | Aspirin (B1665792) (100 mg TID) | 254 patients undergoing PTCA | Angiographic restenosis at 6 months | 24.2% | 39.7% | This compound significantly reduced restenosis compared to aspirin (P < 0.01). Recurrent angina was also lower in the this compound group. |
| STARC II Study [2] | This compound (200 mg TID) + Aspirin | Placebo + Aspirin | 933 patients undergoing PTCA with or without stenting | MACE at 12 months | 20.3% (MACE) | 18.0% (MACE) | No significant difference in MACE. In a subgroup of patients treated with balloon angioplasty only, this compound reduced angiographic restenosis (17.1% vs. 40.0%, P = 0.03). |
| Galassi et al. (1999) [3] | This compound (400 mg/day) + Ticlopidine | Aspirin (325 mg/day) + Ticlopidine | 118 patients undergoing Palmaz-Schatz stent implantation | Angiographic in-stent restenosis at 6 months | 29.8% | 28.8% | No significant difference in restenosis rates between this compound and aspirin in stented patients. |
Table 2: Clinical Trials of Alternative Anti-Restenosis Therapies
| Therapy Type | Trial/Reference (Illustrative) | Intervention | Comparison | Key Efficacy Outcome | Result |
| Antiplatelet Agent | CREDO [4] | Clopidogrel + Aspirin | Placebo + Aspirin | Composite of death, MI, or stroke at 1 year in PCI patients | 27% relative risk reduction with long-term clopidogrel. |
| Drug-Eluting Stent | SIRIUS | Sirolimus-Eluting Stent | Bare-Metal Stent | Target Lesion Revascularization at 9 months | 4.1% vs. 16.6% (P<0.001) |
| Drug-Eluting Stent | TAXUS IV | Paclitaxel-Eluting Stent | Bare-Metal Stent | Target Lesion Revascularization at 9 months | 4.7% vs. 12.0% (P<0.0001) |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the clinical trials is crucial for interpreting their outcomes. Below are the detailed protocols for the pivotal STARC and STARC II studies.
STARC (Studio this compound versus Aspirin nella Restenosi Coronarica) Study Protocol[1]
-
Study Design: A multicenter, randomized, double-blind clinical trial.
-
Patient Population: Patients undergoing percutaneous transluminal coronary angioplasty (PTCA).
-
Inclusion Criteria: Patients aged 18 years or older with stable or unstable angina and a single, de novo lesion in a native coronary artery suitable for PTCA.
-
Exclusion Criteria: Recent myocardial infarction, previous bypass surgery, or contraindications to either study medication.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either this compound or aspirin.
-
Intervention:
-
This compound Group: 100 mg of this compound taken orally three times a day.
-
Aspirin Group: 100 mg of aspirin taken orally three times a day.
-
-
Duration of Treatment: Treatment was initiated at least 3 days before PTCA and continued for 6 months.
-
Primary Endpoint: The primary endpoint was the rate of angiographic restenosis at 6 months, defined as a >50% stenosis of the target lesion.
-
Follow-up: Clinical follow-up was conducted at 1, 3, and 6 months. Angiographic follow-up was performed at 6 months.
STARC II Study Protocol[2]
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind clinical trial.
-
Patient Population: Patients undergoing percutaneous coronary intervention (PCI), including balloon angioplasty with or without stenting.
-
Inclusion Criteria: Patients with stable or unstable angina and coronary artery lesions requiring PCI.
-
Exclusion Criteria: Contraindications to the study medications, including aspirin.
-
Randomization: Patients were randomized to receive either this compound or a placebo.
-
Intervention:
-
This compound Group: 200 mg of this compound taken orally three times a day, in addition to standard aspirin therapy.
-
Placebo Group: Placebo taken orally three times a day, in addition to standard aspirin therapy.
-
-
Duration of Treatment: Treatment was initiated at least 48 hours before PCI and continued for 6 months.
-
Primary Endpoint: The primary endpoint was the composite of death, myocardial infarction, or the need for repeat revascularization at 12 months.
-
Follow-up: Clinical follow-up was conducted at 1, 6, and 12 months. A subgroup of patients underwent angiographic follow-up at 6 months.
Mechanism of Action and Pathophysiology
The efficacy of this compound in preventing restenosis is rooted in its ability to antagonize the effects of PDGF, a key mitogen for vascular smooth muscle cells. The following diagrams illustrate the signaling pathway of restenosis and the mechanism of action of this compound, as well as a typical experimental workflow for clinical trials in this area.
References
- 1. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 2. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 3. A randomized comparison of this compound (triazolopyrimidine), a platelet-derived growth factor antagonist, versus aspirin in prevention of angiographic restenosis after coronary artery Palmaz-Schatz stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Cross-Validation of Trapidil's Effect on MAP Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trapidil's inhibitory effects on the Mitogen-Activated Protein (MAP) kinase signaling pathway, juxtaposed with established, selective inhibitors of key MAP kinase subfamilies: ERK, JNK, and p38. The data presented herein is intended to offer an objective overview for researchers investigating intracellular signaling cascades and professionals in the field of drug discovery and development.
Mechanism of Action: this compound's Impact on the MAP Kinase Cascade
This compound, a triazolopyrimidine derivative, has been shown to antagonize the proliferative effects of Platelet-Derived Growth Factor (PDGF) by intervening in the MAP kinase signaling pathway. Experimental evidence indicates that this compound's primary mechanism of action involves the inhibition of the Raf-1/ERK signaling axis. This is achieved, at least in part, through an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), which can inactivate Raf-1, a critical upstream activator of the ERK pathway.[1][2] Furthermore, this compound has been observed to elevate the protein levels of MAP kinase phosphatase-1, which contributes to the deactivation of MAP kinase.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target Pathway | Primary Molecular Target | Quantitative Inhibitory Data |
| This compound | ERK Pathway | Raf-1 (upstream of MEK/ERK) | 59.2% inhibition of serum-stimulated MAP kinase activity at 50 µM. 80.9% inhibition of serum-stimulated MAP kinase activity at 500 µM. |
| U0126 | ERK Pathway | MEK1/MEK2 | IC50 (MEK1): ~70 nM. IC50 (MEK2): ~60 nM.[3] |
| SP600125 | JNK Pathway | JNK1/JNK2/JNK3 | IC50 (JNK1): 40 nM. IC50 (JNK2): 40 nM. IC50 (JNK3): 90 nM.[4][5] |
| SB203580 | p38 Pathway | p38α/p38β | IC50 (p38α): 50 nM. IC50 (p38β): 500 nM.[6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific MAP kinase or its upstream activators.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant active kinase (e.g., Raf-1, MEK1, ERK2, JNK1, p38α)
-
Specific kinase substrate (e.g., inactive MEK1 for Raf-1, myelin basic protein or a specific peptide for MAP kinases)
-
Test compound (e.g., this compound) and known inhibitors
-
Kinase assay buffer
-
ATP ([γ-32P]ATP for radiometric assay or unlabeled ATP for non-radiometric assays)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific kinase substrate, and varying concentrations of the test compound or control inhibitor.
-
Enzyme Addition: Add the recombinant active kinase to each well to initiate the pre-incubation.
-
Kinase Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ELISA-based): Stop the reaction and detect the phosphorylated substrate using a specific antibody.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of MAP Kinase Phosphorylation
This protocol is used to determine the effect of a compound on the phosphorylation status of MAP kinases in a cellular context, which reflects their activation state.
Objective: To assess the inhibition of growth factor-induced MAP kinase phosphorylation by a test compound.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Growth factor (e.g., PDGF)
-
Test compound (e.g., this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Serum-starve the cells to reduce basal MAP kinase activity, then pre-treat with the test compound for a specified time before stimulating with a growth factor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAP kinase (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAP kinase.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated MAP kinase is typically expressed as a ratio to the total amount of the respective MAP kinase.
Visualizing the Signaling Pathways and Experimental Workflow
Caption: MAP Kinase Signaling Pathways and Points of Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Logical Flow of this compound's Inhibitory Action on the ERK Pathway.
References
- 1. This compound inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitogenic effects of this compound in coronary artery smooth muscle cells by direct activation of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Trapidil in Combination with Ticlopidine for Coronary Stenting: A Comparative Guide
In the landscape of antiplatelet therapy following coronary stenting, the combination of Trapidil and Ticlopidine has been explored as a strategy to mitigate in-stent restenosis and thrombotic complications. This guide provides a comprehensive comparison of this combination with alternative antiplatelet regimens, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic approaches.
Executive Summary
Dual antiplatelet therapy is a cornerstone in preventing thrombotic events after coronary stent implantation. While the combination of a P2Y12 inhibitor, such as Ticlopidine, with Aspirin has been a standard of care, interest in alternative agents like this compound has emerged due to its distinct mechanism of action. This compound, a platelet-derived growth factor (PDGF) antagonist and phosphodiesterase inhibitor, offers a multi-faceted approach to not only inhibiting platelet aggregation but also preventing the proliferation of vascular smooth muscle cells, a key process in restenosis. This guide synthesizes clinical trial data to compare the efficacy and safety of a this compound-based regimen against an Aspirin-based regimen, both in conjunction with Ticlopidine.
Comparative Efficacy and Safety
While direct head-to-head, long-term clinical trial data comparing a sustained regimen of this compound plus Ticlopidine against Aspirin plus Ticlopidine is limited, valuable insights can be drawn from studies evaluating this compound as an alternative to Aspirin in the context of coronary stenting, where Ticlopidine was often used as a background therapy in the initial phase.
Quantitative Data from Clinical Studies
The following tables summarize key efficacy and safety outcomes from notable clinical trials. It is important to note that these data are synthesized from different studies and do not represent a direct head-to-head comparison in a single trial.
Table 1: Angiographic Restenosis Rates at 6-Month Follow-Up
| Treatment Group | Number of Lesions | Restenosis Rate (>50% stenosis) | p-value | Study |
| This compound + Ticlopidine (first month) | 47 | 29.8% | NS | Maresta et al., 1999[1] |
| Aspirin + Ticlopidine (first month) | 52 | 28.8% | NS | Maresta et al., 1999[1] |
NS: Not Significant
Table 2: Major Adverse Cardiac Events (MACE) and Side Effects at 6-Month Follow-Up
| Treatment Group | Adverse Events Rate | Medication Side Effects | Peripheral Vascular Complications | p-value | Study |
| This compound + Ticlopidine (first month) | 2.1% | 4.2% | 4.2% | NS | Maresta et al., 1999[1] |
| Aspirin + Ticlopidine (first month) | 2.0% | 4.0% | 4.0% | NS | Maresta et al., 1999[1] |
NS: Not Significant
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of this compound and Ticlopidine underpin their potential synergistic effects in preventing both thrombosis and restenosis.
This compound Signaling Pathway
This compound exerts its effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) and antagonism of the platelet-derived growth factor (PDGF) receptor.
Ticlopidine Signaling Pathway
Ticlopidine is a prodrug that is metabolized into an active form that irreversibly blocks the P2Y12 receptor on platelets, thereby inhibiting ADP-mediated platelet activation.
Experimental Protocols
Quantitative Coronary Angiography (QCA) for Restenosis Assessment
Objective: To quantitatively assess the luminal diameter of the stented coronary artery segment at baseline and at follow-up to determine the degree of restenosis.
Methodology:
-
Image Acquisition: Coronary angiography is performed at baseline (post-stenting) and at 6-month follow-up. Multiple projections are acquired to visualize the stented segment without vessel overlap.
-
Catheter Calibration: The guiding catheter, of a known size, is used as a scaling device to calibrate the angiographic images.
-
Image Analysis: A validated QCA software is used for the analysis. The stented segment and a 5 mm segment proximal and distal to the stent are defined as the analysis segments.
-
Parameter Measurement: The software automatically detects the vessel contours and measures the minimal lumen diameter (MLD), reference vessel diameter (RVD), and percent diameter stenosis (%DS = [1 - (MLD/RVD)] x 100).
-
Definition of Restenosis: Angiographic restenosis is typically defined as a >50% diameter stenosis at follow-up.
Platelet Aggregation Assay by Flow Cytometry
Objective: To assess the level of platelet inhibition by measuring platelet aggregation in response to specific agonists.
Methodology:
-
Blood Collection: Whole blood is collected from patients into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.
-
Platelet Staining: Platelets in the PRP are labeled with a fluorescent marker (e.g., a CD41/CD61 antibody).
-
Agonist Stimulation: The labeled PRP is incubated with a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, to induce aggregation.
-
Flow Cytometry Analysis: The sample is analyzed on a flow cytometer. Single platelets and platelet aggregates are distinguished based on their forward and side scatter characteristics, as well as their fluorescence intensity.
-
Quantification: The percentage of platelet aggregation is calculated by the reduction in the number of single platelet events and the increase in aggregate events.
Conclusion
The available clinical data suggests that in the initial month following coronary stenting, a regimen of this compound in combination with Ticlopidine demonstrates comparable efficacy and safety to the standard combination of Aspirin and Ticlopidine in terms of angiographic restenosis and major adverse cardiac events.[1] The distinct anti-proliferative mechanism of this compound, targeting PDGF-mediated pathways, presents a compelling rationale for its use in preventing the underlying cellular processes of restenosis. Ticlopidine, a potent P2Y12 inhibitor, effectively reduces the risk of acute thrombotic events. The combination of these two agents, therefore, offers a dual approach to managing the primary complications of coronary stenting. Further large-scale, long-term, head-to-head clinical trials are warranted to definitively establish the superiority of a sustained this compound and Ticlopidine combination over other dual antiplatelet therapy regimens.
References
A Comparative Analysis of the Cardiac Effects of Trapidil and Theophylline
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cardiac effects of Trapidil and Theophylline (B1681296), focusing on their mechanisms of action, hemodynamic effects, and electrophysiological properties. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these two cardiovascular agents.
Overview and Primary Mechanism of Action
Both this compound and Theophylline exert their cardiovascular effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Inhibition of PDE leads to increased intracellular levels of these cyclic nucleotides, resulting in a cascade of downstream effects on the cardiovascular system.[1][2]
This compound , a triazolopyrimidine derivative, is recognized for its vasodilatory and antiplatelet properties.[1][3] Its primary mechanism involves the inhibition of PDE, which increases cAMP levels, leading to vasodilation and improved blood flow.[1][4] Additionally, this compound antagonizes the thromboxane (B8750289) A2 receptor, a potent vasoconstrictor and promoter of platelet aggregation, further contributing to its vasodilatory and antithrombotic effects.[1] Some studies also suggest that this compound may directly activate protein kinase A (PKA), a key downstream effector of cAMP.[3]
Theophylline , a methylated xanthine (B1682287) derivative, is a non-selective PDE inhibitor, increasing intracellular cAMP and cGMP.[2] This leads to bronchial smooth muscle relaxation, as well as positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart muscle.[2][5] Theophylline also acts as a nonselective adenosine receptor antagonist, which contributes to many of its cardiac effects.[2]
Comparative Hemodynamic and Inotropic Effects
Experimental data from studies on anesthetized, open-chest dogs and isolated, blood-perfused dog heart preparations reveal both similarities and differences in the hemodynamic profiles of this compound and Theophylline.
| Parameter | This compound | Theophylline | Reference |
| Coronary Sinus Outflow | Dose-dependent increase | Similar increase | [6] |
| Heart Rate | Dose-dependent increase | Similar increase | [6] |
| Systemic Blood Pressure | Dose-dependent decrease | Not specified | [6] |
| Coronary Resistance | Dose-dependent decrease | Similar decrease | [6] |
| Myocardial Oxygen Consumption | Increase | Similar increase | [6] |
| Positive Inotropic Effect | More potent | Less potent | [6] |
| Positive Chronotropic Effect | Present | Present | [6] |
| PDE Inhibition Potency | ~3 times more potent | Less potent | [6] |
Data summarized from in vivo and ex vivo canine studies.[6]
As the table indicates, both drugs produce coronary vasodilation and have positive inotropic and chronotropic effects.[6] However, this compound is noted to be approximately three times more effective than Theophylline in producing vasodilator and positive inotropic effects.[6] It is also a more potent inhibitor of cyclic AMP phosphodiesterase in the ventricular muscle.[6]
Electrophysiological Effects
The electrophysiological effects of this compound and Theophylline are complex and can be concentration-dependent.
This compound has demonstrated a dual action on cardiac action potentials. At low concentrations, it can induce slow action potentials by elevating cyclic AMP levels through PDE inhibition.[7] Conversely, at high concentrations, it can depress or block these slow action potentials and also block fast Na+ channels.[7]
Theophylline has been shown to alter cardiac electrophysiology, potentially through direct action on cardiac conduction tissue or indirectly by increasing sympathetic tone.[8][9] Studies in patients with chronic obstructive pulmonary disease (COPD) have shown that Theophylline can lead to significant reductions in atrioventricular and His-Purkinje conduction intervals, sinoatrial conduction time, and the atrial effective refractory period.[9] These changes can increase vulnerability to supraventricular arrhythmias.[9][10][11]
Signaling Pathways
The cardiac effects of both this compound and Theophylline are mediated through intracellular signaling pathways initiated by the modulation of cyclic nucleotide levels.
Experimental Protocols
The evaluation of the cardiac effects of this compound and Theophylline often involves both in vivo and ex vivo experimental models.
In Vivo Anesthetized Dog Model
This model is used to assess the systemic hemodynamic effects of the drugs.
-
Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Instrumentation: Catheters are placed to measure systemic blood pressure, and an electromagnetic flow probe is placed around the coronary sinus to measure coronary blood flow. Heart rate is monitored via ECG.
-
Drug Administration: this compound or Theophylline is administered intravenously in a dose-dependent manner.
-
Data Collection: Hemodynamic parameters are continuously recorded before and after drug administration.
Ex Vivo Isolated Perfused Heart (Langendorff) Preparation
This model allows for the study of the direct effects of the drugs on the heart, independent of systemic influences.[12][13][14][15][16]
-
Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, rat) and immediately placed in a cold cardioplegic solution to prevent ischemic damage.[12]
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[12][15]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated nutrient solution (e.g., Krebs-Henseleit solution). This forces the aortic valve to close and directs the perfusate into the coronary arteries.[14][15]
-
Measurement of Cardiac Function: A balloon is inserted into the left ventricle to measure isovolumetric pressure development (systolic and diastolic pressure).[12] Heart rate and coronary flow can also be monitored.
-
Drug Administration: this compound or Theophylline is added to the perfusate at desired concentrations.
-
Data Analysis: Changes in contractile function and heart rate are recorded and analyzed.
Conclusion
This compound and Theophylline share a common mechanism of PDE inhibition, leading to increased intracellular cAMP and subsequent positive inotropic, chronotropic, and vasodilatory effects. However, key differences exist in their potency and additional mechanisms of action. This compound is a more potent positive inotropic and vasodilating agent, likely due to its higher potency in PDE inhibition and its additional thromboxane A2 receptor antagonism.[6] Theophylline's cardiac effects are compounded by its antagonism of adenosine receptors and its tendency to increase sympathetic tone, which can contribute to a higher risk of arrhythmias.[2][9] The choice between these agents in a research or therapeutic context would depend on the desired balance between inotropic support, vasodilation, and the acceptable level of arrhythmogenic risk.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Theophylline - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of theophylline on cardiovascular performance in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of cardiovascular action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration-dependent effect of this compound on slow action potentials in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline-induced alterations in cardiac electrophysiology in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. The arrhythmogenicity of theophylline. A multivariate analysis of clinical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac arrhythmias during theophylline toxicity. A prospective continuous electrocardiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 13. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. SutherlandandHearse [southalabama.edu]
- 16. scispace.com [scispace.com]
Evaluating the Synergistic Antiplatelet Effects of Trapidil in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and safer antiplatelet therapies is a cornerstone of cardiovascular research. Combination therapy, leveraging different mechanisms of action, presents a promising strategy to enhance efficacy while potentially mitigating adverse effects. This guide provides a comprehensive evaluation of the synergistic effects of Trapidil, a multi-modal antiplatelet agent, when combined with other standard antiplatelet drugs. By presenting available experimental data, detailed methodologies, and visualizing the underlying signaling pathways, this document aims to inform further research and development in this critical area.
Executive Summary
This compound, a triazolopyrimidine derivative, exhibits antiplatelet activity through a dual mechanism: inhibition of phosphodiesterase (PDE) and antagonism of platelet-derived growth factor (PDGF).[1][2] This unique profile suggests a potential for synergistic interactions when co-administered with other antiplatelet agents that target different pathways, such as aspirin (B1665792) (a cyclooxygenase-1 inhibitor) and thienopyridines like ticlopidine (B1205844) and clopidogrel (B1663587) (P2Y12 receptor antagonists).[3][4]
Available in-vitro evidence indicates that combining this compound with either aspirin or ticlopidine results in a more potent inhibition of platelet aggregation compared to combinations with dipyridamole (B1670753).[4] Clinical studies, including the STARC and JAMIS trials, have explored the comparative efficacy of this compound against aspirin, with some protocols incorporating a thienopyridine, further highlighting the clinical interest in these combinations.[5] This guide synthesizes the available data to provide a clear comparison of these therapeutic approaches.
Comparative Analysis of Antiplatelet Effects: In-Vitro Data
Table 1: Qualitative Comparison of In-Vitro Antiplatelet Effects of Combination Therapies [4]
| Combination | Inhibitory Potency on Collagen-Induced Platelet Aggregation | Reported Synergy |
| Aspirin + this compound | More intense inhibition than Aspirin + Dipyridamole | Synergistic effect suggested |
| Ticlopidine + this compound | More intense inhibition than Ticlopidine + Dipyridamole | Synergistic effect suggested |
Note: This table is based on the qualitative findings of the abstract by Nagakawa et al. (1990). The original study should be consulted for detailed quantitative data.
Clinical Trial Insights
While direct clinical trials focused solely on the synergistic antiplatelet effects of this compound combinations are limited, several studies provide relevant clinical context.
The STARC (Studio this compound versus Aspirin nella Restenosi Coronarica) Trial
This multicenter, randomized, double-blind trial compared the efficacy of this compound (100 mg TID) with aspirin (100 mg TID) in preventing angiographic restenosis after percutaneous transluminal coronary angioplasty (PTCA). Notably, some protocols within the broader context of post-stenting antiplatelet therapy have included a thienopyridine alongside aspirin or an alternative like this compound. The STARC trial itself, however, was a direct comparison between this compound and aspirin.
The JAMIS (Japanese Antiplatelets Myocardial Infarction Study) Trial
This open-label, randomized controlled trial compared the clinical outcomes of patients receiving aspirin (81 mg/day), this compound (300 mg/day), or no antiplatelet therapy after acute myocardial infarction. The study provided insights into the relative efficacy of each monotherapy in a post-MI setting.
Mechanistic Insights: Signaling Pathways in Platelet Activation
The synergistic effects of this compound with other antiplatelet agents can be understood by examining their distinct and complementary mechanisms of action on platelet signaling pathways.
This compound's Dual Mechanism of Action
This compound's antiplatelet effect is primarily attributed to two distinct actions:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the inhibition of platelet activation and aggregation.[7]
-
Platelet-Derived Growth Factor (PDGF) Antagonism: this compound also acts as a PDGF antagonist, which contributes to its anti-proliferative effects on vascular smooth muscle cells, a key factor in restenosis.[1][2] While this action is more relevant to its long-term vascular effects, PDGF can also contribute to platelet activation.
Figure 1: this compound's Mechanism of Action.
Aspirin: Inhibition of Thromboxane (B8750289) A2 Synthesis
Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[3][9][10] This action blocks the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[9][10][11] By reducing TXA2 levels, aspirin effectively dampens a key amplification loop in platelet activation.
Figure 2: Aspirin's Mechanism of Action.
Clopidogrel/Ticlopidine: P2Y12 Receptor Antagonism
Clopidogrel and ticlopidine are thienopyridines that are metabolized to active compounds that irreversibly block the P2Y12 receptor on the platelet surface.[12] The P2Y12 receptor is a key receptor for adenosine diphosphate (B83284) (ADP), another important platelet agonist. By blocking this receptor, these drugs inhibit ADP-mediated platelet activation and aggregation.
Figure 3: Clopidogrel/Ticlopidine Mechanism of Action.
Potential for Synergy
The synergistic effect of this compound with aspirin and thienopyridines likely arises from the simultaneous inhibition of multiple, distinct platelet activation pathways.
-
This compound + Aspirin: this compound increases cAMP, which has a broad inhibitory effect on platelet function, while aspirin specifically blocks the TXA2 pathway. This combination would effectively suppress both cAMP-degrading and pro-aggregatory eicosanoid signaling.
-
This compound + Clopidogrel/Ticlopidine: this compound's cAMP-elevating effect would complement the P2Y12 receptor blockade by thienopyridines. This dual approach would inhibit platelet activation stimulated by ADP and simultaneously enhance the intracellular inhibitory signals.
Figure 4: In-Vitro Platelet Aggregation Assay Workflow.
Experimental Protocols
A standardized method for evaluating the in-vitro effects of antiplatelet agents is crucial for reproducible and comparable results. The following is a generalized protocol for a light transmission aggregometry (LTA) assay, a common method used in such studies.
Protocol: In-Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Materials and Reagents:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% Sodium Citrate (B86180) solution.
-
Phosphate-buffered saline (PBS).
-
Antiplatelet agents: this compound, Aspirin, Ticlopidine/Clopidogrel active metabolite.
-
Platelet agonists: Collagen, Adenosine diphosphate (ADP).
-
Aggregometer and cuvettes with stir bars.
-
Centrifuge.
-
Spectrophotometer or automated cell counter.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (9:1 ratio of blood to citrate).
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the supernatant (PRP) without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes.
3. Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a spectrophotometer or an automated cell counter.
-
Adjust the platelet concentration of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
4. Platelet Aggregation Assay:
-
Pre-warm the adjusted PRP to 37°C.
-
Pipette a defined volume of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add the antiplatelet agent (this compound, aspirin, ticlopidine/clopidogrel, or a combination) at various concentrations and incubate for a specified time.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., collagen or ADP) to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
5. Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission from baseline.
-
Calculate the percentage inhibition of aggregation for each concentration of the antiplatelet agent(s) relative to a control (agonist-induced aggregation without any inhibitor).
-
Determine the IC50 value (the concentration of the agent that causes 50% inhibition of platelet aggregation).
-
To assess synergy, compare the effects of the combination of agents to the effects of the individual agents. This can be formally analyzed using methods such as isobolographic analysis.
Conclusion and Future Directions
The available evidence, though limited in quantitative detail, strongly suggests a synergistic antiplatelet effect when this compound is combined with either aspirin or a thienopyridine like ticlopidine. This synergy is rooted in the complementary mechanisms of action, targeting multiple pathways involved in platelet activation and aggregation.
To fully elucidate the therapeutic potential of these combinations, further rigorous in-vitro studies are warranted to provide detailed quantitative data on the synergistic interactions. Such studies should be followed by well-designed clinical trials to evaluate the efficacy and safety of this compound-based combination therapies in relevant patient populations. The information presented in this guide provides a solid foundation for these future research endeavors.
References
- 1. Platelet and endothelial response with this compound in patients with peripheral obliterative arteriopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Effect of the combination of antiplatelet agents in man: combination of aspirin, this compound, ticlopidine and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of aspirin and this compound on cardiovascular events after acute myocardial infarction. Japanese Antiplatelets Myocardial Infarction Study (JAMIS) Investigators [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of phosphodiesterase inhibitors on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin blocks formation of metastatic intravascular niches by inhibiting platelet-derived COX-1/thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Aspirin blocks formation of metastatic intravascular niches by inhibiting platelet-derived COX-1/thromboxane A2 [jci.org]
- 12. ahajournals.org [ahajournals.org]
Trapidil's performance against other vasodilators in coronary-ligated dog models
For researchers and professionals in drug development, understanding the comparative efficacy of vasodilators is crucial for advancing cardiovascular therapies. This guide provides an objective comparison of Trapidil's performance against other key vasodilators—Nitroglycerin, Dipyridamole (B1670753), and Diltiazem—in coronary-ligated dog models. The data presented is compiled from various preclinical studies, offering insights into the hemodynamic and physiological effects of these agents in an ischemic setting.
Comparative Performance Data
The following tables summarize the quantitative data from studies conducted on anesthetized, open-chest dog models with coronary artery ligation. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
| Drug | Dosage | Effect on Coronary Blood Flow | Effect on Large Coronary Artery Diameter | Effect on Total Coronary Resistance | Study Model |
| This compound | 5-10 mg/kg | ▲ 40% increase[1] | Sustained dilation[2] | Transient decrease[2] | Open-chest, coronary occlusion[1] / Open-chest[2] |
| Nitroglycerin | Not specified | Biphasic increase[2] | Sustained dilation[2] | Transient decrease[2] | Open-chest[2] |
| Dipyridamole | Not specified | ▲ 2.7-fold increase[2] | ▼ Decrease[2] | Not specified | Open-chest[2] |
| Diltiazem | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 1: Hemodynamic Effects of Vasodilators. This table compares the effects of this compound and other vasodilators on key hemodynamic parameters in canine models.
| Drug | Effect on Retrograde Blood Flow in Acute Coronary-Ligated Dogs |
| This compound | ▲ Increase |
| Dipyridamole | No effect |
| Nifedipine | No effect |
| Diltiazem | No effect |
| Dilazep | No effect |
Table 2: Effect of Vasodilators on Retrograde Coronary Blood Flow. This table highlights the unique effect of this compound on collateral blood flow in an acute coronary ligation model.
Experimental Protocols
The experimental data cited in this guide are primarily derived from studies utilizing the anesthetized, open-chest coronary-ligated dog model. While specific parameters may vary between studies, the general methodology is as follows:
1. Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized, typically with sodium pentobarbital.
-
The animals are intubated and artificially ventilated.
-
A thoracotomy is performed to expose the heart.
2. Coronary Artery Ligation:
-
A major coronary artery, commonly the left anterior descending (LAD) or the left circumflex (LCX) coronary artery, is dissected.
-
A ligature is placed around the artery to induce complete or partial occlusion, simulating myocardial ischemia. In some studies, an ameroid constrictor is used for gradual occlusion over several weeks to allow for collateral vessel development[3].
3. Hemodynamic Measurements:
-
Coronary Blood Flow: Measured using an electromagnetic flow probe placed around a coronary artery[1].
-
Coronary Artery Diameter: The epicardial coronary artery diameter is measured using sonomicrometry[2].
-
Retrograde Coronary Blood Flow: In a ligated artery, the blood flow from the collateral circulation back into the ischemic area is measured. This is a key indicator of collateral vessel function.
-
Systemic Hemodynamics: Aortic and left ventricular pressures are monitored using catheters.
4. Drug Administration:
-
The vasodilators are administered intravenously as a bolus injection or continuous infusion[2]. In some protocols, intracoronary administration is used to assess direct effects on the coronary vasculature[2].
5. Data Analysis:
-
The collected data is analyzed to determine the effects of the different vasodilators on the measured parameters compared to baseline values.
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of this compound and its comparators are mediated by distinct signaling pathways.
Figure 1. Signaling Pathways of Vasodilators. This diagram illustrates the distinct molecular mechanisms of this compound, Nitroglycerin, Dipyridamole, and Diltiazem in inducing vasodilation.
Experimental Workflow
The general workflow for a comparative study of vasodilators in a coronary-ligated dog model is depicted below.
References
- 1. Effect of this compound on regional myocardial function during acute coronary occlusion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difference in site and time course of coronary dilating effects of this compound, nitroglycerin and dipyridamole in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nitroglycerin-, nitroprusside-, and phentolamine-induced changes in coronary collateral function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Trapidil in Coronary Artery Disease: A Comparative Guide to Long-Term Prognostic Benefits
For Researchers, Scientists, and Drug Development Professionals
Trapidil, a triazolopyrimidine derivative, has demonstrated potential long-term prognostic benefits in patients with coronary artery disease (CAD). This guide provides an objective comparison of this compound with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Efficacy of this compound and Alternatives
This compound's efficacy in improving long-term outcomes in CAD has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, comparing this compound with placebo and standard antiplatelet therapies.
| Table 1: The Japan Multicenter Investigation for Cardiovascular Diseases-Mochida (JMIC-M) Trial | |
| Parameter | This compound Group (n=873) |
| Treatment | This compound 100 mg, 3 times daily |
| Follow-up Period | Mean of 924 days |
| Primary Endpoint (Cardiovascular Events) | 11.1% |
| Relative Risk | 0.75 (95% CI: 0.58 to 0.98) |
| p-value | 0.036 |
| Cardiovascular events included cardiac death, nonfatal myocardial infarction, angina pectoris/heart failure requiring hospitalization, and cerebrovascular events. |
| Table 2: The Studio this compound versus Aspirin (B1665792) nella Restenosi Coronarica (STARC) Study [1][2] | |
| Parameter | This compound Group (n=128) |
| Treatment | This compound 100 mg, 3 times daily |
| Follow-up Period | 6 months |
| Primary Endpoint (Restenosis) | 24.2% |
| p-value | < 0.01 |
| Recurrent Angina | 25.8% |
| p-value | < 0.01 |
| Restenosis was defined as a loss of at least 50% of the initial gain in luminal diameter after percutaneous transluminal coronary angioplasty (PTCA). |
| Table 3: The Japanese Antiplatelets Myocardial Infarction Study (JAMIS) [3] | ||
| Parameter | This compound Group (n=243) | Aspirin Group (n=250) |
| Treatment | This compound 300 mg/day | Aspirin 81 mg/day |
| Follow-up Period | Mean of 475 days | Mean of 475 days |
| Cardiovascular Events | Significantly reduced vs. no antiplatelet (p=0.0039) | No significant benefit vs. no antiplatelet |
| Recurrent Myocardial Infarction | Reduced vs. no antiplatelet (p=0.0810, not significant) | Significantly reduced vs. no antiplatelet (p=0.0045) |
| Cardiovascular events included cardiovascular death, reinfarction, uncontrolled unstable angina requiring hospitalization, and nonfatal ischemic stroke. |
Comparison with Modern Antiplatelet Agents
While this compound has shown benefits over placebo and aspirin in specific settings, the current standard of care for secondary prevention in CAD often involves newer P2Y12 inhibitors. A direct head-to-head, long-term prognostic comparison between this compound and agents like clopidogrel, ticagrelor (B1683153), and prasugrel (B1678051) is limited in the available literature. However, numerous studies have established the efficacy of these newer agents.
Current guidelines recommend dual antiplatelet therapy (DAPT), combining aspirin with a P2Y12 inhibitor, for a period following an acute coronary syndrome (ACS) or percutaneous coronary intervention (PCI).[4][5] For long-term secondary prevention, monotherapy with a P2Y12 inhibitor might be preferred over aspirin in some patients due to a better balance of ischemic risk reduction and bleeding risk.[6]
Prasugrel and ticagrelor have demonstrated more potent, rapid, and consistent platelet inhibition compared to clopidogrel, leading to improved ischemic outcomes in ACS patients, albeit with an increased risk of bleeding.[4][7] The choice between these agents is often guided by the patient's individual ischemic and bleeding risk profile.[5]
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of platelet-derived growth factor (PDGF).[8]
Caption: Dual mechanism of action of this compound.
The inhibition of PDE3 leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[8] This cascade results in vasodilation and inhibition of platelet aggregation.[8] Simultaneously, by antagonizing the PDGF receptor, this compound inhibits the proliferation and migration of vascular smooth muscle cells, a key process in the development of atherosclerosis and restenosis.[8]
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for the critical appraisal of the evidence.
JMIC-M Study Protocol[1]
-
Study Design: A large-scale, multicenter, open-label, randomized controlled trial.
-
Patient Population: 1,743 patients with angiographically confirmed coronary artery disease (>25% stenosis in any coronary artery) and aged ≤70 years.
-
Treatment Arms:
-
This compound group: 100 mg of this compound taken three times daily, in addition to standard medical care.
-
Control group: Standard medical care without this compound.
-
-
Primary Endpoint: A composite of cardiovascular events, including cardiac death, nonfatal myocardial infarction, angina pectoris or heart failure requiring hospitalization, and cerebrovascular events.
-
Statistical Analysis: The incidence of cardiovascular events was compared between the two groups using a relative risk calculation.
STARC Study Protocol[2][3]
-
Study Design: A multicenter, randomized, double-blind clinical trial.
-
Patient Population: 254 patients who had undergone successful percutaneous transluminal coronary angioplasty (PTCA).
-
Treatment Arms:
-
This compound group: 100 mg of this compound taken three times daily.
-
Aspirin group: 100 mg of aspirin taken three times daily.
-
Treatment was initiated at least 3 days before angioplasty and continued for 6 months.
-
-
Primary Endpoint: Angiographic restenosis at 6-month follow-up, defined as a loss of ≥50% of the initial gain in luminal diameter achieved by PTCA.
-
Secondary Endpoints: Clinical events, including recurrent angina.
-
Statistical Analysis: Comparison of restenosis and clinical event rates between the two groups.
Caption: STARC study experimental workflow.
Logical Relationships in Secondary Prevention of CAD
The management of patients with established CAD involves a multi-faceted approach to mitigate the long-term risk of adverse cardiovascular events. The choice of therapy is dependent on the patient's clinical presentation, risk factors, and procedural history.
Caption: Therapeutic approaches for CAD secondary prevention.
Conclusion
This compound has demonstrated favorable long-term prognostic benefits in patients with coronary artery disease, particularly in reducing cardiovascular events and restenosis when compared to placebo or aspirin. Its dual mechanism of inhibiting phosphodiesterase and antagonizing platelet-derived growth factor provides a unique therapeutic profile. However, the landscape of antiplatelet therapy has evolved with the introduction of more potent P2Y12 inhibitors. While direct comparative long-term outcome data between this compound and these newer agents are scarce, the existing evidence for P2Y12 inhibitors in high-risk patients is robust. The selection of an antiplatelet strategy for the long-term secondary prevention of coronary artery disease should be individualized, considering the patient's specific clinical characteristics, ischemic and bleeding risks, and the available clinical evidence for each therapeutic option. Further research directly comparing this compound with modern antiplatelet agents would be valuable to definitively establish its place in the current therapeutic armamentarium.
References
- 1. Secondary Prevention of Coronary Artery Disease | AAFP [aafp.org]
- 2. Long-term Outcomes of Clopidogrel Monotherapy versus Prolonged Dual Antiplatelet Therapy beyond 12 Months after Percutaneous Coronary Intervention in High-risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. hyper.ahajournals.org [hyper.ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Long-term Outcomes of Clopidogrel Monotherapy versus Prolonged Dual Antiplatelet Therapy beyond 12 Months after Percutaneous Coronary Intervention in High-risk Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Unraveling Trapidil's Therapeutic Potential in Extrapyramidal Syndrome: A Gene Expression Analysis Comparison
For Immediate Release
A deep dive into the molecular mechanism of Trapidil offers promising avenues for the management of extrapyramidal syndrome (EPS), a debilitating side effect of many antipsychotic medications. This guide provides a comparative analysis of this compound's mechanism against other therapeutic alternatives, supported by experimental data and detailed protocols for gene expression analysis.
Extrapyramidal syndrome encompasses a range of movement disorders, including dystonia, akathisia, and parkinsonism, that are frequently induced by dopamine (B1211576) receptor-blocking agents. Current treatment strategies often involve the use of anticholinergic agents or, more recently, vesicular monoamine transporter 2 (VMAT2) inhibitors. However, these approaches have limitations and may not address the underlying cellular signaling alterations.
This compound, a platelet-derived growth factor (PDGF) antagonist, presents a novel therapeutic strategy by targeting key signaling pathways implicated in the pathophysiology of EPS. Gene expression studies suggest that this compound may counteract the adverse effects of antipsychotics by modulating genes involved in inflammation and the ERK signaling pathway.
Comparative Analysis of Therapeutic Mechanisms
This guide compares the gene expression-level mechanisms of this compound with two major classes of drugs used to treat EPS: VMAT2 inhibitors (e.g., Valbenazine, Deutetrabenazine) and anticholinergic agents (e.g., Trihexyphenidyl, Benztropine). While direct comparative quantitative gene expression data is limited, this analysis is based on their known mechanisms of action and available preclinical and clinical findings.
| Therapeutic Agent Class | Primary Mechanism of Action | Key Genes and Pathways Modulated | Expected Effect on Gene Expression in EPS |
| This compound | PDGF receptor antagonist, Phosphodiesterase (PDE) inhibitor | Downregulation: JUN, UBC, TNF-α, IL-1α, IL-1βPathway Inhibition: ERK/MAPK signaling | Reverses the upregulation of inflammatory and stress-response genes induced by antipsychotics. |
| VMAT2 Inhibitors | Inhibition of vesicular monoamine transporter 2 | Indirect modulation: Genes related to dopamine metabolism and receptor sensitivity. Reserpine, another VMAT inhibitor, has been shown to inhibit the expression of mao, prl, and vmat2.[1] | Aims to restore dopamine homeostasis by reducing its vesicular packaging and release. The direct impact on specific gene expression in EPS is not well-documented. |
| Anticholinergic Agents | Muscarinic receptor antagonist | Indirect modulation: Genes downstream of cholinergic signaling. Some studies suggest an impact on the expression of cholinergic genes themselves.[2] | Primarily acts by blocking acetylcholine (B1216132) receptors to rebalance (B12800153) the dopamine-acetylcholine system. Direct effects on the gene expression changes seen in EPS are not a primary focus of their mechanism. |
Experimental Protocols
To validate the mechanism of this compound and compare its efficacy with other agents at the molecular level, robust gene expression analysis is crucial. The following are summarized protocols for RNA sequencing and microarray analysis, two common techniques for such investigations.
RNA Sequencing (RNA-Seq) Protocol
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.
-
RNA Isolation: Extract total RNA from relevant tissue samples (e.g., striatum from animal models of EPS) or cell cultures using a high-purity RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Fragment the enriched mRNA.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to treatment.
-
Conduct pathway analysis and gene ontology enrichment to understand the biological implications of the gene expression changes.
-
Microarray Analysis Protocol
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
-
RNA Isolation and Labeling:
-
Isolate total RNA as described for RNA-Seq.
-
Synthesize cDNA from the RNA.
-
Incorporate fluorescently labeled nucleotides during cDNA synthesis to create a labeled target.
-
-
Hybridization:
-
Apply the labeled target to a microarray chip containing thousands of gene-specific probes.
-
Incubate under specific conditions to allow the labeled target to hybridize to its complementary probes on the array.
-
-
Washing and Scanning:
-
Wash the microarray chip to remove any unbound target.
-
Scan the chip using a laser scanner to detect the fluorescent signals.
-
-
Data Analysis:
-
Quantify the intensity of the fluorescent signal for each probe, which is proportional to the expression level of the corresponding gene.
-
Normalize the data to account for technical variations.
-
Identify differentially expressed genes between different experimental conditions.
-
Perform clustering and pathway analysis to interpret the results.
-
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental approach, the following diagrams are provided.
Caption: this compound's proposed signaling pathway in mitigating extrapyramidal syndrome.
Caption: A typical experimental workflow for gene expression analysis.
Caption: Logical relationship of different therapeutic approaches for extrapyramidal syndrome.
Conclusion
This compound's unique mechanism of action, targeting the underlying gene expression changes associated with inflammation and cellular stress in extrapyramidal syndrome, positions it as a promising therapeutic candidate. While further quantitative gene expression studies are needed for a direct comparison with existing treatments, the available evidence suggests that this compound may offer a more targeted approach to mitigating the debilitating side effects of antipsychotic medications. The experimental protocols and visualizations provided in this guide offer a framework for future research in this critical area of neuropharmacology.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Trapidil Disposal
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical compounds like Trapidil, a pyrimidopyrimidine derivative, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Waste Classification and Handling
Before initiating any disposal procedure, it is imperative to correctly classify the waste material. According to the European Directorate for the Quality of Medicines & HealthCare (EDQM), this compound is classified for transport as "TOXIC SOLID, ORGANIC, N.O.S."[1]. Therefore, this compound waste should be handled as hazardous chemical waste.
Key Handling Principles:
-
Segregation: Never mix this compound waste with non-hazardous waste. It should be segregated into a designated hazardous waste stream.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
-
Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Waste Container Type | High-density polyethylene (B3416737) (HDPE) or other chemically compatible, leak-proof, and sealable containers. | To prevent reactions and ensure safe containment during storage and transport. |
| Container Fill Level | Do not exceed 80% capacity for liquid waste. | To prevent spills and accommodate potential expansion of contents. |
| Temporary Storage | Secure, designated, and well-ventilated area away from general laboratory traffic. | To minimize the risk of accidental exposure and unauthorized access. |
| Recommended Disposal Method | Incineration at a licensed hazardous waste facility. | To ensure the complete destruction of the active pharmaceutical ingredient.[2] |
| Aqueous Waste | Prohibited from drain disposal.[1] | To prevent contamination of waterways, as wastewater treatment plants may not effectively remove such compounds. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the proper disposal of this compound waste in a laboratory environment. This procedure is based on established guidelines for handling hazardous pharmaceutical waste.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Tools for transfer (e.g., spatula, funnel)
-
Waste accumulation log
Procedure:
-
Container Preparation:
-
Select a clean, dry, and appropriate hazardous waste container that is compatible with this compound.
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label with the generator's name, contact information, and the chemical name ("this compound waste").
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste (e.g., unused compound, contaminated weigh boats, or filter paper) into the designated container using a spatula. Avoid generating dust.
-
Liquid Waste: For solutions containing this compound, use a funnel to carefully pour the liquid waste into the designated liquid hazardous waste container. Do not overfill the container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
-
Container Sealing and Storage:
-
Securely close the lid of the waste container immediately after adding waste.
-
Wipe the exterior of the container to remove any external contamination.
-
Store the container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and have secondary containment.
-
-
Documentation:
-
Record the amount of this compound waste generated in the laboratory's waste accumulation log.
-
-
Disposal Request:
-
Once the container is full or ready for pickup, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.
-
Ensure all labeling and documentation are complete and accurate before the scheduled pickup.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Trapidil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trapidil. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is identified as an irritant.[1] While a comprehensive Safety Data Sheet (SDS) was not available in the immediate search results, the following PPE is recommended based on standard laboratory practices for handling chemical compounds.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendation | Purpose |
| Hand Protection | Protective gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses. A face-shield may be required depending on the situation. | To protect eyes from dust or splashes. |
| Skin and Body Protection | Protective clothing. Protective boots may be required. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Dust respirator. | To be used when handling the powder form to prevent inhalation. |
It is critical to work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form of this compound to minimize inhalation exposure.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
Table 2: First Aid Procedures
| Exposure Route | Action |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| In Case of Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Table 3: Handling and Storage Conditions
| Condition | Recommendation |
| Handling | Avoid creating dust. Wash hands and face thoroughly after handling.[2] Use in a well-ventilated area or under a local exhaust.[2] Avoid contact with skin, eyes, and clothing.[2] |
| Storage (Powder) | Store at room temperature under an inert gas.[3] Keep container tightly closed.[2] Store in a cool, dark place.[2] Store away from incompatible materials such as oxidizing agents.[2] For long-term storage, -20°C for up to 3 years is also suggested.[4] |
| Storage (In Solvent) | -80°C for up to 1 year.[4] |
Table 4: Solubility Information
| Solvent | Solubility | Notes |
| Water | 38 mg/mL (185.13 mM) | Sonication is recommended.[4] |
| Ethanol | 39 mg/mL (190 mM) | Sonication is recommended.[4] |
| DMSO | 39 mg/mL (190 mM) | Sonication is recommended.[4] |
| PBS (pH 7.2) | 100 mg/mL (487.19 mM) | [5] |
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that ensures safety and compliance with local regulations.
Operational Plan for Disposal:
-
Waste Identification: Characterize the this compound waste. This includes unused product, solutions, and any contaminated lab materials (e.g., gloves, weighing paper, pipette tips).
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containerization:
-
Place solid waste into a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof container. Do not overfill.
-
Ensure all containers are clearly labeled with the contents ("this compound Waste") and associated hazards.
-
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials pending disposal.
-
Disposal: Dispose of contents and container through a licensed waste management company as per local, state, and federal regulations.[2] Incineration is often the preferred method for pharmaceutical waste.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
